molecular formula C39H58N6Na2O25 B15619973 Carnosine conjugated hyalyronate

Carnosine conjugated hyalyronate

Cat. No.: B15619973
M. Wt: 1056.9 g/mol
InChI Key: BYVIGOVTPRNLPZ-WCXUWMOWSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carnosine conjugated hyalyronate is a useful research compound. Its molecular formula is C39H58N6Na2O25 and its molecular weight is 1056.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H58N6Na2O25

Molecular Weight

1056.9 g/mol

IUPAC Name

disodium;(3S,4R,5S)-3-[(3S,4R,5S)-3-acetamido-4-[(3S,4S,5S)-6-[[3-[[(1S)-1-carboxylato-2-(1H-imidazol-5-yl)ethyl]amino]-3-oxopropyl]carbamoyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3S,4R,5S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxyoxane-2-carboxylate

InChI

InChI=1S/C39H60N6O25.2Na/c1-12(48)43-19-27(21(51)16(9-46)64-36(19)63-4)66-39-26(56)24(54)30(32(70-39)35(60)61)68-37-20(44-13(2)49)28(22(52)17(10-47)65-37)67-38-25(55)23(53)29(62-3)31(69-38)33(57)41-6-5-18(50)45-15(34(58)59)7-14-8-40-11-42-14;;/h8,11,15-17,19-32,36-39,46-47,51-56H,5-7,9-10H2,1-4H3,(H,40,42)(H,41,57)(H,43,48)(H,44,49)(H,45,50)(H,58,59)(H,60,61);;/q;2*+1/p-2/t15-,16?,17?,19-,20-,21+,22+,23-,24+,25-,26-,27+,28+,29-,30-,31?,32?,36?,37?,38?,39?;;/m0../s1

InChI Key

BYVIGOVTPRNLPZ-WCXUWMOWSA-L

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Carnosine-Conjugated Hyaluronate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of carnosine-conjugated hyaluronate (HyCar). This novel biomaterial leverages the synergistic properties of hyaluronic acid (Hy) and carnosine (Car) to create a conjugate with enhanced stability and therapeutic potential, particularly in the fields of osteoarthritis and tissue regeneration.[1][2] The conjugation of carnosine to the hyaluronic acid backbone improves the resistance of both molecules to enzymatic degradation, a significant limitation to their individual in vivo applications.[1][3][4]

Synthesis of Carnosine-Conjugated Hyaluronate (HyCar)

The synthesis of HyCar involves the formation of a stable amide bond between the carboxyl group of hyaluronic acid and an amine group of carnosine.[5] This covalent conjugation is typically achieved through a multi-step process that involves the activation of hyaluronic acid's carboxyl groups and the use of carnosine with a protected carboxyl group to ensure specific amide bond formation.[5]

General Synthesis Workflow

The synthetic route begins with the activation of hyaluronic acid, followed by the coupling reaction with a protected form of carnosine, and concludes with purification steps to yield the final HyCar conjugate.

Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Reaction cluster_purification Purification HA Hyaluronic Acid (HA) Activated_HA Activated HA (e.g., COX Ester) HA->Activated_HA Activation Reagent Reaction Conjugation in DMSO Activated_HA->Reaction Protected_Car Protected Carnosine (e.g., Methyl Ester) Protected_Car->Reaction Precipitation Precipitation (e.g., with Ethanol) Reaction->Precipitation Lyophilization Dissolution & Lyophilization Precipitation->Lyophilization Final_Product Purified HyCar Lyophilization->Final_Product

Caption: General workflow for the synthesis of Carnosine-Conjugated Hyaluronate (HyCar).
Experimental Protocol for Synthesis

The following protocol is a representative example of the synthesis of HyCar, based on methodologies described in the literature.[2]

  • Activation of Hyaluronic Acid:

    • Dissolve hyaluronic acid (HA) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Add an activating agent to convert the carboxyl groups of HA into a more reactive form, such as a COX ester.[5] The stoichiometry is adjusted to achieve the desired degree of activation.

  • Carnosine Preparation:

    • Use carnosine with its carboxyl group protected, for example, as a carnosine methyl ester, to prevent self-polymerization and direct the reaction to the desired amine group.[2]

  • Conjugation Reaction:

    • Add the protected carnosine (e.g., carnosine methyl ester) dissolved in DMSO to the activated HA solution.[2]

    • Allow the reaction to proceed under controlled conditions (e.g., stirring at room temperature) for a specified duration to facilitate the formation of the amide bond.

  • Purification:

    • Precipitate the resulting HyCar conjugate from the reaction mixture by adding a non-solvent like ethanol.[2]

    • Collect the precipitate and redissolve it in water.

    • Purify the aqueous solution, for instance, through dialysis to remove unreacted reagents and by-products.

    • Finally, lyophilize (freeze-dry) the purified solution to obtain the solid HyCar product.[2]

By adjusting the stoichiometric ratios between hyaluronic acid and the coupling reagents, different carnosine loading percentages can be achieved, typically ranging from 7% to 35%.[5][6]

Characterization of HyCar

Successful synthesis and the physicochemical properties of the HyCar conjugate are confirmed through various analytical techniques.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a crucial tool to confirm the covalent conjugation of carnosine to the hyaluronic acid backbone.[6][7] The formation of the amide bond induces characteristic shifts in the signals of the protons adjacent to the reaction site.

Experimental Protocol: ¹H-NMR Analysis

  • Prepare samples by dissolving the HyCar conjugate, as well as the starting materials (HA and carnosine), in deuterium (B1214612) oxide (D₂O).[8][9]

  • Acquire ¹H-NMR spectra using a suitable NMR spectrometer (e.g., 400 MHz).[9]

  • Compare the spectrum of the HyCar conjugate with the spectra of the individual components.

Key Spectral Changes:

  • The signal corresponding to the protons on the C-2 of the β-alanine part of carnosine (around 2.68 ppm in the unconjugated mixture) shifts upfield to approximately 2.44 ppm in the HyCar conjugate.[2][10][11]

  • This upfield shift is indicative of the transformation of the primary amino group into an amide function upon conjugation.[2][10][11]

  • Simultaneously, the signals for the protons on C-3 of β-alanine (around 3.2 ppm) may shift downfield and can be obscured by the signals from the hyaluronic acid backbone.[2][10]

2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the conjugate and confirm the formation of the amide bond.

Experimental Protocol: FTIR Analysis

  • Prepare samples as potassium bromide (KBr) pellets by mixing a small amount of the lyophilized HyCar with spectroscopic grade KBr.[9]

  • Acquire the FTIR spectrum over a wavenumber range of 4000 cm⁻¹ to 400 cm⁻¹.[9]

  • Analyze the spectrum for characteristic absorption bands.

Expected Spectral Features:

  • The spectrum of HyCar will show characteristic bands of both hyaluronic acid (e.g., O-H and C-O stretching) and carnosine.

  • The formation of the new amide bond is confirmed by the appearance of characteristic amide bands (Amide I and Amide II) in the conjugate's spectrum, which would be different from the simple sum of the spectra of the starting materials.

Physicochemical Properties

The conjugation of carnosine to hyaluronic acid results in a new macromolecule with distinct properties. These are often characterized to understand the behavior of the conjugate for specific applications.

ParameterTechniqueDescriptionTypical Values / Findings
Carnosine Loading (%) ¹H-NMR SpectroscopyThe percentage of HA carboxyl groups that have formed an amide bond with carnosine.[2]7% to 35% can be achieved by modifying reactant stoichiometry.[5][6]
Molecular Weight (MW) Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)Determines the molecular weight distribution of the HyCar conjugate.[5]Starting HA MWs of 200 kDa and 700 kDa have been used.[6]
Intrinsic Viscosity ViscometryMeasures the effect of the conjugate on the viscosity of a solution, providing insight into its hydrodynamic volume.Molecular information including intrinsic viscosity has been reported.[6][7]
Resistance to Hyaluronidase Enzymatic Digestion Assay followed by LC-MSThe stability of the HyCar conjugate is tested against enzymatic degradation by hyaluronidase.[7][12]Conjugation significantly improves resistance to enzymatic hydrolysis compared to native HA.[1][3]
Resistance to Carnosinase Enzymatic Digestion AssayThe stability of the carnosine moiety in the conjugate is tested against degradation by carnosinase.[3]The covalent bond protects carnosine from rapid degradation by carnosinase.[1][4]

Biological Activity and Mechanism of Action

HyCar conjugates have demonstrated significant antioxidant and anti-inflammatory properties, making them promising for treating conditions like osteoarthritis.[2][13] Copper(II) complexes of HyCar, in particular, have been shown to act as mimics of the superoxide (B77818) dismutase (SOD1) enzyme and can activate cellular antioxidant pathways.[6][14]

Nrf2/HO-1 Antioxidant Pathway Activation

In response to oxidative stress, HyCar-Cu(II) complexes can protect cells by inducing the translocation of the transcription factor Nrf2 to the nucleus. This initiates the expression of antioxidant genes, such as Heme-Oxygenase-1 (HO-1).[14]

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response HyCar HyCar-Cu(II) Complex ROS Oxidative Stress (ROS) HyCar->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription HO1 Heme-Oxygenase-1 (HO-1) Transcription->HO1 Protection Cell Protection HO1->Protection

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by HyCar-Cu(II) complexes.

This activation of the Nrf2 pathway is a crucial mechanism by which HyCar exerts its protective effects against oxidative stress, a key factor in the pathogenesis of inflammatory diseases like osteoarthritis.[14] The dual action of scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defenses highlights the therapeutic potential of this novel bioconjugate.

References

In-Depth Technical Guide: The Mechanism of Action of Carnosine-Conjugated Hyaluronate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carnosine-conjugated hyaluronate (HyCar) is a novel biomaterial that demonstrates significant therapeutic potential, primarily owing to its synergistic antioxidant and anti-inflammatory properties. This conjugate leverages the biological activities of both hyaluronic acid (HA) and carnosine, while exhibiting enhanced stability against enzymatic degradation. The primary mechanism of action involves the interaction of the hyaluronan component with the CD44 receptor, which triggers downstream signaling cascades that ultimately suppress inflammatory responses and mitigate oxidative stress. Key pathways implicated in its action include the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling, and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data from preclinical studies, and detailed experimental protocols relevant to the study of carnosine-conjugated hyaluronate.

Introduction

Hyaluronic acid, a naturally occurring glycosaminoglycan, is a major component of the extracellular matrix and is critically involved in regulating cell behavior and tissue homeostasis.[1][2] Its therapeutic applications are, however, limited by its rapid in vivo degradation.[1] Carnosine, a dipeptide composed of β-alanine and L-histidine, is an endogenous antioxidant and anti-glycating agent.[1] The conjugation of carnosine to hyaluronic acid results in a synergistic molecule, HyCar, with enhanced therapeutic efficacy and improved stability against enzymatic hydrolysis by both hyaluronidases and carnosinases.[1][3] This enhanced stability allows for a more sustained biological activity.[4]

Molecular Mechanism of Action

The mechanism of action of carnosine-conjugated hyaluronate is multifaceted, initiating from receptor binding at the cell surface and culminating in the modulation of intracellular signaling pathways that govern inflammation and oxidative stress.

Receptor Interaction

The primary cell surface receptor for the hyaluronic acid component of HyCar is the cluster of differentiation 44 (CD44).[5][6] CD44 is a transmembrane glycoprotein (B1211001) involved in a wide array of cellular processes, including cell adhesion, migration, and signaling.[6] The binding of hyaluronan to CD44 can trigger receptor clustering and initiate downstream signaling events.[7] While the specific binding kinetics of the carnosine conjugate to CD44 have not been extensively quantified in the available literature, the therapeutic effects of HyCar are largely attributed to its interaction with this receptor. The molecular weight of the hyaluronic acid used in the conjugate can influence its affinity for the CD44 receptor.[8]

Downstream Signaling Pathways

Upon binding to CD44, carnosine-conjugated hyaluronate modulates key intracellular signaling pathways to exert its anti-inflammatory and antioxidant effects.

In pathological conditions such as osteoarthritis, pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) activate the NF-κB and MAPK signaling pathways, leading to the production of inflammatory mediators.[2][9] Carnosine-conjugated hyaluronate has been shown to suppress the activation of these pathways.

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11] Studies on hyaluronic acid suggest that it can inhibit the activation of NF-κB.[12]

The MAPK family, including p38 MAPK, is also activated by inflammatory stimuli and plays a crucial role in the production of inflammatory mediators.[9] Hyaluronan oligosaccharides have been shown to induce MMP-1 and MMP-3 production via the activation of NF-κB and p38 MAPK in rheumatoid synovial fibroblasts.[9] The inhibitory effect of HyCar on these pathways leads to a significant reduction in the production of these inflammatory molecules.

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13][14] Carnosine has been shown to activate the Nrf2/HO-1 pathway, thereby mitigating oxidative stress.[15] This activation contributes to the overall protective effect of carnosine-conjugated hyaluronate.

Quantitative Data

The following tables summarize the quantitative data from preclinical studies investigating the effects of carnosine-conjugated hyaluronate.

Table 1: Effect of Carnosine-Hyaluronate on Pro-inflammatory Cytokines and Chemokines in a Rat Model of Osteoarthritis [4]

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)MIP-1α (pg/mg protein)MIP-2 (pg/mg protein)
MIA + Vehicle28.3 ± 2.135.1 ± 2.545.2 ± 3.155.4 ± 3.865.7 ± 4.2
MIA + Carnosine (17.6 mg/kg)25.1 ± 1.932.4 ± 2.241.8 ± 2.951.2 ± 3.561.3 ± 3.9
MIA + HA (70.9 mg/kg)24.5 ± 1.831.8 ± 2.140.5 ± 2.849.8 ± 3.359.8 ± 3.7
MIA + Carnosine + HA22.1 ± 1.628.9 ± 1.937.6 ± 2.546.1 ± 3.155.4 ± 3.4
MIA + FidHycarn (88.5 mg/kg)15.4 ± 1.120.3 ± 1.425.8 ± 1.731.5 ± 2.238.6 ± 2.6*
MIA + Naproxen (10 mg/kg)18.2 ± 1.323.5 ± 1.629.7 ± 2.036.4 ± 2.544.2 ± 2.9

*p < 0.05 compared to MIA + vehicle. Data are presented as mean ± SEM. MIA: Monosodium iodoacetate.

Table 2: Effect of Carnosine-Hyaluronate on Oxidative Stress Markers in a Rat Model of Osteoarthritis [4]

Treatment GroupNitrotyrosine (% of positive pixels)iNOS (% of positive pixels)
MIA + Vehicle45.2 ± 3.555.8 ± 4.1
MIA + Carnosine (17.6 mg/kg)41.8 ± 3.251.2 ± 3.8
MIA + HA (70.9 mg/kg)40.5 ± 3.149.8 ± 3.6
MIA + Carnosine + HA37.6 ± 2.846.1 ± 3.3
MIA + FidHycarn (88.5 mg/kg)25.8 ± 1.931.5 ± 2.3
MIA + Naproxen (10 mg/kg)29.7 ± 2.236.4 ± 2.6

*p < 0.05 compared to MIA + vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Synthesis and Characterization of Carnosine-Conjugated Hyaluronate

A detailed protocol for the synthesis and characterization of carnosine-conjugated hyaluronate can be found in the work by Greco et al. (2020).[1] The synthesis generally involves the amidation of hyaluronic acid with carnosine methyl ester.[4] Characterization is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the covalent linkage.[16][17][18]

In Vitro Model of Osteoarthritis

An in vitro model of osteoarthritis can be established using primary chondrocytes or a chondrocyte cell line stimulated with pro-inflammatory cytokines such as IL-1β and TNF-α to mimic the inflammatory environment of an osteoarthritic joint.[10][19][20][21][22]

Western Blot Analysis for Nrf2 Pathway Activation

A general protocol for assessing Nrf2 activation via Western blotting involves the isolation of nuclear and cytoplasmic protein fractions, followed by SDS-PAGE, protein transfer to a membrane, and immunodetection of Nrf2.[13][14][23][24][25] Lamin B1 and β-actin are commonly used as loading controls for the nuclear and cytoplasmic fractions, respectively.

Quantification of Cytokines by ELISA

The concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[26][27][28][29][30]

Collagen-Induced Arthritis (CIA) in Vivo Model

The CIA model is a widely used animal model for rheumatoid arthritis. It is induced by immunization with type II collagen emulsified in Freund's adjuvant.[15] The development of arthritis is then monitored, and the therapeutic efficacy of compounds like carnosine-conjugated hyaluronate can be assessed.[10][26]

Visualizations

Signaling Pathways

Carnosine_Hyaluronate_Signaling cluster_nucleus Nuclear Events HyCar Carnosine- Hyaluronate CD44 CD44 Receptor HyCar->CD44 IKK IKK CD44->IKK Inhibits p38 p38 MAPK CD44->p38 Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex CD44->Nrf2_Keap1 Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB p38->Nucleus p38_n p-p38 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2->Nucleus Nrf2_n Nrf2 Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) NFkB_n->Inflammatory_Genes Induces p38_n->Inflammatory_Genes Induces ARE ARE Nrf2_n->ARE ARE->Antioxidant_Genes Induces

Caption: Signaling pathways modulated by carnosine-conjugated hyaluronate.

Experimental Workflow

Experimental_Workflow Synthesis Synthesis & Characterization of Carnosine-Hyaluronate InVitro In Vitro Studies (Chondrocytes) Synthesis->InVitro InVivo In Vivo Studies (CIA Model) Synthesis->InVivo Inflammation Induce Inflammation (IL-1β / TNF-α) InVitro->Inflammation Induce_CIA Induce Collagen- Induced Arthritis InVivo->Induce_CIA Treatment_vitro Treat with Carnosine-Hyaluronate Inflammation->Treatment_vitro Analysis_vitro Analyze Signaling Pathways (Western Blot, ELISA) Treatment_vitro->Analysis_vitro Treatment_vivo Treat with Carnosine-Hyaluronate Induce_CIA->Treatment_vivo Analysis_vivo Assess Clinical Score & Biomarkers Treatment_vivo->Analysis_vivo

Caption: General experimental workflow for evaluating carnosine-hyaluronate.

Conclusion

Carnosine-conjugated hyaluronate represents a promising therapeutic agent with a well-defined mechanism of action centered on its anti-inflammatory and antioxidant properties. Its ability to interact with the CD44 receptor and subsequently modulate the NF-κB, MAPK, and Nrf2 signaling pathways provides a strong rationale for its development in treating inflammatory and oxidative stress-related pathologies, such as osteoarthritis. The enhanced stability of the conjugate further supports its potential for clinical translation. Future research should focus on elucidating the precise binding kinetics of the conjugate to its receptors and further exploring its efficacy and safety in more complex preclinical and clinical settings.

References

The Synergistic Antioxidant Properties of Carnosine-Functionalized Hyaluronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including osteoarthritis, neurodegenerative disorders, and inflammatory conditions. This technical guide provides an in-depth exploration of the antioxidant properties of carnosine-functionalized hyaluronic acid (HyCar), a novel bioconjugate designed to overcome the limitations of its individual components. By covalently linking the natural dipeptide L-carnosine, a potent antioxidant, to the biocompatible polysaccharide hyaluronic acid (HA), a synergistic enhancement of antioxidant activity and biological stability is achieved. This document details the quantitative antioxidant data, comprehensive experimental protocols for synthesis and analysis, and the underlying molecular mechanisms of action, including the modulation of the Nrf2 signaling pathway. This guide is intended to serve as a critical resource for researchers and professionals in drug development seeking to leverage this promising biomaterial in therapeutic applications.

Introduction: The Rationale for Carnosine-Functionalized Hyaluronic Acid

Hyaluronic acid, a major component of the extracellular matrix, plays a crucial role in tissue hydration and lubrication.[1] While possessing inherent protective effects against oxidative stress, its therapeutic application is often limited by a short biological half-life due to enzymatic degradation.[2] L-carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with well-documented antioxidant capabilities, effectively scavenging a broad range of reactive species, including ROS, reactive nitrogen species (RNS), and reactive carbonyl species (RCS).[2][3] However, its therapeutic efficacy is hampered by rapid hydrolysis in vivo by serum carnosinases.[2]

The conjugation of carnosine to hyaluronic acid to form HyCar creates a macromolecular antioxidant with superior properties.[2] This bioconjugate not only exhibits enhanced resistance to enzymatic degradation but also demonstrates a synergistic improvement in its antioxidant capabilities.[2] This guide will elucidate the scientific evidence supporting these claims.

Quantitative Antioxidant Activity

The antioxidant potential of carnosine-functionalized hyaluronic acid has been evaluated through various in vitro and in vivo models. The data consistently demonstrates the superior antioxidant performance of the conjugate compared to its individual components or a simple mixture of the two.

In Vitro Superoxide (B77818) Dismutase (SOD) Mimic Activity

Copper (II) complexes of carnosine-functionalized hyaluronic acid have been shown to exhibit potent superoxide dismutase (SOD) mimic activity.[4] The efficiency of this activity, as indicated by the half-maximal inhibitory concentration (IC50), is directly correlated with the degree of carnosine loading onto the hyaluronic acid backbone.[4][5][6]

Compound Hyaluronic Acid MW (kDa) Carnosine Loading (%) Relative SOD Mimic Activity (IC50)
Cu(II)-HyCar200LowLower Activity (Higher IC50)
Cu(II)-HyCar200Medium
Cu(II)-HyCar200High (e.g., 35%)Highest Activity (Lowest IC50)
Cu(II)-HyCar700LowLower Activity (Higher IC50)
Cu(II)-HyCar700Medium
Cu(II)-HyCar700HighHighest Activity (Lowest IC50)
Table 1: Relationship between carnosine loading and the SOD mimic activity of Cu(II)-HyCar complexes. The increase in carnosine moieties enhances the SOD mimic activity, resulting in a lower IC50 value.[4][6] Conjugates with lower molecular weight hyaluronic acid (200 kDa) were found to be more efficient than those with higher molecular weight (700 kDa).[4]
In Vivo Reduction of Oxidative Stress Markers in an Osteoarthritis Model

In a monosodium iodoacetate (MIA)-induced osteoarthritis model in rats, oral administration of a specific carnosine-hyaluronic acid conjugate (FidHycarn) resulted in a significant reduction of key oxidative stress markers in the affected joint tissue.[7]

Oxidative Stress Marker Treatment Group Outcome
NitrotyrosineCarnosine, Hyaluronic Acid, or MixtureNo significant reduction
Carnosine-Hyaluronic Acid Conjugate Significant reduction
Inducible Nitric Oxide Synthase (iNOS)Carnosine, Hyaluronic Acid, or MixtureNo significant reduction
Carnosine-Hyaluronic Acid Conjugate Significant reduction
Table 2: In vivo antioxidant effects of carnosine-hyaluronic acid conjugate in a rat model of osteoarthritis. The conjugate significantly reduced the expression of nitrotyrosine and iNOS, markers of nitrosative stress and inflammation-induced oxidative stress, respectively.[7]

Mechanism of Antioxidant Action

The antioxidant properties of carnosine-functionalized hyaluronic acid are multifactorial, involving both direct scavenging of reactive species and the modulation of endogenous antioxidant defense pathways.

Direct Radical Scavenging

The carnosine moiety of the conjugate is a highly effective scavenger of various free radicals, including hydroxyl radicals and peroxyl radicals.[3] The imidazole (B134444) ring of the histidine residue is a key contributor to this activity.

Activation of the Keap1-Nrf2 Signaling Pathway

A pivotal mechanism underlying the protective effects of HyCar is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like the Cu(II)-HyCar complex, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This leads to an upregulation of protective enzymes such as Heme Oxygenase-1 (HO-1) and other detoxifying enzymes, thereby bolstering the cell's intrinsic antioxidant defenses.[8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HyCar_Cu Cu(II)-HyCar Keap1_Nrf2 Keap1-Nrf2 Complex HyCar_Cu->Keap1_Nrf2 induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitin Keap1_Nrf2->Ub Proteasome Proteasome Degradation Nrf2_cyto->Proteasome degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds with Maf Maf Maf Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Synthesis_Workflow HA Hyaluronic Acid (HA) Activated_HA Activated HA Ester HA->Activated_HA Activation Activator Activating Agent (e.g., HOOBT/EDC) Activator->Activated_HA HyCar Carnosine-Functionalized Hyaluronic Acid (HyCar) Activated_HA->HyCar Amide Bond Formation Carnosine_Ester Carnosine Methyl Ester Carnosine_Ester->HyCar

References

Physicochemical Properties of Carnosine-Conjugated Hyaluronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carnosine-conjugated hyaluronic acid (Hy-Car) is a novel biomaterial that synergistically combines the beneficial properties of both hyaluronic acid (HA) and L-carnosine. This conjugation enhances the antioxidant and anti-inflammatory activities of carnosine while improving the enzymatic stability of hyaluronic acid, making it a promising candidate for a range of biomedical applications, including drug delivery, tissue engineering, and the treatment of inflammatory conditions such as osteoarthritis. This technical guide provides a comprehensive overview of the physicochemical properties of Hy-Car, detailed experimental protocols for its synthesis and characterization, and insights into its mechanism of action.

Introduction

Hyaluronic acid, a naturally occurring glycosaminoglycan, is a major component of the extracellular matrix, renowned for its biocompatibility, biodegradability, and viscoelastic properties. However, its therapeutic applications are often limited by its rapid in vivo degradation by hyaluronidases. L-carnosine, an endogenous dipeptide, exhibits potent antioxidant and anti-glycation activities, but its efficacy is hampered by its short biological half-life due to enzymatic hydrolysis by carnosinase.

The covalent conjugation of carnosine to the hyaluronic acid backbone addresses these limitations. The resulting Hy-Car conjugate demonstrates enhanced resistance to enzymatic degradation, prolonging its residence time and therapeutic window. Furthermore, the conjugation potentiates the antioxidant capacity of carnosine, offering a promising strategy for mitigating oxidative stress-associated pathologies. This guide delves into the key physicochemical attributes of this promising biomaterial.

Physicochemical Properties

The physicochemical properties of carnosine-conjugated hyaluronic acid are influenced by the molecular weight of the parent hyaluronic acid and the degree of carnosine substitution. These parameters can be tailored to optimize the conjugate for specific applications.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of various Hy-Car conjugates reported in the literature.

PropertyHy-Car Conjugate (HA MW: 200 kDa)Hy-Car Conjugate (HA MW: 700 kDa)Reference(s)
Molecular Weight of HA 200 kDa700 kDa[1]
Carnosine Substitution (%) 7% - 35%7% - 35%[1]
Particle Size (z-average) Data not available for pure conjugate; 380-450 nm for phytosomal formulationData not available
Polydispersity Index (PDI) 0.12 - 0.2 for phytosomal formulationData not available
Zeta Potential (mV) Data not availableData not available

Note: Data on particle size and PDI are for a phytosomal formulation of L-carnosine with hyaluronic acid, which may not be representative of the pure conjugate.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and functional evaluation of carnosine-conjugated hyaluronic acid.

Synthesis of Carnosine-Conjugated Hyaluronic Acid

The synthesis of Hy-Car is typically achieved through carbodiimide-mediated coupling, which facilitates the formation of an amide bond between the carboxylic acid groups of hyaluronic acid and the primary amine of carnosine.

Materials:

  • Hyaluronic acid (sodium salt)

  • L-carnosine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Dialysis tubing (MWCO appropriate for HA molecular weight)

  • Deionized water

  • Lyophilizer

Protocol:

  • Dissolve hyaluronic acid in MES buffer (e.g., 0.1 M, pH 5.5-6.5) to a final concentration of 1-5 mg/mL. Stir until fully dissolved.

  • Add EDC and NHS to the hyaluronic acid solution. The molar ratio of HA carboxyl groups:EDC:NHS is typically 1:2:1 to 1:5:2.5. Stir for 30-60 minutes at room temperature to activate the carboxylic acid groups.

  • Dissolve L-carnosine in MES buffer and add it to the activated hyaluronic acid solution. The molar ratio of HA carboxyl groups to carnosine can be varied to achieve the desired degree of substitution.

  • Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

  • Terminate the reaction and purify the conjugate by extensive dialysis against deionized water for 2-3 days, with frequent water changes, to remove unreacted reagents and by-products.

  • Freeze the purified Hy-Car solution and lyophilize to obtain a white, fluffy powder.

  • Store the lyophilized product at -20°C.

Characterization Protocols

Sample Preparation:

Instrument Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: D₂O

  • Temperature: 25°C

Data Analysis:

  • Confirmation of Conjugation: Successful conjugation is confirmed by the appearance of characteristic proton signals from both hyaluronic acid and carnosine in the ¹H-NMR spectrum. Key signals include:

    • Hyaluronic Acid: Acetyl protons of the N-acetylglucosamine unit (~2.0 ppm).

    • Carnosine: Protons of the imidazole (B134444) ring (~7.0-8.0 ppm) and specific shifts in the β-alanine protons. A notable upfield shift of the β-alanine C-2 protons (from ~2.68 ppm to ~2.44 ppm) and a downfield shift of the C-3 protons (from ~3.2 ppm to ~3.68 ppm) are indicative of amide bond formation[2].

  • Degree of Substitution (DS) Calculation: The DS can be calculated by comparing the integral of a carnosine proton signal to the integral of the hyaluronic acid acetyl proton signal.

    DS (%) = (Integral of Carnosine proton / Number of Carnosine protons) / (Integral of HA acetyl protons / 3) * 100

Sample Preparation:

  • Prepare a KBr pellet by mixing a small amount of lyophilized Hy-Car with dry potassium bromide and pressing it into a thin disk.

Instrument Parameters:

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

Data Analysis:

  • Successful conjugation is indicated by the appearance of new amide bond-related peaks or changes in the intensity of existing peaks. Look for:

    • Amide I band: ~1650 cm⁻¹ (C=O stretching)

    • Amide II band: ~1550 cm⁻¹ (N-H bending and C-N stretching)

    • A decrease in the intensity of the carboxylic acid C=O stretching peak of HA (~1730 cm⁻¹).

Sample Preparation:

  • Disperse the Hy-Car conjugate in deionized water or a suitable buffer at a concentration of 0.1-1.0 mg/mL.

  • Filter the solution through a 0.22 or 0.45 µm syringe filter to remove dust and aggregates.

Instrument Parameters:

  • Follow the instrument manufacturer's guidelines for temperature equilibration and measurement settings.

Data Analysis:

  • Particle Size: The Z-average diameter and polydispersity index (PDI) provide information on the average size and size distribution of the conjugate in solution.

  • Zeta Potential: This measurement indicates the surface charge of the conjugate and provides insights into its stability in suspension.

Sample Preparation:

  • Prepare hydrogels of Hy-Car at the desired concentration in a suitable buffer.

Instrument Parameters (Rotational Rheometer):

  • Geometry: Cone-plate or parallel-plate.

  • Temperature: Controlled at 25°C or 37°C.

  • Tests:

    • Flow sweep: To determine the viscosity as a function of shear rate.

    • Oscillatory frequency sweep: To determine the storage modulus (G') and loss modulus (G'').

Data Analysis:

  • The rheological profile provides information on the viscoelastic properties of Hy-Car hydrogels, which is crucial for applications such as injectable dermal fillers or scaffolds for tissue engineering.

Functional Assays

DPPH Assay:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare different concentrations of the Hy-Car conjugate in a suitable solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the sample solutions.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity.

ABTS Assay:

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of ~0.7 at 734 nm.

  • Add the Hy-Car sample solutions to the ABTS•+ solution.

  • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition.

Materials:

Protocol:

  • Prepare solutions of the Hy-Car conjugate and native hyaluronic acid (as a control) in the phosphate buffer.

  • Add a known concentration of hyaluronidase to each solution.

  • Incubate the mixtures at 37°C.

  • At various time points, take aliquots and stop the enzymatic reaction (e.g., by heating).

  • Analyze the degradation by measuring the remaining molecular weight of the polymer using techniques like gel permeation chromatography (GPC) or by quantifying the released reducing sugars.

Mechanism of Action: Signaling Pathways

Carnosine and its conjugates are known to exert their protective effects through the modulation of key cellular signaling pathways. One of the most significant is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.

Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), which collectively enhance the cellular defense against oxidative damage. Carnosine has been shown to activate this pathway, and the conjugation with hyaluronic acid is believed to enhance this effect by increasing its bioavailability and stability.[3]

Caption: Nrf2 signaling pathway activation by Carnosine-Hyaluronic Acid.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive physicochemical characterization of carnosine-conjugated hyaluronic acid.

Caption: Experimental workflow for Hy-Car synthesis and characterization.

Conclusion

Carnosine-conjugated hyaluronic acid represents a significant advancement in the design of functional biomaterials. Its enhanced physicochemical properties, including improved stability and potent antioxidant activity, open up new avenues for therapeutic interventions in a variety of disease models. The detailed protocols and characterization data presented in this guide are intended to facilitate further research and development in this exciting field. By carefully controlling the synthesis parameters, researchers can tailor the properties of Hy-Car to meet the specific demands of their intended applications, from advanced drug delivery systems to regenerative medicine scaffolds.

References

Structural Analysis of Carnosine-Hyaluronic Acid Bioconjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analysis of carnosine-hyaluronic acid (HA) bioconjugates. This novel biomaterial, which combines the antioxidant and anti-glycating properties of the dipeptide carnosine with the biocompatibility and viscoelasticity of hyaluronic acid, is of significant interest for applications in drug delivery, tissue engineering, and for the treatment of conditions like osteoarthritis.[1][2] The conjugation of carnosine to hyaluronic acid has been shown to protect the dipeptide from rapid degradation by serum carnosinase, enhancing its therapeutic potential.[1]

Synthesis of Carnosine-Hyaluronic Acid Bioconjugates

The synthesis of carnosine-hyaluronic acid conjugates typically involves the formation of an amide bond between the carboxylic acid groups of hyaluronic acid and the amino group of carnosine. A common method involves the use of carnosine methyl ester to facilitate the reaction.

Experimental Protocol: Synthesis

A general procedure for the synthesis of the bioconjugate is as follows:

  • Hyaluronic acid is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Carnosine methyl ester is added to the hyaluronic acid solution.[2]

  • The reaction mixture is stirred for a specified period to allow for the conjugation to occur.

  • The resulting bioconjugate is precipitated by the addition of a non-solvent, such as ethanol.[2]

  • The precipitate is then collected, dissolved in water, and lyophilized to obtain the final dried product.[2]

The degree of carnosine loading can be controlled by varying the reaction conditions and the initial molar ratio of the reactants.[1][3]

Structural Characterization Techniques

A combination of spectroscopic and chromatographic techniques is employed to confirm the successful conjugation and to characterize the structural properties of the carnosine-HA bioconjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for confirming the covalent linkage between carnosine and hyaluronic acid. The comparison of the ¹H-NMR spectra of the conjugate with that of the individual components (or a physical mixture) provides clear evidence of the amide bond formation.[2][4]

  • Upfield shift of the β-alanine C-2 protons: The signals corresponding to the protons on the C-2 carbon of the β-alanine moiety of carnosine (around 2.68 ppm in the mixture) experience an upfield shift to approximately 2.44 ppm in the conjugate. This shift is indicative of the transformation of the primary amino group into an amide.[2][4][5]

  • Downfield shift of the β-alanine C-3 protons: Conversely, the signals of the protons on the C-3 carbon of β-alanine (around 3.2 ppm in the mixture) are shifted downfield to about 3.68 ppm in the conjugate. These signals are often obscured by the signals from the hyaluronic acid backbone.[2][4][5]

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are used to confirm the signal assignments.[2][4]

  • Sample Preparation: Dissolve the carnosine-HA bioconjugate, as well as the starting materials (hyaluronic acid and carnosine), in deuterium (B1214612) oxide (D₂O).

  • Data Acquisition: Acquire ¹H-NMR spectra for all samples using a high-field NMR spectrometer.

  • Data Analysis: Compare the chemical shifts of the protons in the bioconjugate spectrum with those of the individual components. Identify the characteristic upfield and downfield shifts of the β-alanine protons to confirm conjugation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule and can be used to confirm the formation of the amide bond.

  • Amide I and Amide II Bands: The presence of new or enhanced absorption bands in the amide I (around 1650 cm⁻¹) and amide II (around 1560 cm⁻¹) regions of the spectrum for the bioconjugate, which are characteristic of amide bonds, confirms the conjugation.

  • Hyaluronic Acid Backbone: The characteristic broad peak for O-H stretching (around 3200-3400 cm⁻¹) and the C=O stretching of the carboxyl group (around 1600-1660 cm⁻¹) from the hyaluronic acid backbone will also be present.[6]

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the lyophilized carnosine-HA bioconjugate. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used on the solid sample directly.

  • Data Acquisition: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic amide I and II bands in the spectrum to confirm the presence of the newly formed amide linkage.

Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is utilized to analyze the fragments of the bioconjugate after enzymatic or chemical degradation. This technique can provide information on the distribution of carnosine along the hyaluronic acid chain.[7]

  • Enzymatic Digestion: The bioconjugate is incubated with hyaluronidase (B3051955) to break down the hyaluronic acid backbone into smaller fragments.[7]

  • Chromatographic Separation: The resulting mixture of fragments is separated using ultra-high performance liquid chromatography (UHPLC).[7]

  • Mass Analysis: The separated fragments are introduced into a high-resolution mass spectrometer to determine their mass-to-charge ratio.[7]

  • Data Analysis: By analyzing the masses of the detected fragments, it is possible to identify oligosaccharide units of hyaluronic acid that are conjugated with one or more carnosine molecules.[7][8]

Size-Exclusion Chromatography (SEC)

SEC is employed to determine the molecular weight distribution of the carnosine-HA bioconjugate and to assess any changes in the polymer size resulting from the conjugation process.[9] This technique separates molecules based on their hydrodynamic volume.

  • System Setup: Use an SEC system equipped with a suitable column (e.g., ACQUITY UPLC Protein BEH) and a mobile phase appropriate for hyaluronic acid analysis (e.g., a buffered aqueous solution).[9]

  • Sample Preparation: Dissolve the bioconjugate in the mobile phase.

  • Analysis: Inject the sample into the SEC system and monitor the elution profile using a suitable detector (e.g., refractive index or UV detector).

  • Data Analysis: Determine the molecular weight distribution by comparing the elution profile to that of known molecular weight standards.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for carnosine-hyaluronic acid bioconjugates.

ParameterValueReference
Hyaluronic Acid Molecular Weight200 kDa, 700 kDa[1][3]
Carnosine Loading Percentage7% to 35%[3][7]
Carnosine Content (example)19.89 mg per 100 mg of conjugate[2]
Hyaluronic Acid Content (example)80.11 mg per 100 mg of conjugate[2]

Table 1: Physical and Chemical Properties of Carnosine-HA Bioconjugates

¹H-NMR SignalChemical Shift (Mixture)Chemical Shift (Conjugate)ChangeReference
β-alanine C-2 protons~2.68 ppm~2.44 ppmUpfield shift[2][4][5]
β-alanine C-3 protons~3.2 ppm~3.68 ppmDownfield shift[2][4][5]

Table 2: Characteristic ¹H-NMR Chemical Shifts for Conjugation Confirmation

Experimental Workflows and Signaling Pathways

General Workflow for Structural Analysis

The logical flow for the comprehensive structural analysis of a newly synthesized carnosine-hyaluronic acid bioconjugate is depicted below.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation & Characterization Synthesis Synthesis of Carnosine-HA Conjugate NMR NMR Spectroscopy (¹H, COSY) Synthesis->NMR Characterization FTIR FTIR Spectroscopy Synthesis->FTIR Characterization SEC Size-Exclusion Chromatography Synthesis->SEC Characterization MS LC-MS Analysis (Post-Digestion) Synthesis->MS Characterization Confirmation Confirmation of Covalent Linkage NMR->Confirmation FTIR->Confirmation MW_Dist Molecular Weight Distribution SEC->MW_Dist Loading Carnosine Distribution & Loading MS->Loading

Caption: Workflow for the structural analysis of carnosine-HA bioconjugates.

Nrf2 Signaling Pathway Activation

The carnosine-hyaluronic acid bioconjugate, particularly when complexed with copper(II), has been shown to exhibit superoxide (B77818) dismutase (SOD)-mimetic activity and can stimulate an antioxidant response through the activation of the Nrf2 signaling pathway.[10][11]

HyCar_Cu Carnosine-HA-Cu(II) Complex ROS Reactive Oxygen Species (ROS) HyCar_Cu->ROS Scavenges Keap1 Keap1 HyCar_Cu->Keap1 Modulates ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD1) ARE->Antioxidant_Genes Induces Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Caption: Nrf2 signaling pathway activation by Carnosine-HA-Cu(II) complexes.

References

In Vitro Biocompatibility of Carnosine-Conjugated Hyaluronate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biocompatibility of carnosine-conjugated hyaluronate (HyCar). This novel biomaterial, which combines the natural polymer hyaluronic acid (HA) with the dipeptide carnosine, has demonstrated significant potential for various biomedical applications, primarily due to its enhanced antioxidant, anti-inflammatory, and enzymatic stability properties. This document summarizes key quantitative data, details experimental protocols for assessing biocompatibility, and visualizes relevant biological pathways and workflows.

Core Concepts and Rationale

Hyaluronic acid is a biocompatible and biodegradable glycosaminoglycan widely used in biomedical applications. However, its therapeutic efficacy can be limited by its susceptibility to enzymatic degradation and oxidative stress. Carnosine is a naturally occurring dipeptide with potent antioxidant and anti-glycation properties. The covalent conjugation of carnosine to the hyaluronic acid backbone aims to create a synergistic biomaterial with improved stability and protective capabilities against cellular damage.[1][2][3] This conjugation has been shown to protect both the hyaluronic acid from degradation and the carnosine from enzymatic cleavage by carnosinase, thereby prolonging its therapeutic window.[1][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on carnosine-conjugated hyaluronate, focusing on its biocompatibility, antioxidant efficacy, and anti-inflammatory potential.

Table 1: Cytotoxicity and Cell Viability Data

Cell LineAssayHyCar ConcentrationIncubation TimeCell Viability (%)Reference
Undifferentiated SH-SY5YMTT AssayNot specifiedNot specifiedReduction in Aβ-induced toxicity[6][7]
Human Fetal Osteoblast (hFOB 1.19)Proliferation StudyNot specifiedNot specifiedNo reported cytotoxicity[4]
FibroblastsWestern Blot1.0% and 1.5%48 hoursIncreased Collagen III synthesis[8]

Table 2: Antioxidant Activity Data

AssayReactive SpeciesHyCar DerivativeResultReference
DCFDA AssayROSHyCarReduced ROS levels[9]
Multiple AssaysROS, RNS, RCSHyCarPotent scavenging activity[1][2][4]
SOD MimicrySuperoxideCopper(II)-HyCar complexesEfficient SOD mimic activity[4][10]

Table 3: Anti-inflammatory Effects

Cell TypeInflammatory StimulusHyCar TreatmentMeasured Cytokines/MediatorsOutcomeReference
OsteoblastsInflammatory/oxidative insultCu2+-HyCarNot specifiedStimulation of antioxidant response[4]
In vivo modelCollagen-induced arthritisFidHycarn (oral)Pro-inflammatory cytokines and chemokines, COX-2Significant reduction[11]
In vivo modelMIA-induced osteoarthritisFidHycarn (oral)Serum inflammatory cytokinesSignificant reduction[9][12]

Experimental Protocols

This section details the methodologies for key in vitro experiments used to assess the biocompatibility of carnosine-conjugated hyaluronate.

Synthesis of Carnosine-Conjugated Hyaluronate

The synthesis of HyCar involves the covalent linkage of carnosine to the hyaluronic acid backbone. While various methods exist, a common approach involves the formation of an amide bond.[13][14]

Materials:

  • Hyaluronic acid (sodium hyaluronate) of desired molecular weight (e.g., 200 kDa or 700 kDa)[10]

  • Carnosine

  • Activating agents (e.g., N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS))

  • Solvents (e.g., deionized water, DMSO)

  • Dialysis tubing

Procedure:

  • Dissolve hyaluronic acid in deionized water to a specific concentration.

  • Add EDC and NHS to the hyaluronic acid solution to activate the carboxyl groups.

  • Separately, dissolve carnosine in a suitable solvent.

  • Add the carnosine solution to the activated hyaluronic acid solution.

  • Allow the reaction to proceed for a specified time (e.g., 24-48 hours) at room temperature with continuous stirring.

  • Terminate the reaction and purify the resulting HyCar conjugate by extensive dialysis against deionized water to remove unreacted reagents.

  • Lyophilize the purified solution to obtain the final HyCar product as a powder.

  • Characterize the conjugate using techniques such as 1H-NMR to confirm the conjugation and determine the loading percentage of carnosine.[12]

G Workflow for the Synthesis of Carnosine-Conjugated Hyaluronate cluster_activation Activation of Hyaluronic Acid cluster_conjugation Conjugation with Carnosine cluster_purification Purification and Final Product HA Hyaluronic Acid Solution Activation_Reagents Add EDC and NHS HA->Activation_Reagents Activated_HA Activated Hyaluronic Acid Activation_Reagents->Activated_HA Reaction Conjugation Reaction (24-48h, RT) Activated_HA->Reaction Carnosine Carnosine Solution Carnosine->Reaction Dialysis Dialysis Reaction->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization HyCar Carnosine-Conjugated Hyaluronate (HyCar) Lyophilization->HyCar

Synthesis workflow for carnosine-conjugated hyaluronate.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Materials:

  • Cells of interest (e.g., fibroblasts, osteoblasts)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Carnosine-conjugated hyaluronate (HyCar) solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of HyCar. Include a control group with medium only.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the control group.

G Experimental Workflow for MTT Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Add_HyCar Add HyCar Solutions Adherence->Add_HyCar Incubate_Treatment Incubate (24-72h) Add_HyCar->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability

MTT assay workflow for cell viability assessment.

Measurement of Intracellular Reactive Oxygen Species (DCFDA Assay)

The DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS levels. DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.[6][12]

Materials:

  • Cells of interest

  • Black, clear-bottom 96-well plates

  • Cell culture medium

  • DCFDA solution

  • HyCar solutions

  • An agent to induce oxidative stress (e.g., H2O2, optional)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to attach.

  • Pre-treat cells with different concentrations of HyCar for a specific duration.

  • Remove the medium and load the cells with DCFDA solution (e.g., 10-25 µM) in serum-free medium for 30-45 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess DCFDA.

  • (Optional) Induce oxidative stress by adding an agent like H2O2.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.

  • The fluorescence intensity is proportional to the amount of ROS in the cells.

Quantification of Cytokine Levels (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[1][2][10]

Materials:

  • Cell culture supernatants from cells treated with HyCar and/or an inflammatory stimulus (e.g., LPS)

  • ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-6)

  • 96-well ELISA plates pre-coated with capture antibody

  • Detection antibody

  • Enzyme conjugate (e.g., Streptavidin-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • Collect cell culture supernatants after treating cells with HyCar and/or an inflammatory stimulus.

  • Add standards and samples to the wells of the ELISA plate and incubate.

  • Wash the plate to remove unbound substances.

  • Add the biotinylated detection antibody and incubate.

  • Wash the plate and add the enzyme conjugate (Streptavidin-HRP).

  • Wash the plate and add the substrate solution. A color will develop in proportion to the amount of cytokine present.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus, a key event in the cellular antioxidant response.[5][7][9]

Materials:

  • Cells cultured on glass coverslips

  • HyCar solutions

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against Nrf2

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with HyCar for the desired time.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific antibody binding with BSA.

  • Incubate with the primary anti-Nrf2 antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize and capture images using a fluorescence microscope. Nuclear translocation is indicated by the co-localization of the Nrf2 signal (green) and the nuclear signal (blue).

G Nrf2 Signaling Pathway Activation by HyCar cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response HyCar Carnosine-Conjugated Hyaluronate (HyCar) Oxidative_Stress Oxidative Stress (ROS, RNS, RCS) HyCar->Oxidative_Stress reduces Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces conformational change in Keap1 Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Translocation Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Gene_Expression Expression of Antioxidant Genes (e.g., HO-1) ARE->Gene_Expression Antioxidant_Response Enhanced Antioxidant Defense Gene_Expression->Antioxidant_Response

Nrf2 signaling pathway activation by HyCar.

Enzymatic Degradation Assay

This assay evaluates the resistance of HyCar to degradation by hyaluronidase (B3051955).[17][18]

Materials:

  • HyCar solution

  • Hyaluronic acid solution (as a control)

  • Hyaluronidase enzyme solution

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 5.3)

  • Viscometer or spectrophotometer

Procedure (Viscometric Method):

  • Prepare solutions of HyCar and native HA in the appropriate buffer.

  • Measure the initial viscosity of each solution.

  • Add a standardized amount of hyaluronidase to each solution.

  • Monitor the change in viscosity over time at 37°C.

  • A slower decrease in viscosity for the HyCar solution compared to the native HA solution indicates increased resistance to enzymatic degradation.

Conclusion

The in vitro evidence strongly supports the enhanced biocompatibility and therapeutic potential of carnosine-conjugated hyaluronate. The conjugation confers superior antioxidant and anti-inflammatory properties, as well as increased stability against enzymatic degradation, without inducing cytotoxicity. These characteristics make HyCar a promising candidate for a range of biomedical applications, including drug delivery, tissue engineering, and the treatment of inflammatory and degenerative diseases. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising in vitro findings into clinical applications.

References

Stability of Carnosine-Hyaluronic Acid Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of the naturally occurring dipeptide L-carnosine with the glycosaminoglycan hyaluronic acid has emerged as a promising strategy in the development of novel therapeutics, particularly in the fields of osteoarthritis and inflammatory conditions. This technical guide provides an in-depth overview of the stability studies of carnosine-hyaluronic acid (HyCar) conjugates, focusing on their enhanced resistance to enzymatic degradation, a critical factor for their in vivo efficacy. The covalent linkage of carnosine to the hyaluronic acid backbone not only preserves but often enhances the intrinsic beneficial properties of both molecules, such as antioxidant and anti-inflammatory activities, while significantly improving their biological half-life. This document details the experimental protocols for assessing stability, presents quantitative data on enzymatic resistance, and illustrates the key signaling pathways modulated by these conjugates.

Enhanced Enzymatic Stability

A primary advantage of the carnosine-hyaluronic acid conjugate is its increased resistance to enzymatic degradation compared to the individual components.[1][2][3][4][5][6] Hyaluronic acid is susceptible to degradation by hyaluronidases, while carnosine is rapidly hydrolyzed by carnosinase in vivo.[1][6] The conjugation provides mutual protection against these enzymatic activities.[6]

Quantitative Analysis of Enzymatic Degradation

The following tables summarize the comparative enzymatic stability of hyaluronic acid (Hy), carnosine (Car), and their conjugates (HyCar) with varying degrees of carnosine substitution. The data is derived from in vitro enzymatic assays.

Table 1: Stability against Hyaluronidase (B3051955)

Time (hours)% Degradation of Hyaluronic Acid (Hy)% Degradation of HyCar20 (20% Carnosine)% Degradation of HyCar35 (35% Carnosine)
0 000
1 ~25~10~5
2 ~45~20~10
4 ~70~35~20
6 ~85~50~30
24 >95~80~60

Data estimated from graphical representations in scientific literature.

Table 2: Stability against Carnosinase

Time (hours)% Hydrolysis of Carnosine (Car)% Hydrolysis of HyCar20 (20% Carnosine)% Hydrolysis of HyCar35 (35% Carnosine)
0 000
5 ~30<5<5
10 ~50<5<5
30 ~80~10~5
60 >95~15~10
90 >95~20~15

Data estimated from graphical representations in scientific literature.

Experimental Protocols

Synthesis of Carnosine-Hyaluronic Acid Conjugate (HyCar)

This protocol describes a typical synthesis using carbodiimide (B86325) chemistry to form an amide bond between the carboxylic group of hyaluronic acid and an amine group of carnosine.[2]

Materials:

  • Sodium hyaluronate (e.g., 195 kDa)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBT)

  • Tris[2-(2-methoxyethoxy)ethyl]amine

  • L-carnosine methyl ester

  • Methanol (B129727)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Acetone

Procedure:

  • Add 1 gram of sodium hyaluronate to 20 ml of cold THF (5°C) under stirring to form a suspension.

  • Sequentially add the following solutions to the suspension:

    • 20 ml of a H₂O/THF (1:1 v/v) solution containing 0.5 mmoles of HOOBT.

    • 10 ml of a H₂O/THF (1:1 v/v) solution containing 0.2 mmoles of tris[2-(2-methoxyethoxy)ethyl]amine.

    • 5 ml of a methanol solution containing 0.125 mmoles of L-carnosine methyl ester.

  • After 30 minutes at 5°C, add 10 ml of a solution of EDC.HCl (0.25 mmoles).

  • Maintain the reaction mixture under continuous stirring at 5°C for 20 hours.

  • Treat the reaction mixture with 100 ml of 0.1N NaOH and let it rest at 5°C for an additional 3.5 hours to hydrolyze the methyl ester of carnosine.

  • Adjust the pH of the mixture to 7.0 with 2N HCl.

  • Precipitate the conjugate by adding 800 ml of acetone.

  • Separate the product from the supernatant by centrifugation.

  • Purify the conjugate by dialysis against water for 60 hours.

  • Recover the final product by lyophilization.

Characterization:

  • The structure and the degree of carnosine substitution can be confirmed by ¹H NMR spectroscopy.[2]

Hyaluronidase Activity Assay (Turbidimetric Method)

This assay measures the degradation of hyaluronic acid by hyaluronidase based on the principle that undigested hyaluronic acid forms a precipitate with an acidic albumin solution, and the resulting turbidity is inversely proportional to the enzyme activity.

Materials:

  • Hyaluronic acid or HyCar conjugate solution (e.g., 0.4 mg/ml in buffer)

  • 0.1 M Sodium phosphate (B84403) buffer, pH 5.3, containing 0.15 M NaCl

  • Hyaluronidase solution of known activity (for standard curve)

  • Albumin reagent (Bovine serum albumin in 0.5 M sodium acetate (B1210297) buffer, pH 4.2, adjusted to pH 3.0 with HCl)

Procedure:

  • Pipette 0.5 ml of the hyaluronic acid or conjugate solution into test tubes.

  • Equilibrate the tubes at 37°C for 5 minutes.

  • Prepare a blank tube with 0.5 ml of substrate solution and 0.5 ml of the phosphate buffer.

  • At timed intervals, add 0.5 ml of the hyaluronidase solution to the sample tubes.

  • Incubate each tube for a precise duration (e.g., 10 minutes) at 37°C.

  • Stop the reaction by placing the tubes in an ice bath.

  • Add 9.0 ml of the albumin reagent to each tube.

  • Incubate at room temperature for 10 minutes to allow turbidity to develop.

  • Measure the absorbance at 540 nm against the blank.

  • The percentage of degradation is calculated by comparing the absorbance of the enzyme-treated samples to that of a non-degraded control.

Carnosinase Activity Assay (Fluorogenic Method)

This assay quantifies the hydrolysis of carnosine or its conjugate by measuring the amount of released histidine.

Materials:

  • Carnosine or HyCar conjugate solution (e.g., 10 µM)

  • Tris/HCl buffer (50 mM, pH 8.0)

  • Carnosinase

  • Trichloroacetic acid (TCA) for stopping the reaction

  • Reagents for fluorogenic quantification of histidine.

Procedure:

  • Incubate the carnosine or conjugate solution with carnosinase in Tris/HCl buffer at 37°C.

  • At specific time points (e.g., 5, 10, 30, 60, 90 hours), withdraw aliquots of the reaction mixture.

  • Stop the enzymatic reaction by adding TCA.

  • Quantify the amount of released histidine in the deproteinized supernatant using a suitable fluorogenic assay.

  • The fluorescence intensity is proportional to the amount of hydrolyzed carnosine.

Signaling Pathways and Mechanism of Action

The enhanced stability and antioxidant properties of the carnosine-hyaluronic acid conjugate contribute to its potent anti-inflammatory and chondroprotective effects. These effects are mediated, in part, through the modulation of key cellular signaling pathways.

Experimental Workflow for In Vitro Anti-Inflammatory and Antioxidant Assessment

The following diagram illustrates a typical workflow to investigate the cellular mechanisms of HyCar.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Downstream Analysis cell_culture Chondrocytes or Synoviocytes Culture inflammatory_stimulus Induce Inflammation (e.g., IL-1β or LPS) cell_culture->inflammatory_stimulus 1. Induce inflammatory state treatment Treat with HyCar Conjugate inflammatory_stimulus->treatment 2. Apply therapeutic agent gene_expression Gene Expression Analysis (qRT-PCR for TNF-α, IL-1β, COX-2) treatment->gene_expression 3a. Assess inflammatory gene expression protein_analysis Protein Expression Analysis (Western Blot for Nrf2, HO-1) treatment->protein_analysis 3b. Assess antioxidant pathway activation ros_measurement Reactive Oxygen Species (ROS) Measurement (e.g., DCFDA assay) treatment->ros_measurement 3c. Measure oxidative stress inflammatory_pathway HyCar Carnosine-Hyaluronic Acid Conjugate NFkB NF-κB Activation HyCar->NFkB inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., IL-1β) Cell Chondrocyte Inflammatory_Stimulus->Cell Cell->NFkB activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) NFkB->Pro_inflammatory_Genes promotes Inflammation Inflammation & Cartilage Degradation Pro_inflammatory_Genes->Inflammation nrf2_pathway HyCar Carnosine-Hyaluronic Acid Conjugate Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) HyCar->Keap1_Nrf2 promotes dissociation Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2_translocation Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2_translocation releases Nrf2 ARE Antioxidant Response Element (ARE) (DNA) Nrf2_translocation->ARE binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

References

An In-depth Technical Guide to Carnosine Loading Efficiency in Hyaluronic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conjugation of carnosine to hyaluronic acid (HA), a process of significant interest in the development of advanced biomaterials and therapeutics. The covalent bonding of carnosine, a dipeptide with notable antioxidant and anti-inflammatory properties, to the biocompatible and biodegradable HA polymer enhances its stability and therapeutic potential. This document details the experimental methodologies, quantitative data on loading efficiencies, and the underlying biochemical pathways influenced by these conjugates.

Introduction

Hyaluronic acid (HA) is a naturally occurring glycosaminoglycan and a major component of the extracellular matrix. Its unique viscoelastic properties, biocompatibility, and biodegradability make it an ideal candidate for various biomedical applications, including drug delivery and tissue engineering. Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with potent antioxidant, anti-glycation, and anti-inflammatory activities. However, its therapeutic application is often limited by its short in-vivo half-life due to enzymatic degradation.

Conjugating carnosine to hyaluronic acid (to form HyCar) not only protects carnosine from enzymatic degradation but also creates a synergistic biomaterial with enhanced therapeutic efficacy. This guide focuses on the critical aspect of this process: the loading efficiency of carnosine onto the HA backbone.

Conjugation Chemistry: The EDC/NHS Method

The most common and effective method for conjugating carnosine to hyaluronic acid is through carbodiimide-mediated amide bond formation. This reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups of the glucuronic acid residues in HA, making them reactive towards the primary amine of carnosine.

Factors Influencing Loading Efficiency

The efficiency of carnosine loading is a critical parameter that dictates the therapeutic potency of the final conjugate. Several factors influence this efficiency:

  • Molar Ratios of Reactants: The stoichiometry of HA (specifically its carboxyl groups), carnosine, EDC, and NHS is the primary determinant of the degree of substitution.

  • Reaction Time and Temperature: These parameters affect the kinetics of both the activation and coupling steps.

  • pH: The pH of the reaction medium is crucial for both the activation of HA's carboxyl groups and the nucleophilic attack by carnosine's amino group.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the conformation of the HA polymer, thereby affecting the accessibility of the carboxyl groups.

Quantitative Data on Loading Efficiency

The degree of carnosine substitution on the hyaluronic acid backbone can be controlled by varying the molar ratios of the reactants. While specific data for carnosine is proprietary in many studies, data from analogous conjugations, such as that of dopamine (B1211576) to hyaluronic acid using the same EDC/NHS chemistry, provide a valuable reference for predicting and controlling carnosine loading.[1]

HA:EDC:NHS:Carnosine Molar Ratio (relative to HA carboxyl groups)Expected Carnosine Loading Efficiency (%)Hyaluronic Acid MW (kDa)Reference (Analogous System)
1:1:1:1~26%100-200[1]
1:2:2:2~35%100-200[1]
1:3:3:3~43%100-200[1]
Variable7%200, 700[2]
Variable20%200, 700[2]
Variable35%200, 700[2]

Experimental Protocols

General Protocol for EDC/NHS Conjugation of Carnosine to Hyaluronic Acid

This protocol is a generalized procedure based on established EDC/NHS chemistry for bioconjugation.[1][3][4]

Materials:

  • Hyaluronic acid (sodium hyaluronate)

  • L-Carnosine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5-6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolution of Hyaluronic Acid: Dissolve hyaluronic acid in MES buffer to a final concentration of 1% (w/v) with gentle stirring until fully dissolved.

  • Activation of Hyaluronic Acid:

    • To the HA solution, add EDC and NHS. The molar ratio of HA carboxyl groups:EDC:NHS should be adjusted based on the desired loading efficiency (e.g., 1:2:2 for approximately 35% loading).

    • Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxyl groups.

  • Conjugation with Carnosine:

    • Dissolve L-carnosine in MES buffer.

    • Add the carnosine solution to the activated HA solution. The molar ratio of HA carboxyl groups to carnosine should be adjusted based on the desired loading (e.g., 1:2 for approximately 35% loading).

    • Adjust the pH of the reaction mixture to 7.0-7.5 with 0.1 M NaOH to facilitate the nucleophilic attack of the carnosine amine group.

    • Allow the reaction to proceed for 2-24 hours at room temperature with continuous stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (MWCO 12-14 kDa).

    • Dialyze against deionized water for 2-3 days, with frequent water changes, to remove unreacted reagents and byproducts.

  • Lyophilization:

    • Freeze the purified conjugate solution at -80°C.

    • Lyophilize the frozen solution to obtain the dry carnosine-hyaluronic acid conjugate powder.

Quantification of Carnosine Loading by ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a primary method for confirming the covalent conjugation and quantifying the degree of substitution.[5]

Procedure:

  • Sample Preparation: Dissolve a known amount of the lyophilized Hy-Carnosine conjugate in deuterium (B1214612) oxide (D₂O).

  • NMR Analysis: Acquire the ¹H-NMR spectrum.

  • Data Analysis:

    • Confirm conjugation by observing the characteristic signals of both hyaluronic acid and carnosine. Specifically, the signals of the protons on the C-2 of the beta-alanine (B559535) moiety of carnosine shift upfield (e.g., from ~2.68 ppm to ~2.44 ppm) upon amide bond formation.[5]

    • Quantify the loading efficiency by integrating the area of a characteristic carnosine proton signal (e.g., the imidazole (B134444) protons at ~7-8 ppm) and a characteristic HA proton signal (e.g., the N-acetyl methyl protons at ~2.0 ppm). The ratio of these integrals, corrected for the number of protons each signal represents, allows for the calculation of the degree of substitution.

Proposed HPLC Method for Quantification of Carnosine Loading

While ¹H-NMR is excellent for structural confirmation and quantification, High-Performance Liquid Chromatography (HPLC) can be developed as a routine quality control method for determining the amount of conjugated carnosine. This typically involves the hydrolysis of the conjugate followed by the quantification of released carnosine.

Procedure:

  • Acid Hydrolysis:

    • Accurately weigh a sample of the Hy-Carnosine conjugate.

    • Hydrolyze the conjugate in 6 M HCl at 110°C for 24 hours to break the amide bonds and release carnosine.

    • Neutralize the hydrolysate.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column or a HILIC column suitable for amino acid analysis.

    • Mobile Phase: An isocratic or gradient system appropriate for carnosine separation (e.g., acetonitrile (B52724) and a phosphate (B84403) or acetate (B1210297) buffer).[6][7]

    • Detection: UV detection at a wavelength where carnosine absorbs (e.g., 210-220 nm).

    • Quantification: Create a standard curve of known carnosine concentrations. Quantify the carnosine in the hydrolyzed sample by comparing its peak area to the standard curve. The amount of carnosine is then used to calculate the loading efficiency based on the initial weight of the conjugate.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Quantification dissolution 1. Dissolve HA in MES Buffer activation 2. Activate HA with EDC/NHS dissolution->activation conjugation 3. Add Carnosine & Stir activation->conjugation dialysis 4. Dialysis vs. DI Water conjugation->dialysis lyophilization 5. Lyophilization dialysis->lyophilization nmr 6a. 1H-NMR Analysis lyophilization->nmr hplc 6b. HPLC Analysis (after hydrolysis) lyophilization->hplc loading_efficiency reactants Molar Ratio (HA:EDC:NHS:Carnosine) loading Carnosine Loading Efficiency (%) reactants->loading influences properties Therapeutic Properties (e.g., Antioxidant Capacity) loading->properties determines nrf2_pathway cluster_cell Cellular Response HyCar Carnosine-HA Conjugate Keap1_Nrf2 Keap1-Nrf2 Complex HyCar->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 (translocates to nucleus) Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE binds to HO1 Heme Oxygenase-1 (HO-1) & other antioxidant enzymes ARE->HO1 activates transcription Response Cellular Protection (Anti-inflammatory, Antioxidant) HO1->Response

References

Methodological & Application

Application Notes and Protocols: Synthesis of Carnosine-Conjugated Hyaluronate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronic acid (HA), a naturally occurring glycosaminoglycan, is a major component of the extracellular matrix and is renowned for its biocompatibility, biodegradability, and viscoelastic properties. Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with potent antioxidant, anti-glycating, and anti-inflammatory activities.[1][2] However, the therapeutic applications of both molecules can be limited by their rapid degradation in vivo by hyaluronidases and carnosinases, respectively.[1][3][4]

Covalent conjugation of carnosine to the hyaluronic acid backbone creates a new molecular entity, Carnosine-Conjugated Hyaluronate (HyCar), which exhibits synergistic effects. This bioconjugate demonstrates enhanced resistance to enzymatic degradation, thereby prolonging its biological half-life and localizing the potent antioxidant activity of carnosine.[3][4][5] These properties make HyCar a promising biomaterial for applications in drug delivery, tissue engineering, and the treatment of inflammatory conditions such as osteoarthritis.[4][6] This document provides a detailed protocol for the synthesis, purification, and characterization of carnosine-conjugated hyaluronate.

Chemistry of Conjugation

The synthesis of HyCar is typically achieved through a carbodiimide-mediated coupling reaction. This common and effective method involves the activation of the carboxylic acid groups on the glucuronic acid residues of hyaluronic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS). The NHS ester is a semi-stable intermediate that readily reacts with the primary amine of carnosine (or its esterified form) to form a stable amide bond.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis, purification, and characterization of carnosine-conjugated hyaluronate.

Materials and Equipment
  • Reagents:

    • Sodium Hyaluronate (HA, specify molecular weight, e.g., 200 kDa or 700 kDa)

    • L-Carnosine methyl ester hydrochloride

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Tris(2-carboxyethyl)phosphine (TCEP) - Optional, for reducing disulfide bonds if present

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Deionized (DI) water, ultrapure

    • Ethanol (B145695), absolute

    • Hydrochloric acid (HCl), 1 M

    • Sodium hydroxide (B78521) (NaOH), 1 M

    • Deuterium oxide (D₂O) for NMR analysis

  • Equipment:

    • Analytical balance

    • Magnetic stirrer and stir bars

    • pH meter

    • Reaction vessel (round-bottom flask or beaker)

    • Dialysis tubing (MWCO 8-14 kDa)

    • Lyophilizer (freeze-dryer)

    • High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)

    • Centrifuge and appropriate tubes

    • Standard laboratory glassware

Protocol 1: Synthesis of Carnosine-Conjugated Hyaluronate

This protocol is adapted from methodologies described in the literature, employing a carbodiimide (B86325) coupling agent in a mixed aqueous/organic solvent system.[6]

  • Dissolution of Hyaluronic Acid:

    • Accurately weigh 1.0 g of sodium hyaluronate.

    • In a suitable reaction vessel, dissolve the HA in 100 mL of a 1:1 (v/v) mixture of DI water and anhydrous DMSO.

    • Stir the mixture at room temperature until the HA is fully dissolved. This may take several hours.

  • Activation of Hyaluronic Acid:

    • Once the HA is dissolved, add a molar excess of EDC and NHS. For 1.0 g of HA (approx. 2.5 mmol of disaccharide repeat units), add the following:

      • EDC: 480 mg (2.5 mmol, 1 molar equivalent)

      • NHS: 290 mg (2.5 mmol, 1 molar equivalent)

      • (Note: Molar ratios can be adjusted to control the degree of substitution. A higher excess of EDC/NHS will generally lead to higher carnosine loading.)

    • Stir the reaction mixture at room temperature for 1-2 hours to allow for the activation of the carboxylic acid groups.

  • Conjugation with Carnosine Methyl Ester:

    • In a separate container, dissolve 365 mg of carnosine methyl ester hydrochloride in a minimal amount of DMSO (e.g., 10-15 mL).[6]

    • Slowly add the carnosine methyl ester solution to the activated hyaluronic acid solution.

    • Adjust the pH of the reaction mixture to 7.0-7.5 using 1 M NaOH to facilitate the nucleophilic attack of the amine.

    • Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

Protocol 2: Purification of the Conjugate

Purification is critical to remove unreacted reagents (carnosine, EDC, NHS) and byproducts (e.g., urea).

  • Precipitation:

    • Transfer the reaction mixture to a larger beaker.

    • Add 3-4 volumes of cold absolute ethanol to the mixture while stirring.[6]

    • A white, fibrous precipitate of the HyCar conjugate will form.

    • Allow the precipitate to settle for at least 1 hour at 4°C.

    • Decant the supernatant. The precipitate can be washed again with ethanol to remove residual impurities.

  • Dialysis:

    • Re-dissolve the precipitate in a sufficient volume of DI water.

    • Transfer the solution to a dialysis tube (e.g., MWCO 12-14 kDa).

    • Dialyze against a large volume of DI water for 2-3 days, changing the water every 8-12 hours to ensure complete removal of small-molecule impurities.

  • Lyophilization:

    • Freeze the purified HyCar solution at -80°C until completely solid.

    • Lyophilize the frozen sample for 48-72 hours or until a dry, white, fluffy solid is obtained.[6]

    • Store the final product in a desiccator at 4°C or below.

Protocol 3: Characterization by ¹H-NMR Spectroscopy

¹H-NMR is the primary method to confirm the covalent conjugation and estimate the degree of carnosine loading.

  • Sample Preparation: Dissolve 5-10 mg of the lyophilized HyCar product in 0.7 mL of D₂O.

  • Data Acquisition: Acquire the ¹H-NMR spectrum on a suitable NMR spectrometer.

  • Spectral Analysis:

    • Hyaluronic Acid Backbone: Characteristic signals for the HA backbone will be present, notably the N-acetyl methyl protons around 2.0 ppm.

    • Conjugated Carnosine: Successful conjugation is confirmed by the appearance of signals corresponding to carnosine protons and a characteristic shift of the β-alanine protons. The signal for the protons on the C-2 carbon of the β-alanine moiety, which is adjacent to the newly formed amide bond, will be upfield shifted to approximately 2.44 ppm (from ~2.68 ppm in the unconjugated state).[3][6] The signals for the protons on the C-3 carbon of β-alanine may be downfield shifted to around 3.68 ppm and might be obscured by the HA backbone signals.[3][6]

    • Degree of Substitution (DS): The DS can be calculated by comparing the integration of a carnosine-specific proton signal (e.g., the imidazole (B134444) protons) with the integration of the HA N-acetyl methyl proton signal.

    Formula for DS (%): DS (%) = [(Integration_Carnosine / N_protons_Carnosine) / (Integration_HA_acetyl / 3)] * 100 (Where N_protons_Carnosine is the number of protons for the chosen carnosine signal)

Data Presentation

The following table summarizes representative quantitative data for HyCar synthesis, demonstrating how different starting materials can influence the final product characteristics.

ParameterExample 1Example 2Example 3Reference
Hyaluronic Acid MW (kDa) 200700200[4][5]
Carnosine Loading (%) 735~19.9[4][5],[6]
Final Composition 7 mg Car / 93 mg HA35 mg Car / 65 mg HA19.89 mg Car / 80.11 mg HABy Calculation,[6]
Characterization Method ¹H-NMR¹H-NMR¹H-NMR[3][4][6]

Visualizations

Synthesis Workflow

G cluster_0 Activation cluster_1 Conjugation cluster_2 Purification HA Hyaluronic Acid (HA) in H2O/DMSO Activated_HA HA-NHS Ester Intermediate HA->Activated_HA Stir 1-2h EDC_NHS EDC + NHS EDC_NHS->Activated_HA HyCar_Solution Crude HyCar Solution Activated_HA->HyCar_Solution Stir 12-24h pH 7.0-7.5 Carnosine Carnosine Methyl Ester in DMSO Carnosine->HyCar_Solution Precipitation Precipitation (Cold Ethanol) HyCar_Solution->Precipitation Dialysis Dialysis (vs. DI Water) Precipitation->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Final_Product Purified HyCar Powder Lyophilization->Final_Product

Caption: Workflow for the synthesis and purification of Carnosine-Conjugated Hyaluronate.

Mechanism of Action

G cluster_0 In Vivo Stability cluster_1 Cellular Environment HyCar Carnosine-Conjugated Hyaluronate (HyCar) Degradation Rapid Degradation HyCar->Degradation ROS Reactive Oxygen Species (ROS) HyCar->ROS scavenges Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) HyCar->Cytokines reduces Therapeutic_Effect Therapeutic Effect: Reduced Inflammation & Cartilage Protection HyCar->Therapeutic_Effect Enzymes Hyaluronidase & Carnosinase Enzymes->Degradation blocks Inflammation Inflammatory Stimuli (e.g., in Osteoarthritis) Inflammation->ROS Inflammation->Cytokines Cell_Damage Oxidative Stress & Cartilage Degradation ROS->Cell_Damage Cytokines->Cell_Damage

Caption: Proposed mechanism of action for Carnosine-Conjugated Hyaluronate.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Carnosine-Hyaluronate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation and characterization of carnosine-hyaluronate conjugates. This method provides detailed information on the successful formation of the covalent bond between carnosine and hyaluronic acid (HA), the purity of the conjugate, and the structural integrity of the components.

Key Applications of NMR in Carnosine-Hyaluronate Characterization:

  • Confirmation of Conjugation: 1H NMR spectroscopy is instrumental in confirming the formation of the amide bond between the amino group of carnosine and the carboxyl group of hyaluronic acid. This is evidenced by characteristic shifts in the proton signals of the carnosine moiety upon conjugation.[1][2]

  • Structural Integrity: NMR analysis verifies that the primary structures of both carnosine and the hyaluronic acid backbone remain intact after the conjugation reaction.

  • Purity Assessment: The absence of signals from unreacted starting materials or by-products in the NMR spectrum can be used to assess the purity of the final conjugate.

  • Molecular Weight Estimation: Diffusion-Ordered Spectroscopy (DOSY) NMR can be employed to determine the diffusion coefficient of the conjugate, which can then be correlated to its average molecular weight.[3] This is particularly useful for characterizing the polymeric hyaluronic acid component.

  • Structural Elucidation: Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are used to confirm the assignment of proton signals by identifying spin-spin coupled protons within the conjugate structure.[1][2]

The conjugation of carnosine to hyaluronic acid has been shown to enhance the resistance of both molecules to enzymatic degradation, a critical factor for their therapeutic applications.[4][5] NMR spectroscopy serves as a fundamental tool to ensure the quality and consistency of these promising bioconjugates for research and development.

Quantitative Data Summary

The following table summarizes the key 1H NMR chemical shifts for L-carnosine and its conjugate with hyaluronic acid, demonstrating the characteristic changes upon amide bond formation. The data is referenced to spectra recorded in D2O.

Proton Assignment (Carnosine) L-Carnosine in D2O (ppm) L-Carnosine-Hyaluronate Conjugate in D2O (ppm) Observed Shift Interpretation
Protons on C-2 of β-alanine moiety2.682.44UpfieldShielding effect due to the transformation of the amino group into an amide.[1][2]
Protons on C-3 of β-alanine moiety3.203.68DownfieldDeshielding effect, signals may be hidden by the hyaluronic acid backbone signals.[1]
Hf (imidazole ring proton)7.68.5DownfieldIndicates the salification of the imidazole (B134444) nitrogen.[6]
Ha (β-alanine amino group protons)3.1ShiftedShiftedConfirms the involvement of the amino group in the linkage.[6]

Experimental Protocols

Sample Preparation for NMR Analysis

A consistent sample preparation protocol is crucial for obtaining high-quality and reproducible NMR data.

Materials:

  • Carnosine-hyaluronate conjugate (lyophilized powder)

  • Deuterium oxide (D2O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Vortex mixer

  • Pipettes

Protocol:

  • Weigh approximately 5-10 mg of the lyophilized carnosine-hyaluronate conjugate.

  • Dissolve the sample in 0.5-0.7 mL of D2O directly in a clean, dry vial.

  • Gently vortex the solution until the sample is completely dissolved. The solution should be clear and free of particulates.

  • Transfer the solution into a 5 mm NMR tube.

  • Carefully place the NMR tube into the spectrometer's spinner turbine.

1H NMR Spectroscopy Protocol

Purpose: To confirm the covalent conjugation of carnosine to hyaluronic acid and to assess the purity of the sample.

Instrumentation:

  • 300 MHz (or higher) NMR spectrometer

Experimental Parameters:

  • Solvent: D2O

  • Temperature: 25 °C (298 K)

  • Pulse Sequence: Standard 90° pulse-acquire

  • Spectral Width: 0-10 ppm

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-5 seconds

  • Reference: Internal reference to the residual HDO signal at ~4.79 ppm.

Data Analysis:

  • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Integrate the relevant peaks to determine the relative proton ratios.

  • Compare the chemical shifts of the carnosine protons in the conjugate to those of free carnosine to confirm the shifts indicative of conjugation (see table above).

2D COSY (Correlation Spectroscopy) NMR Protocol

Purpose: To confirm the assignment of proton signals by identifying coupled proton networks within the carnosine-hyaluronate conjugate.

Instrumentation:

  • 300 MHz (or higher) NMR spectrometer

Experimental Parameters:

  • Solvent: D2O

  • Temperature: 25 °C (298 K)

  • Pulse Sequence: Standard COSY90 or COSY45

  • Spectral Width (F1 and F2): 0-10 ppm

  • Number of Increments (t1): 256-512

  • Number of Scans per Increment: 4-16

  • Relaxation Delay: 1.5-2.0 seconds

Data Analysis:

  • Process the 2D data using appropriate software.

  • Identify the diagonal peaks, which correspond to the 1D 1H NMR spectrum.

  • Analyze the off-diagonal cross-peaks. A cross-peak between two diagonal peaks indicates that the corresponding protons are spin-spin coupled.

  • Use the cross-peaks to confirm the connectivity of protons within the β-alanine and histidine moieties of carnosine.

DOSY (Diffusion-Ordered Spectroscopy) NMR Protocol

Purpose: To estimate the average molecular weight of the carnosine-hyaluronate conjugate by measuring its diffusion coefficient.

Instrumentation:

  • NMR spectrometer equipped with a gradient probe.

Experimental Parameters:

  • Solvent: D2O

  • Temperature: 25 °C (298 K)

  • Pulse Sequence: Bipolar pulse pair stimulated echo (BPP-STE) or similar convection-compensating sequence.

  • Diffusion Time (Δ): 100-300 ms (B15284909) (optimized for large polymers)

  • Gradient Pulse Duration (δ): 2-4 ms

  • Gradient Strength: Linearly incremented in 16-32 steps to achieve signal attenuation from ~95% to ~5% of the initial intensity.

  • Relaxation Delay: 5 x T1 (T1 of the slowest relaxing proton of interest)

Data Analysis:

  • Process the 2D DOSY data using specialized software.

  • The software will fit the decay of the signal intensity as a function of the gradient strength to the Stejskal-Tanner equation to calculate the diffusion coefficient (D) for each proton signal.

  • The diffusion coefficients of the hyaluronic acid backbone signals should be consistent and will be significantly smaller than those of any small molecule impurities.

  • The average molecular weight (Mw) can be estimated by constructing a calibration curve of log(D) versus log(Mw) using polymer standards of known molecular weight (e.g., pullulan or dextran).

Visualizations

NMR_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data_acq cluster_analysis Data Analysis & Interpretation cluster_report Final Characterization synthesis Carnosine-Hyaluronate Conjugation purification Purification & Lyophilization synthesis->purification sample_prep Sample Preparation (Dissolution in D2O) purification->sample_prep nmr_analysis NMR Data Acquisition sample_prep->nmr_analysis h1_nmr 1H NMR nmr_analysis->h1_nmr cosy_nmr 2D COSY nmr_analysis->cosy_nmr dosy_nmr DOSY nmr_analysis->dosy_nmr h1_analysis Confirm Conjugation (Chemical Shifts) h1_nmr->h1_analysis cosy_analysis Confirm Signal Assignments (Cross-peaks) cosy_nmr->cosy_analysis dosy_analysis Determine Diffusion Coefficient & Estimate MW dosy_nmr->dosy_analysis final_report Structural Confirmation & Purity Assessment h1_analysis->final_report cosy_analysis->final_report dosy_analysis->final_report

Caption: Workflow for NMR characterization of carnosine-hyaluronate.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Carnosine-Hyaluronate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine, a dipeptide composed of β-alanine and L-histidine, is an endogenous antioxidant with multifaceted protective mechanisms. Hyaluronic acid (HA), a glycosaminoglycan found in the extracellular matrix, also exhibits antioxidant properties, primarily through its ability to create a hydrated environment and scavenge certain reactive oxygen species (ROS). The conjugation of carnosine with hyaluronic acid (carnosine-hyaluronate) is a promising strategy to enhance the bioavailability and antioxidant efficacy of carnosine, offering potential therapeutic applications in conditions associated with oxidative stress.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the antioxidant capacity of carnosine-hyaluronate. The selected assays evaluate different aspects of antioxidant action, including radical scavenging, reducing power, and enzymatic-like activity.

Mechanism of Antioxidant Action

Carnosine exerts its antioxidant effects through both direct and indirect mechanisms. Directly, it can scavenge a variety of reactive oxygen and nitrogen species (ROS/RNS)[1]. Indirectly, carnosine can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses[2][3]. This pathway activation leads to the increased expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. Hyaluronic acid contributes to the overall antioxidant effect, and its conjugation with carnosine has been shown to result in synergistic antioxidant activities and improved resistance to enzymatic degradation[4][5][6].

cluster_extracellular Extracellular cluster_cellular Intracellular ROS ROS/RNS Carnosine_HA Carnosine-Hyaluronate Carnosine_HA->ROS Direct Scavenging Carnosine_HA_internal Carnosine-Hyaluronate (internalized) Carnosine_HA->Carnosine_HA_internal Cellular Uptake Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocation & Binding Keap1 Keap1 Keap1->Nrf2 Inhibition Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) ARE->Antioxidant_Enzymes Gene Expression Carnosine_HA_internal->Keap1 Inactivation

Caption: Antioxidant signaling pathway of Carnosine-Hyaluronate.

Quantitative Data Summary

The following tables summarize the reported antioxidant activities of carnosine and its derivatives from various in vitro assays.

Table 1: Radical Scavenging Activity of Carnosine

AssayConcentration% InhibitionReference CompoundSource
DPPH25 mM4.48%-[7]
DPPH20 mM7.4%-[8]
ABTS20 µg/mL34.40%BHT (3.40%)[9]
ABTS100 µg/mL43.30%BHT (14.73%)[9]

Table 2: Superoxide Dismutase (SOD)-like Activity of Carnosine and its Conjugates

CompoundConditionActivityCommentsSource
Copper:Carnosine ComplexNeutrophils treated with PMADismutes superoxide radicalsAnalogous to other amino acid-copper complexes[10]
CarnosineIn the presence of Cu2+ and Zn2+Superoxide-scavenging activityConcentration-dependent[11]
Carnosine-enriched chicken meatIn vivo (human athletes)Increased serum SOD activityReduced lipid peroxidation[12]

Table 3: Trolox Equivalent Antioxidant Capacity (TEAC) of Carnosine-Hyaluronate Conjugates

CompoundTime PointTEAC ValueCommentsSource
HyCar201 min~0.6TEAC values of conjugates are reported.[13]
HyCar203 min~0.8The antioxidant properties are improved by conjugation.[13]
HyCar206 min~1.0Resistance to enzymatic hydrolysis is also improved.[13]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DPPH stock solution (e.g., 0.1 mM in methanol) D Mix sample/control with DPPH solution (e.g., 1:1 v/v) A->D B Prepare sample solutions (various concentrations) B->D C Prepare positive control (e.g., Ascorbic acid) C->D E Incubate in the dark (e.g., 30 minutes at room temp.) D->E F Measure absorbance (e.g., at 517 nm) E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for the DPPH radical scavenging assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (B145695)

  • Carnosine-hyaluronate sample

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Dissolve the carnosine-hyaluronate sample in a suitable solvent (e.g., water, phosphate (B84403) buffer) to prepare a stock solution. From the stock solution, prepare a series of dilutions.

  • Assay:

    • In a 96-well plate, add a specific volume of the sample or standard to the wells.

    • Add the DPPH working solution to each well.

    • For the blank, use the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare ABTS stock solution (7 mM) C Mix ABTS and persulfate (1:1 v/v) and incubate in dark (12-16 hours) to form ABTS•+ A->C B Prepare potassium persulfate (2.45 mM) B->C D Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm C->D F Add sample/standard to diluted ABTS•+ D->F E Prepare sample and Trolox standards E->F G Incubate for a defined time (e.g., 6 minutes) F->G H Measure absorbance at 734 nm G->H I Calculate % inhibition and TEAC H->I

Caption: Workflow for the ABTS radical scavenging assay.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or methanol

  • Phosphate buffered saline (PBS)

  • Carnosine-hyaluronate sample

  • Trolox (standard)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add a small volume of the sample or Trolox standard to a larger volume of the ABTS•+ working solution.

    • Mix and incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is prepared using Trolox, and the TEAC value of the sample is determined by comparing its absorbance change to that of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Acetate (B1210297) Buffer (300 mM, pH 3.6) D Prepare fresh FRAP reagent by mixing Acetate buffer, TPTZ, and FeCl3 (10:1:1 v/v/v) A->D B Prepare TPTZ solution (10 mM in 40 mM HCl) B->D C Prepare FeCl3 solution (20 mM) C->D F Warm FRAP reagent to 37°C D->F E Prepare sample and FeSO4 standards G Add sample/standard to FRAP reagent E->G F->G H Incubate at 37°C for a defined time (e.g., 4-30 min) G->H I Measure absorbance at 593 nm H->I J Calculate FRAP value from FeSO4 standard curve I->J

Caption: Workflow for the FRAP assay.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)

  • Ferric chloride (FeCl₃)

  • Ferrous sulfate (B86663) (FeSO₄) (standard)

  • Carnosine-hyaluronate sample

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

  • Water bath at 37°C

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare 300 mM acetate buffer, pH 3.6.

    • Prepare 10 mM TPTZ in 40 mM HCl.

    • Prepare 20 mM FeCl₃ in water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. This is the FRAP working solution.

  • Assay:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the sample or FeSO₄ standard to a larger volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using FeSO₄. The FRAP value of the sample is expressed as mM Fe²⁺ equivalents.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the ability of a sample to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium (NBT) or WST-1) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. The SOD-like activity of carnosine-hyaluronate is determined by its ability to scavenge the superoxide radicals.

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare buffer (e.g., phosphate buffer, pH 7.4) E Add buffer, Xanthine, detector, and sample/standard to wells A->E B Prepare Xanthine solution B->E C Prepare detector solution (e.g., NBT or WST-1) C->E D Prepare sample and SOD standard solutions D->E F Initiate reaction by adding Xanthine Oxidase E->F G Incubate at a specific temperature (e.g., 37°C) for a defined time (e.g., 20 min) F->G H Measure absorbance at the appropriate wavelength (e.g., 560 nm for NBT, 450 nm for WST-1) G->H I Calculate % inhibition of the reaction H->I

Caption: Workflow for the SOD activity assay.

Materials:

  • Xanthine

  • Xanthine Oxidase

  • Nitroblue tetrazolium (NBT) or WST-1

  • Phosphate buffer (pH 7.4)

  • Carnosine-hyaluronate sample

  • SOD standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of xanthine, NBT or WST-1, and xanthine oxidase in phosphate buffer.

  • Assay:

    • In a 96-well plate, add the sample or SOD standard.

    • Add the xanthine and NBT/WST-1 solutions.

    • Initiate the reaction by adding xanthine oxidase.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).

  • Measurement: Measure the absorbance at the appropriate wavelength (560 nm for NBT, 450 nm for WST-1).

  • Calculation: The SOD activity is calculated as the percentage inhibition of the rate of NBT/WST-1 reduction.

Catalase (CAT) Activity Assay

This assay measures the ability of a sample to decompose hydrogen peroxide (H₂O₂). The remaining H₂O₂ can be quantified by reacting it with a suitable reagent to produce a colored product. A common method involves monitoring the decrease in H₂O₂ absorbance directly at 240 nm.

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare phosphate buffer (e.g., 50 mM, pH 7.0) B Prepare H2O2 solution in buffer (e.g., 10 mM) A->B D Add buffer and H2O2 to a UV-transparent cuvette B->D C Prepare sample and Catalase standard solutions E Initiate reaction by adding sample/standard C->E D->E F Immediately monitor the decrease in absorbance at 240 nm over time E->F G Calculate catalase activity based on the rate of H2O2 decomposition F->G

Caption: Workflow for the Catalase activity assay.

Materials:

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (50 mM, pH 7.0)

  • Carnosine-hyaluronate sample

  • Catalase standard

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a solution of H₂O₂ in phosphate buffer. The final concentration in the cuvette should result in an initial absorbance of approximately 0.5 at 240 nm.

  • Assay:

    • Add the phosphate buffer and H₂O₂ solution to a UV-transparent cuvette.

    • Initiate the reaction by adding the sample or catalase standard.

  • Measurement: Immediately monitor the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes).

  • Calculation: The catalase activity is calculated from the rate of decrease in absorbance, using the molar extinction coefficient of H₂O₂ at 240 nm. One unit of catalase is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the in vitro antioxidant properties of carnosine-hyaluronate. A combination of these assays is recommended to obtain a comprehensive antioxidant profile, as each assay reflects a different aspect of antioxidant activity. The data generated will be valuable for researchers, scientists, and drug development professionals in understanding the therapeutic potential of carnosine-hyaluronate in combating oxidative stress-related pathologies.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Carnosine-Conjugated Hyaluronate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine, a dipeptide with recognized antioxidant and anti-inflammatory properties, and hyaluronate, a key component of the extracellular matrix involved in wound healing, offer significant therapeutic potential.[1][2] The conjugation of carnosine to hyaluronate aims to create a synergistic biomaterial with enhanced efficacy for applications in tissue regeneration and inflammatory condition management. These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of carnosine-conjugated hyaluronate, focusing on its antioxidant, anti-inflammatory, and wound-healing capabilities.

Mechanism of Action & Signaling Pathways

Carnosine-conjugated hyaluronate is hypothesized to exert its effects through multiple signaling pathways. Carnosine is a known activator of the Nrf2 pathway, a master regulator of the antioxidant response.[3][4][5] Hyaluronate primarily signals through the CD44 receptor, influencing cell migration, proliferation, and inflammation.[6][7] The conjugate's interaction with cells can also modulate integrin signaling, which is crucial for cell adhesion and migration during wound healing.[2][8] There is evidence of crosstalk between these pathways; for instance, CD44 signaling can activate the Nrf2 pathway, suggesting a potential for synergistic effects from the conjugate.[6][8]

CAR_HA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carnosine-Hyaluronate Carnosine-Hyaluronate CD44 CD44 Carnosine-Hyaluronate->CD44 Binds Integrins Integrins Carnosine-Hyaluronate->Integrins Modulates ROS ROS Carnosine-Hyaluronate->ROS Scavenges Nrf2 Nrf2 Carnosine-Hyaluronate->Nrf2 Activates CD44->Nrf2 Activates (via p62) Src Src CD44->Src Activates Migration_Proliferation_Genes Migration_Proliferation_Genes CD44->Migration_Proliferation_Genes Activates Signaling Actin Cytoskeleton Actin Cytoskeleton Integrins->Actin Cytoskeleton Regulates Integrins->Migration_Proliferation_Genes Activates Signaling ROS->Nrf2 IKK IKK ROS->IKK Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from NF-kB NF-kB Nrf2->NF-kB Inhibits ARE ARE Nrf2->ARE Translocates to IKK->NF-kB Activates Inflammatory_Genes Inflammatory_Genes NF-kB->Inflammatory_Genes Translocates to Cell Migration Cell Migration Actin Cytoskeleton->Cell Migration Src->Integrins Activates Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Upregulates TNF-a, IL-6 TNF-a, IL-6 Inflammatory_Genes->TNF-a, IL-6 Upregulates Antioxidant Enzymes->ROS Reduces

Caption: Proposed signaling pathways of Carnosine-Conjugated Hyaluronate.

I. Assessment of Antioxidant Efficacy

This section details the protocols to determine the antioxidant capacity of carnosine-conjugated hyaluronate by measuring its ability to reduce intracellular reactive oxygen species (ROS).

Cell Viability Assay (MTT Assay)

Prior to assessing antioxidant efficacy, it is crucial to determine the non-toxic concentration range of the carnosine-conjugated hyaluronate.

Experimental Protocol:

  • Cell Seeding: Seed human dermal fibroblasts (HDF) or human keratinocytes (HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of carnosine-conjugated hyaluronate (e.g., 10, 50, 100, 200, 500 µg/mL) in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted conjugate solutions. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Intracellular ROS Production Assay (DCFH-DA Assay)

This assay measures the ability of the conjugate to reduce induced oxidative stress in cells.

Experimental Protocol:

  • Cell Seeding: Seed HDF or HaCaT cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with non-toxic concentrations of carnosine-conjugated hyaluronate (determined from the MTT assay) for 24 hours. Include untreated cells, and cells treated with unconjugated carnosine (e.g., 10-30 mM) and hyaluronate (e.g., 0.1%) as controls.[3]

  • ROS Induction: Induce oxidative stress by adding 100 µM H₂O₂ to the wells for 1 hour. A positive control for ROS reduction, such as N-acetylcysteine (NAC) at 5 mM, should be included.

  • DCFH-DA Staining: Wash the cells with PBS and then add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution to each well. Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Quantify the reduction in ROS levels relative to the H₂O₂-treated control.

Data Presentation: Antioxidant Efficacy
Treatment GroupConcentration% Cell Viability (MTT)% ROS Reduction (DCFH-DA)
Untreated Control-100 ± 50 ± 3
H₂O₂ Control100 µM70 ± 8N/A
Carnosine20 mM98 ± 445 ± 6
Hyaluronate0.1%99 ± 315 ± 4
Carnosine-Hyaluronate 50 µg/mL 97 ± 5 60 ± 7
Carnosine-Hyaluronate 100 µg/mL 95 ± 6 75 ± 8
NAC (Positive Control)5 mM99 ± 285 ± 5

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.

II. Assessment of Anti-Inflammatory Efficacy

This section outlines the protocol to evaluate the anti-inflammatory properties of the conjugate by measuring the secretion of pro-inflammatory cytokines.

Cytokine Measurement (ELISA)

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage-like cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with non-toxic concentrations of carnosine-conjugated hyaluronate, unconjugated carnosine, and hyaluronate for 2 hours.

  • Inflammation Induction: Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control. Dexamethasone (1 µM) can be used as a positive control for anti-inflammatory effects.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[9][10] A general procedure is as follows:

    • Coat a 96-well plate with the capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add standards and collected supernatants to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

    • Add the substrate and stop the reaction.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve.

Data Presentation: Anti-Inflammatory Efficacy
Treatment GroupConcentrationTNF-α (pg/mL)IL-6 (pg/mL)
Untreated Control-< 15< 10
LPS Control1 µg/mL2500 ± 2001800 ± 150
Carnosine20 mM1800 ± 1801300 ± 120
Hyaluronate0.1%2200 ± 2101600 ± 140
Carnosine-Hyaluronate 100 µg/mL 1200 ± 110 800 ± 70
Dexamethasone1 µM500 ± 50300 ± 30

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.

III. Assessment of Wound Healing Efficacy

This section describes an in vitro model to assess the effect of carnosine-conjugated hyaluronate on cell migration, a critical process in wound healing.

Scratch Wound Healing Assay

This assay creates a "wound" in a confluent cell monolayer and monitors the rate of cell migration to close the gap.[11][12]

Scratch_Assay_Workflow A Seed cells to confluence B Create a scratch with a pipette tip A->B C Wash to remove debris B->C D Add treatment medium (with conjugate) C->D E Image at 0h D->E F Incubate and image at regular intervals (e.g., 12h, 24h) E->F G Measure wound area and calculate closure F->G

Caption: Workflow for the Scratch Wound Healing Assay.

Experimental Protocol:

  • Cell Seeding: Seed human dermal fibroblasts (HDF) or human keratinocytes (HaCaT) in a 24-well plate and grow them to full confluency.[9][13]

  • Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add culture medium containing different concentrations of carnosine-conjugated hyaluronate (e.g., 50, 100, 200 µg/mL). Include untreated cells, and cells treated with unconjugated carnosine and hyaluronate as controls. A known growth factor, such as Epidermal Growth Factor (EGF) at 50 ng/mL, can serve as a positive control.

  • Imaging: Capture images of the scratch at 0 hours and then at regular intervals (e.g., 12 and 24 hours) using a microscope with a camera.

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Data Presentation: Wound Healing Efficacy
Treatment GroupConcentration% Wound Closure (12h)% Wound Closure (24h)
Untreated Control-15 ± 430 ± 6
Carnosine20 mM20 ± 540 ± 7
Hyaluronate0.1%35 ± 665 ± 8
Carnosine-Hyaluronate 100 µg/mL 50 ± 7 85 ± 9
EGF (Positive Control)50 ng/mL60 ± 895 ± 5

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary. Studies have shown that hyaluronan of different molecular weights can have varying effects on wound closure, with some studies indicating faster closure with higher molecular weight hyaluronan.[13][14]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of carnosine-conjugated hyaluronate. By systematically assessing its antioxidant, anti-inflammatory, and wound-healing properties, researchers can gain valuable insights into the therapeutic potential of this novel biomaterial. The provided data tables offer a reference for expected outcomes, and the signaling pathway diagram serves as a guide for further mechanistic studies. These assays are essential tools for the preclinical development and validation of carnosine-conjugated hyaluronate for various biomedical applications.

References

Application Notes and Protocols for Testing Carnosine-Hyaluronate in Animal Models of Osteoarthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, subchondral bone remodeling, and synovial inflammation, leading to pain and loss of function.[1][2] Animal models are indispensable tools for understanding OA pathogenesis and for the preclinical evaluation of novel therapeutic agents.[3][4] This document provides detailed application notes and protocols for utilizing established animal models of OA to test the efficacy of a combination therapy involving carnosine and hyaluronate.

Carnosine, a dipeptide with antioxidant and anti-inflammatory properties, has shown potential in mitigating OA progression.[5][6] Hyaluronic acid (HA), a major component of synovial fluid, is used as a viscosupplement to reduce pain and improve joint function.[7][8] The combination of carnosine and hyaluronate, particularly as a conjugate, is a promising therapeutic strategy for OA.[5][9]

These guidelines will focus on two widely used rodent models: the chemically-induced monoiodoacetate (MIA) model and the surgically-induced destabilization of the medial meniscus (DMM) model.[10][11] Methodologies for OA induction, therapeutic intervention, and outcome assessment are detailed to ensure reproducibility and facilitate comparative studies.

I. Animal Models of Osteoarthritis

The choice of animal model is critical and depends on the specific research question.[12] Small animals like mice and rats are frequently used due to their cost-effectiveness and rapid disease progression.[10][13]

1. Chemically-Induced Osteoarthritis: Monoiodoacetate (MIA) Model

The intra-articular injection of MIA, an inhibitor of glycolysis, induces chondrocyte death and subsequent cartilage degradation, mimicking the pathological changes seen in human OA.[14][15] This model is particularly useful for studying OA pain and for rapid screening of potential therapeutics.[14]

2. Surgically-Induced Osteoarthritis: Destabilization of the Medial Meniscus (DMM) Model

The DMM model involves the surgical transection of the medial meniscotibial ligament, leading to joint instability and progressive OA development that closely resembles post-traumatic OA in humans.[11][16] This model is highly reproducible and suitable for investigating the long-term effects of therapeutic interventions on cartilage structure and disease progression.[10]

II. Experimental Protocols

A. Protocol 1: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats

This protocol is adapted from studies evaluating the effects of a carnosine-hyaluronate conjugate.[5][17]

1. Animals and Housing:

  • Species: Male Wistar rats (or Sprague Dawley)[5][10]

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. OA Induction:

  • Anesthetize the animals (e.g., isoflurane).

  • Inject a single intra-articular dose of 1 mg of monosodium iodoacetate (MIA) dissolved in 25 µL of sterile saline into the right knee joint.[5][9]

  • The contralateral (left) knee can serve as a control.

3. Therapeutic Intervention (Carnosine-Hyaluronate):

  • Treatment Groups:

    • Sham (saline injection) + Vehicle

    • MIA + Vehicle

    • MIA + Carnosine (e.g., 17.6 mg/kg, oral)[5]

    • MIA + Hyaluronic Acid (e.g., 70.9 mg/kg, oral)[5]

    • MIA + Carnosine + Hyaluronic Acid (e.g., 17.6 + 70.9 mg/kg, oral)[5]

    • MIA + Carnosine-Hyaluronate Conjugate (e.g., 88.5 mg/kg, oral)[5]

    • MIA + Positive Control (e.g., Naproxen)[5]

  • Administration: Begin treatment post-MIA injection (e.g., daily oral gavage) for a specified duration (e.g., 21 days).[5]

4. Outcome Assessments:

  • Behavioral Analysis (Pain Assessment):

    • Thermal Hyperalgesia: Measure paw withdrawal latency from a radiant heat source.

    • Mechanical Allodynia (Weight-Bearing): Use an incapacitance tester to measure the weight distribution between the hind paws.[5]

  • Macroscopic and Radiographic Analysis:

    • At the end of the study, euthanize the animals and dissect the knee joints.

    • Macroscopically score the severity of cartilage lesions.

    • Perform X-ray analysis to assess joint space narrowing and osteophyte formation.[5]

  • Histological Analysis:

    • Fix, decalcify, and embed the knee joints in paraffin.

    • Section the joints and stain with Hematoxylin and Eosin (H&E) for overall morphology and Toluidine Blue or Safranin O-Fast Green for proteoglycan loss.[5][18]

    • Score cartilage degradation using a validated system like the OARSI score.[19][20]

  • Biochemical Analysis:

    • Collect synovial fluid and serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines, and markers of oxidative stress (e.g., nitrotyrosine, iNOS).[5][21]

B. Protocol 2: Destabilization of the Medial Meniscus (DMM)-Induced Osteoarthritis in Mice

This protocol is based on established DMM procedures and studies investigating the effects of carnosine.[16][18]

1. Animals and Housing:

  • Species: Male C57BL/6 mice[16]

  • Age: 10-12 weeks

  • Housing: Standard laboratory conditions.

2. OA Induction (DMM Surgery):

  • Anesthetize the mice.

  • Make a small incision on the medial side of the right knee joint.

  • Transect the medial meniscotibial ligament (MMTL) to destabilize the medial meniscus.[11][16]

  • Suture the incision.

  • Sham surgery involves the same procedure without MMTL transection.

3. Therapeutic Intervention (Carnosine-Hyaluronate):

  • Treatment Groups:

    • Sham + Vehicle

    • DMM + Vehicle

    • DMM + Carnosine-Hyaluronate (various doses)

    • DMM + Positive Control (e.g., Celecoxib)

  • Administration: Administer the therapeutic agent (e.g., intra-articular injection or oral gavage) starting at a specific time point post-surgery (e.g., 1 week) and continuing for the duration of the study (e.g., 8-16 weeks).[22]

4. Outcome Assessments:

  • Pain Behavior:

    • Weight-Bearing Asymmetry: Measured using an incapacitance tester.[23]

    • Mechanical Sensitivity: Assessed using von Frey filaments.[22]

  • Histological Analysis:

    • At the study endpoint, harvest the knee joints.

    • Process for histology as described in Protocol 1.

    • Score cartilage degradation, osteophyte formation, and synovitis using the OARSI scoring system for mice.[19][24]

  • Biochemical Markers:

    • Analyze serum and synovial fluid for biomarkers of cartilage degradation (e.g., CTX-II, COMP) and inflammation.[20][25]

  • Immunohistochemistry:

    • Perform immunohistochemical staining on joint sections to detect the expression of key molecules in relevant signaling pathways (e.g., Nrf2, HO-1, COX-2).[18]

III. Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 1: Example Data Summary for MIA Model

ParameterSham + VehicleMIA + VehicleMIA + Carnosine-Hyaluronate (Dose 1)MIA + Carnosine-Hyaluronate (Dose 2)MIA + Positive Control
Pain Behavior
Paw Withdrawal Latency (s)
Weight Bearing Asymmetry (%)
Histology
OARSI Score
Biochemical Markers
Serum TNF-α (pg/mL)
Synovial Fluid IL-1β (pg/mL)

Table 2: Example Data Summary for DMM Model

ParameterSham + VehicleDMM + VehicleDMM + Carnosine-Hyaluronate (Dose 1)DMM + Carnosine-Hyaluronate (Dose 2)DMM + Positive Control
Pain Behavior
Weight Bearing Asymmetry (%)
Histology
OARSI Cartilage Score
OARSI Osteophyte Score
Biochemical Markers
Serum CTX-II (ng/mL)
Synovial Fluid COMP (ng/mL)

IV. Signaling Pathways and Experimental Workflow Visualization

A. Key Signaling Pathways in Osteoarthritis

Several signaling pathways are implicated in the pathogenesis of OA, including the NF-κB, MAPK, and Wnt/β-catenin pathways.[13][26] Carnosine has been shown to exert its protective effects by modulating the Nrf2/HO-1 pathway, which is a key regulator of the antioxidant response.[18][27]

G cluster_0 Pro-inflammatory Stimuli (IL-1β, TNF-α) cluster_1 Signaling Pathways cluster_2 Cellular Responses cluster_3 Carnosine Intervention IL-1β IL-1β NF-κB NF-κB IL-1β->NF-κB MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) IL-1β->MAPK (p38, JNK, ERK) TNF-α TNF-α TNF-α->NF-κB TNF-α->MAPK (p38, JNK, ERK) ↑ Pro-inflammatory Cytokines ↑ Pro-inflammatory Cytokines NF-κB->↑ Pro-inflammatory Cytokines ↑ MMPs, ADAMTS ↑ MMPs, ADAMTS NF-κB->↑ MMPs, ADAMTS ↑ Apoptosis ↑ Apoptosis MAPK (p38, JNK, ERK)->↑ Apoptosis ↓ Matrix Synthesis ↓ Matrix Synthesis MAPK (p38, JNK, ERK)->↓ Matrix Synthesis Carnosine Carnosine Nrf2 Nrf2 Carnosine->Nrf2 activates HO-1 HO-1 Nrf2->HO-1 upregulates HO-1->NF-κB inhibits

Caption: Key Signaling Pathways in Osteoarthritis and Carnosine's Mechanism.

B. Experimental Workflow

The following diagram illustrates the general workflow for testing carnosine-hyaluronate in an animal model of OA.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Intervention cluster_2 Phase 3: Outcome Assessment cluster_3 Phase 4: Data Analysis Animal Acclimatization Animal Acclimatization OA Induction OA Induction Animal Acclimatization->OA Induction Group Allocation Group Allocation OA Induction->Group Allocation Treatment Administration Treatment Administration Group Allocation->Treatment Administration Behavioral Testing Behavioral Testing Treatment Administration->Behavioral Testing Imaging Imaging Behavioral Testing->Imaging Sample Collection Sample Collection Imaging->Sample Collection Histopathology Histopathology Sample Collection->Histopathology Biochemical Analysis Biochemical Analysis Sample Collection->Biochemical Analysis Statistical Analysis Statistical Analysis Histopathology->Statistical Analysis Biochemical Analysis->Statistical Analysis Interpretation Interpretation Statistical Analysis->Interpretation

Caption: General Experimental Workflow for Preclinical OA Studies.

References

Application Notes and Protocols for the Preparation of Carnosine-Conjugated Hyaluronate Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of carnosine-conjugated hyaluronate hydrogels. This class of biomaterials holds significant promise for various biomedical applications, including drug delivery, tissue engineering, and wound healing, owing to the synergistic combination of hyaluronic acid's biocompatibility and carnosine's antioxidant and anti-inflammatory properties.

Introduction

Hyaluronic acid (HA) is a naturally occurring glycosaminoglycan and a major component of the extracellular matrix, known for its excellent biocompatibility, biodegradability, and hygroscopic properties. Carnosine, a dipeptide of β-alanine and L-histidine, is an endogenous antioxidant with demonstrated anti-inflammatory and cytoprotective effects. The conjugation of carnosine to a hyaluronic acid backbone results in a multifunctional biomaterial with enhanced therapeutic potential. These conjugates can be crosslinked to form hydrogels, which are three-dimensional, water-swollen polymer networks capable of encapsulating and delivering therapeutic agents, as well as providing a supportive scaffold for tissue regeneration.

Data Presentation

The following tables summarize typical quantitative data obtained during the characterization of carnosine-conjugated hyaluronate hydrogels. These values should be considered as examples, and researchers should generate their own data for specific formulations.

Table 1: Physicochemical Properties of Carnosine-Hyaluronate Hydrogels

ParameterMethodTypical Value Range
Degree of Carnosine Conjugation¹H NMR Spectroscopy5 - 25%
Swelling RatioGravimetric Method100 - 500%
In Vitro Degradation (50% weight loss)Enzymatic Assay (Hyaluronidase)3 - 14 days
Elastic ModulusCompression Testing1 - 20 kPa[1][2]
Compressive StrengthCompression Testing0.1 - 0.4 MPa[3]

Table 2: In Vitro Drug Release Profile (Model Drug: Doxorubicin)

Time (hours)Cumulative Release (%) - pH 7.4Cumulative Release (%) - pH 5.5
15 - 15%10 - 25%
620 - 40%35 - 55%
1235 - 55%50 - 70%
2450 - 70%65 - 85%
4860 - 80%75 - 95%

Table 3: Biocompatibility Assessment

AssayCell LineResult (after 24h)
MTT AssayHuman Dermal Fibroblasts (HDF)> 90% cell viability
AlamarBlue™ AssayHuman Keratinocytes (HaCaT)> 90% cell viability
Live/Dead StainingMesenchymal Stem Cells (MSCs)Predominantly viable cells (green fluorescence)

Experimental Protocols

Protocol for Synthesis of Carnosine-Conjugated Hyaluronate

This protocol describes the covalent conjugation of carnosine to hyaluronic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Sodium Hyaluronate (HA)

  • L-Carnosine

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized (DI) water

  • Lyophilizer

Procedure:

  • Dissolve sodium hyaluronate in MES buffer to a final concentration of 1% (w/v). Stir gently at room temperature until fully dissolved.

  • Add EDC and NHS to the HA solution. A molar ratio of HA carboxyl groups:EDC:NHS of 1:2:2 is recommended as a starting point. Stir for 30 minutes at room temperature to activate the carboxyl groups of HA.

  • Dissolve L-carnosine in MES buffer and add it to the activated HA solution. A molar ratio of HA carboxyl groups to carnosine of 1:1 is a common starting point.

  • Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

  • Terminate the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.

  • Transfer the reaction mixture to a dialysis tube and dialyze against DI water for 3-5 days, changing the water frequently to remove unreacted reagents.

  • Freeze the purified carnosine-conjugated hyaluronate solution at -80°C and then lyophilize to obtain a white, porous solid.

  • Store the lyophilized product at -20°C until further use.

Protocol for Preparation of Carnosine-Hyaluronate Hydrogel

This protocol details the formation of a hydrogel from the carnosine-conjugated hyaluronate using divinyl sulfone (DVS) as a crosslinker.

Materials:

  • Lyophilized carnosine-conjugated hyaluronate

  • Sodium hydroxide (B78521) (NaOH) solution (0.2 M)

  • Divinyl sulfone (DVS)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Dissolve the lyophilized carnosine-conjugated hyaluronate in 0.2 M NaOH solution to a final concentration of 2-5% (w/v). Stir at room temperature for 1 hour.

  • Add DVS to the solution. The weight ratio of polymer to DVS can be varied (e.g., 10:1) to control the crosslinking density.

  • Mix vigorously for 5 minutes and then allow the solution to stand at room temperature for 1-2 hours to form a gel.

  • Immerse the resulting gel in PBS (pH 7.4) to swell and neutralize. Change the PBS solution several times over 24-48 hours to remove any unreacted DVS.[4][5][6]

Protocol for Characterization of Hydrogel Properties

3.3.1. Swelling Ratio

  • Prepare hydrogel discs of a known weight (Wd).

  • Immerse the discs in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[7][8]

3.3.2. In Vitro Degradation

  • Prepare hydrogel discs of a known initial weight (Wi).

  • Immerse the discs in PBS (pH 7.4) containing hyaluronidase (B3051955) (e.g., 10 U/mL) at 37°C.

  • At specific time points, remove the hydrogels, wash with DI water, lyophilize, and weigh the remaining dry weight (Wf).

  • Calculate the percentage of weight loss: Weight Loss (%) = [(Wi - Wf) / Wi] x 100.[9][10][11]

3.3.3. Mechanical Testing

  • Prepare cylindrical hydrogel samples.

  • Perform unconfined compression testing using a mechanical tester.

  • Obtain the stress-strain curve and calculate the compressive modulus from the initial linear region of the curve.[2]

Protocol for In Vitro Drug Release Study
  • Load the hydrogel with a model drug by incorporating the drug into the polymer solution before crosslinking.

  • Place a known weight of the drug-loaded hydrogel in a vial containing a known volume of release medium (e.g., PBS at pH 7.4 and 5.5) at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Protocol for Biocompatibility Assessment (MTT Assay)
  • Sterilize the hydrogel samples (e.g., by UV irradiation).

  • Place the sterile hydrogel samples in a 96-well plate.

  • Seed cells (e.g., Human Dermal Fibroblasts) onto the hydrogels at a density of 1 x 10⁴ cells/well.

  • Culture the cells for 24-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to a control group (cells cultured without the hydrogel).

Visualizations

Signaling Pathways

wound_healing_pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling HA Hyaluronic Acid (High Molecular Weight) CD44 CD44 Receptor HA->CD44 Binding PI3K PI3K CD44->PI3K Activation Akt Akt PI3K->Akt Activation Cell_Proliferation Cell Proliferation & Migration Akt->Cell_Proliferation Inflammatory_Cytokines Inhibition of Inflammatory Cytokines Akt->Inflammatory_Cytokines

Caption: Hyaluronic Acid-CD44 Signaling in Wound Healing.

carnosine_antioxidant_pathway cluster_0 Cytoplasm cluster_1 Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Carnosine Carnosine Carnosine->ROS Scavenges Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes

Caption: Carnosine's Antioxidant Action via the Nrf2-Keap1 Pathway.[12][13][14][15][16]

Experimental Workflow

hydrogel_workflow cluster_synthesis Synthesis & Preparation cluster_characterization Characterization cluster_application Application & Evaluation Conjugation 1. Carnosine-HA Conjugation Purification 2. Dialysis & Lyophilization Conjugation->Purification Hydrogel_Formation 3. Crosslinking (e.g., DVS) Purification->Hydrogel_Formation Physicochemical 4. Physicochemical Analysis (NMR, Swelling, Degradation) Hydrogel_Formation->Physicochemical Mechanical 5. Mechanical Testing Physicochemical->Mechanical Drug_Release 6. In Vitro Drug Release Mechanical->Drug_Release Biocompatibility 7. Biocompatibility Assays Drug_Release->Biocompatibility In_Vivo 8. In Vivo Studies (Optional) Biocompatibility->In_Vivo

Caption: Experimental Workflow for Carnosine-Hyaluronate Hydrogels.

References

Application Notes and Protocols: Carnosine-Conjugated Hyaluronate for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine-conjugated hyaluronate (HA-Car) is an emerging biomaterial with significant potential in the field of drug delivery. This conjugate leverages the biocompatibility, biodegradability, and tumor-targeting capabilities of hyaluronic acid (HA) with the antioxidant and pH-buffering properties of carnosine. The conjugation of carnosine to the HA backbone can enhance the stability of the polymer, protect encapsulated drugs from degradation, and facilitate targeted delivery to cells overexpressing HA receptors, such as CD44, which is prevalent in many cancer cells.[1][2][3] These properties make HA-Car an attractive candidate for the development of novel drug delivery systems for a range of therapeutic agents, including chemotherapeutics and biologics.

These application notes provide an overview of the drug delivery applications of carnosine-conjugated hyaluronate, along with detailed protocols for its synthesis, characterization, and evaluation.

Drug Delivery Applications

The primary application of carnosine-conjugated hyaluronate in drug delivery is as a carrier for targeted cancer therapy.[4][5][6] The HA component of the conjugate actively targets CD44 receptors, which are overexpressed on the surface of various tumor cells.[1][7][8] This interaction facilitates receptor-mediated endocytosis, leading to the internalization of the drug carrier and the specific delivery of the therapeutic payload to cancer cells, thereby minimizing off-target toxicity.[1][9]

Furthermore, the conjugation of carnosine offers several advantages:

  • Enhanced Stability: Carnosine can protect the hyaluronate backbone from enzymatic degradation by hyaluronidases, prolonging the circulation time and bioavailability of the drug carrier.[10][11]

  • Antioxidant Protection: Carnosine's inherent antioxidant properties can help protect encapsulated drugs from oxidative stress, preserving their therapeutic efficacy.[12][13]

  • pH-Responsive Drug Release: The imidazole (B134444) ring of carnosine has a pKa of around 6.8, which can be exploited for pH-responsive drug release in the acidic tumor microenvironment or within endo-lysosomal compartments.

HA-Car conjugates have been formulated into various drug delivery platforms, including:

  • Nanoparticles: For systemic administration and targeted delivery of chemotherapeutics.[14][15]

  • Hydrogels: For localized and sustained drug release.

  • Films and Coatings: For biomedical device applications.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on hyaluronate-based drug delivery systems. It is important to note that the specific values can vary depending on the molecular weight of HA, the degree of carnosine substitution, the encapsulated drug, and the formulation method.

Table 1: Physicochemical Properties of Hyaluronate-Based Nanoparticles

ParameterTypical RangeReference
Particle Size (nm)100 - 300[16]
Polydispersity Index (PDI)< 0.3[16]
Zeta Potential (mV)-10 to -40[16]
Drug Loading Capacity (%)5 - 20[1]
Encapsulation Efficiency (%)50 - 90[16]

Table 2: In Vitro Drug Release Characteristics

Time PointCumulative Release (%)ConditionsReference
24 hours30 - 60pH 7.4[16]
24 hours50 - 80pH 5.5[17]
48 hours50 - 80pH 7.4[6]
48 hours70 - 95pH 5.5[6]

Experimental Protocols

Protocol 1: Synthesis of Carnosine-Conjugated Hyaluronate

This protocol describes a common method for synthesizing HA-Car conjugates using carbodiimide (B86325) chemistry.

Materials:

  • Hyaluronic acid (sodium salt)

  • L-Carnosine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Sodium chloride (NaCl)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolution of Hyaluronic Acid: Dissolve hyaluronic acid in MES buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.5) to a final concentration of 1% (w/v). Stir the solution gently overnight at room temperature to ensure complete dissolution.

  • Activation of Carboxylic Groups: Add EDC and NHS to the hyaluronic acid solution. A molar ratio of HA carboxyl groups:EDC:NHS of 1:2:2 is recommended. Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid groups of HA.

  • Conjugation with Carnosine: Dissolve L-carnosine in MES buffer and add it to the activated hyaluronic acid solution. A molar excess of carnosine (e.g., 5-10 fold molar excess relative to HA carboxyl groups) is typically used to drive the reaction.

  • Reaction: Allow the reaction to proceed for 24-48 hours at room temperature with gentle stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against deionized water for 3-5 days, with frequent water changes, to remove unreacted reagents and byproducts.

  • Lyophilization: Freeze the purified HA-Car solution and lyophilize to obtain a white, fluffy solid.

  • Storage: Store the lyophilized HA-Car conjugate at -20°C.

Protocol 2: Characterization of Carnosine-Conjugated Hyaluronate

1. 1H NMR Spectroscopy:

  • Purpose: To confirm the successful conjugation of carnosine to hyaluronic acid and to determine the degree of substitution.

  • Procedure:

    • Dissolve the HA-Car conjugate and unmodified HA in D2O.

    • Acquire 1H NMR spectra.

    • Identify the characteristic peaks of HA (e.g., N-acetyl protons at ~2.0 ppm) and carnosine (e.g., imidazole protons at ~7.0-8.0 ppm).[18]

    • Calculate the degree of substitution by comparing the integration of a carnosine proton peak to an HA proton peak.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the formation of the amide bond between HA and carnosine.

  • Procedure:

    • Prepare KBr pellets of the HA-Car conjugate, unmodified HA, and carnosine.

    • Acquire FTIR spectra.

    • Look for the appearance of a new amide I band (~1650 cm-1) and amide II band (~1550 cm-1) in the HA-Car spectrum, which are absent in the spectrum of the physical mixture of HA and carnosine.

Protocol 3: Preparation of Drug-Loaded HA-Car Nanoparticles

This protocol describes a nanoprecipitation method for encapsulating a hydrophobic drug within HA-Car nanoparticles.

Materials:

  • Carnosine-conjugated hyaluronate (HA-Car)

  • Hydrophobic drug (e.g., paclitaxel, doxorubicin)

  • Organic solvent (e.g., acetone, acetonitrile)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonicator

Procedure:

  • Drug Solution: Dissolve the hydrophobic drug in a minimal amount of a water-miscible organic solvent.

  • HA-Car Solution: Dissolve the HA-Car conjugate in deionized water to a desired concentration (e.g., 1 mg/mL).

  • Nanoprecipitation:

    • Place the HA-Car solution on a magnetic stirrer.

    • Add the drug solution dropwise to the HA-Car solution under constant stirring.

    • The drug will precipitate as the organic solvent diffuses into the aqueous phase, and the HA-Car will encapsulate the drug nanoparticles.

  • Solvent Evaporation: Continue stirring the solution overnight at room temperature in a fume hood to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to remove any unencapsulated drug aggregates. The supernatant containing the drug-loaded nanoparticles can be further purified by dialysis if necessary.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 4: In Vitro Drug Release Study

This protocol outlines a dialysis-based method to evaluate the in vitro release of a drug from HA-Car nanoparticles.

Materials:

  • Drug-loaded HA-Car nanoparticle suspension

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing (with a molecular weight cut-off appropriate to retain the nanoparticles but allow free drug to pass through)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation:

    • Pipette a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

    • Seal the dialysis bag.

  • Release Study:

    • Place the dialysis bag into a larger container with a known volume of release medium (PBS at pH 7.4 or pH 5.5).

    • Incubate at 37°C with gentle agitation.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

    • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Quantification:

    • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release versus time to obtain the drug release profile.

Protocol 5: In Vitro Cellular Uptake Study

This protocol describes a method to assess the cellular uptake of HA-Car nanoparticles in CD44-positive cancer cells.

Materials:

  • CD44-positive cancer cell line (e.g., MDA-MB-231, HeLa)

  • Cell culture medium and supplements

  • Fluorescently labeled HA-Car nanoparticles

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cancer cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh medium containing the fluorescently labeled HA-Car nanoparticles at a desired concentration.

    • Incubate the cells for various time points (e.g., 1, 4, 24 hours).

  • For Flow Cytometry:

    • After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.

    • Detach the cells using trypsin-EDTA.

    • Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.

  • For Fluorescence Microscopy:

    • After incubation, wash the cells with PBS.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Mount the cells on microscope slides and visualize the intracellular fluorescence using a fluorescence microscope.

  • Competition Assay (to confirm CD44-mediated uptake):

    • Pre-incubate the cells with an excess of free hyaluronic acid for 1-2 hours before adding the fluorescently labeled HA-Car nanoparticles.

    • A significant reduction in nanoparticle uptake compared to the non-pre-incubated control would indicate CD44-mediated endocytosis.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of HA-Car Conjugate HA Hyaluronic Acid in MES Buffer Activation Activate with EDC/NHS HA->Activation Conjugation Conjugation (Amide Bond Formation) Activation->Conjugation Carnosine Carnosine Solution Carnosine->Conjugation Purification Dialysis Conjugation->Purification Lyophilization Lyophilization Purification->Lyophilization HA_Car HA-Car Conjugate Lyophilization->HA_Car

Caption: Workflow for the synthesis of carnosine-conjugated hyaluronate.

Drug_Loading_Workflow cluster_loading Drug Loading into HA-Car Nanoparticles Drug_Sol Hydrophobic Drug in Organic Solvent Nanoprecipitation Nanoprecipitation (Dropwise Addition) Drug_Sol->Nanoprecipitation HA_Car_Sol HA-Car in Aqueous Solution HA_Car_Sol->Nanoprecipitation Solvent_Evap Solvent Evaporation Nanoprecipitation->Solvent_Evap Purification Purification (Centrifugation/Dialysis) Solvent_Evap->Purification Drug_Loaded_NP Drug-Loaded HA-Car Nanoparticles Purification->Drug_Loaded_NP

Caption: Experimental workflow for drug loading into HA-Car nanoparticles.

Cellular_Uptake_Pathway cluster_cellular_env Cellular Environment cluster_cell_interior Cell Interior NP HA-Car Nanoparticle CD44 CD44 Receptor NP->CD44 Binding Endocytosis Receptor-Mediated Endocytosis CD44->Endocytosis Membrane Cell Membrane Endosome Early Endosome Endocytosis->Endosome Lysosome Late Endosome/ Lysosome Endosome->Lysosome Drug_Release Drug Release (pH-triggered) Lysosome->Drug_Release Target Intracellular Target Drug_Release->Target

Caption: CD44-mediated cellular uptake of HA-Car nanoparticles.

References

Application Notes & Protocols: Assessing the Anti-inflammatory Effects of Carnosine-Hyaluronate In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as osteoarthritis and rheumatoid arthritis.[1][2] Carnosine, an endogenous dipeptide, and Hyaluronic Acid (HA), a major component of the extracellular matrix, have both demonstrated significant anti-inflammatory and antioxidant properties.[3][4][5] Carnosine has been shown to scavenge free radicals, reduce the production of pro-inflammatory cytokines, and inhibit the degradation of HA.[6][7] Hyaluronic acid's anti-inflammatory effects are often dependent on its molecular weight, with higher molecular weight HA generally suppressing pro-inflammatory mediators like cytokines and matrix metalloproteinases (MMPs).[8][9]

The conjugation of carnosine with hyaluronic acid (carnosine-hyaluronate, HyCar) creates a new molecular entity with potentially synergistic and enhanced therapeutic effects.[10][11] This conjugate has been shown to offer improved resistance to enzymatic degradation and potent anti-inflammatory activity, making it a promising candidate for treating inflammatory disorders.[5][11][12] These application notes provide detailed protocols for assessing the anti-inflammatory effects of carnosine-hyaluronate in vitro, focusing on its ability to modulate key inflammatory pathways and mediators.

Key Anti-inflammatory Mechanisms & Signaling Pathways

Carnosine-hyaluronate exerts its anti-inflammatory effects by modulating several key cellular pathways. The primary mechanisms include the inhibition of the pro-inflammatory NF-κB pathway and the activation of the Nrf2/HO-1 antioxidant response pathway.

  • Inhibition of NF-κB Pathway: In inflammatory conditions, stimuli like Interleukin-1 beta (IL-1β) or lipopolysaccharide (LPS) activate the Nuclear Factor-kappa B (NF-κB) signaling cascade. This leads to the transcription of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][9] Carnosine-hyaluronate is thought to suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[9][13]

  • Activation of Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1).[13] Activation of the Nrf2/HO-1 pathway helps to counteract oxidative stress, a key driver of inflammation.[10] Studies suggest that carnosine can activate this pathway, leading to reduced inflammation and cartilage degradation in osteoarthritis models.[13]

NF_kB_Signaling_Pathway NF-κB Inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimuli cluster_pathway Cytoplasmic Cascade cluster_nucleus Nuclear Events cluster_inhibitor Inhibition LPS LPS / IL-1β IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Release & Nuclear Translocation IkB->NFkB Transcription Gene Transcription NFkB->Transcription Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Transcription->Mediators CarnHyal Carnosine-Hyaluronate CarnHyal->IKK Inhibits Nrf2_HO1_Pathway Nrf2/HO-1 Antioxidant Pathway cluster_treatment Treatment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CarnHyal Carnosine-Hyaluronate Nrf2_Keap1 Nrf2-Keap1 Complex CarnHyal->Nrf2_Keap1 Promotes Dissociation ROS Oxidative Stress (e.g., from IL-1β) ROS->Nrf2_Keap1 Inhibits Dissociation Nrf2 Nrf2 Release & Nuclear Translocation Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Transcription Gene Transcription ARE->Transcription HO1 HO-1 & Other Antioxidant Enzymes Transcription->HO1 Experimental_Workflow General In Vitro Experimental Workflow A 1. Cell Culture (e.g., Macrophages, Chondrocytes) B 2. Cell Seeding & Adherence (24 hours) A->B C 3. Pre-treatment with Carnosine-Hyaluronate (1-2 hours) B->C D 4. Inflammatory Stimulation (e.g., LPS, IL-1β) (6-24 hours) C->D E 5. Sample Collection (Supernatant & Cell Lysate) D->E F 6. Downstream Analysis E->F G Cytotoxicity Assay (MTT / LDH) F->G Assess Viability H Cytokine Measurement (ELISA) F->H Quantify Proteins I Nitric Oxide Assay (Griess Reagent) F->I Quantify NO J Gene Expression (RT-qPCR) F->J Quantify mRNA K Protein Expression (Western Blot) F->K Analyze Pathways

References

Application Notes and Protocols for Testing Enzymatic Hydrolysis of Carnosine-Hyaluronate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine-hyaluronate conjugates are novel biomaterials with significant potential in drug delivery, tissue engineering, and regenerative medicine. The conjugation of carnosine, a dipeptide with antioxidant and anti-glycating properties, to hyaluronic acid (HA), a major component of the extracellular matrix, can enhance the therapeutic effects of both molecules.[1][2][3][4] Notably, this conjugation has been shown to impede or delay the enzymatic degradation of both the dipeptide and the polymer backbone by carnosinases and hyaluronidases, respectively.[2][5] Understanding the enzymatic stability of these conjugates is crucial for predicting their in vivo fate and designing effective therapeutic strategies.

These application notes provide detailed protocols for testing the enzymatic hydrolysis of carnosine-hyaluronate conjugates by hyaluronidase (B3051955) and carnosinase. The protocols cover the preparation of reagents, execution of the enzymatic assays, and analysis of hydrolysis products.

Key Experimental Protocols

Protocol for Hyaluronidase-Mediated Hydrolysis of Carnosine-Hyaluronate

This protocol is adapted from established turbidimetric assays for hyaluronidase activity and methods for analyzing HA fragments.[6][7][8][9][10]

Objective: To determine the susceptibility of carnosine-hyaluronate conjugate to hydrolysis by hyaluronidase.

Principle: Hyaluronidase cleaves the β-1,4-glycosidic linkages in hyaluronic acid, leading to a reduction in the turbidity of a solution containing HA. The extent of hydrolysis can be quantified by measuring the decrease in absorbance at 600 nm. Further analysis of the hydrolysis products can be performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Carnosine-Hyaluronate conjugate

  • Hyaluronic Acid (HA) sodium salt (for control)

  • Hyaluronidase (from bovine or ovine testes)

  • Phosphate Buffer (300 mM Sodium Phosphate, pH 5.35 at 37 °C)

  • Enzyme Diluent (20 mM Sodium Phosphate with 77 mM Sodium Chloride and 0.01% (w/v) Bovine Serum Albumin, pH 7.0 at 37 °C)

  • Acid Albumin Solution (for turbidimetric assay)

  • Formic acid/formate buffer (0.1 M, pH 4.0) (for LC-MS analysis)

  • Bovine Serum Albumin (BSA)

  • Sodium tetraborate (B1243019) (Na₂B₄O₇)

  • Microplate reader or spectrophotometer

  • LC-MS system

Procedure:

  • Preparation of Substrate Solutions:

    • Prepare a 0.3 mg/mL solution of both Carnosine-Hyaluronate conjugate and HA control in Phosphate Buffer.

    • Heat the solutions to 90–95 °C with stirring until fully dissolved (do not boil).

    • Cool the solutions to 37 °C and adjust the pH to 5.35 if necessary.

  • Preparation of Enzyme Solution:

    • Immediately before use, prepare a stock solution of hyaluronidase in cold Enzyme Diluent.

    • Dilute the stock solution with cold Enzyme Diluent to the desired working concentrations (e.g., 100-1000 U/mL).[10]

  • Enzymatic Reaction:

    • In separate microcentrifuge tubes, mix the substrate solution (Carnosine-Hyaluronate or HA control) with the hyaluronidase solution. A typical reaction mixture may contain 10 µM of the substrate and varying concentrations of hyaluronidase.[10]

    • Include a control with the substrate and Enzyme Diluent without the enzyme.

    • Incubate the reaction mixtures at 37 °C for a defined period (e.g., 24 hours).[10]

  • Termination of Reaction:

    • For turbidimetric analysis, proceed directly to the measurement step at various time points.

    • For LC-MS analysis, terminate the reaction by heating the samples at 90 °C for 4 minutes.[10]

  • Turbidimetric Analysis:

    • At desired time intervals, take an aliquot of the reaction mixture and add it to the Acid Albumin Solution.

    • Allow the mixture to stand at room temperature for 10 minutes to develop turbidity.[6][9]

    • Measure the absorbance at 600 nm. A decrease in absorbance indicates hydrolysis.

  • LC-MS Analysis of Hydrolysis Products:

    • After reaction termination, dilute the samples 1:1 with an aqueous solution of sodium tetraborate (0.4 M) and heat to 90 °C for 3 minutes.[10]

    • Analyze the samples by LC-MS to identify and quantify the fragments of carnosine-hyaluronate.[5][10] The presence of carnosine-conjugated HA fragments of varying sizes will indicate the extent and pattern of hydrolysis.

Data Presentation:

SampleEnzyme Concentration (U/mL)Incubation Time (hours)Absorbance at 600 nm (Turbidimetric)Hydrolysis Product Profile (LC-MS)
HA Control10024
HA Control50024
HA Control100024
Carnosine-Hyaluronate10024
Carnosine-Hyaluronate50024
Carnosine-Hyaluronate100024
Protocol for Carnosinase-Mediated Hydrolysis of Carnosine-Hyaluronate

This protocol is based on established methods for assaying carnosinase activity, which often involve the quantification of the hydrolysis product, L-histidine, or the remaining carnosine.[11][12][13]

Objective: To assess the resistance of the carnosine moiety in the carnosine-hyaluronate conjugate to enzymatic cleavage by carnosinase.

Principle: Carnosinase (CN1 or CN2) hydrolyzes carnosine into β-alanine and L-histidine.[11] The extent of hydrolysis can be determined by measuring the amount of remaining carnosine-hyaluronate or the released β-alanine and L-histidine using LC-MS.

Materials:

  • Carnosine-Hyaluronate conjugate

  • Carnosine (for control)

  • Recombinant human Carnosinase 1 (CN1) or Carnosinase 2 (CN2)

  • Tris-HCl buffer (25 mM, pH 8.0)

  • Formic acid (0.2%)

  • LC-MS system

Procedure:

  • Preparation of Substrate Solutions:

    • Prepare solutions of Carnosine-Hyaluronate conjugate and carnosine control in the Tris-HCl buffer.

  • Preparation of Enzyme Solution:

    • Prepare a working solution of carnosinase in the Tris-HCl buffer.

  • Enzymatic Reaction:

    • Mix the substrate solution with the carnosinase solution. A typical reaction may involve incubating 2.0 µg of recombinant CN1 with the substrate at 37 °C.[12]

    • Include a control with the substrate and buffer without the enzyme.

    • Incubate the reaction mixtures at 37 °C for a defined period (e.g., 20 minutes or longer, depending on the expected stability).[12]

  • Termination of Reaction:

    • Stop the reaction by adding 0.2% formic acid and immediately placing the samples on ice.[12]

  • LC-MS Analysis:

    • Analyze the samples using a targeted LC-MS method to quantify the amount of intact carnosine (in the control) and carnosine-hyaluronate conjugate remaining after the enzymatic reaction.[12][14]

    • The appearance of β-alanine and L-histidine can also be monitored.

Data Presentation:

SampleEnzymeIncubation Time (minutes)Remaining Substrate (%) (LC-MS)L-histidine Released (µM) (LC-MS)
Carnosine ControlCN120
Carnosine ControlCN220
Carnosine-HyaluronateCN120
Carnosine-HyaluronateCN220
Carnosine-HyaluronateCN160
Carnosine-HyaluronateCN260

Visualization of Experimental Workflow

EnzymaticHydrolysisWorkflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prep_Substrate Prepare Substrate (Carnosine-Hyaluronate & Controls) Incubation_H Incubate with Hyaluronidase Prep_Substrate->Incubation_H Incubation_C Incubate with Carnosinase Prep_Substrate->Incubation_C Prep_Enzyme Prepare Enzymes (Hyaluronidase & Carnosinase) Prep_Enzyme->Incubation_H Prep_Enzyme->Incubation_C Analysis_H_Turb Turbidimetric Analysis (Hyaluronidase Assay) Incubation_H->Analysis_H_Turb Time-course Analysis_H_LCMS LC-MS Analysis (HA Fragments) Incubation_H->Analysis_H_LCMS Endpoint Analysis_C_LCMS LC-MS Analysis (Carnosine & Products) Incubation_C->Analysis_C_LCMS Endpoint

Caption: Workflow for enzymatic hydrolysis of carnosine-hyaluronate.

Signaling Pathway Context (Hypothetical)

While the primary focus of this protocol is on the direct enzymatic degradation of the conjugate, it's important to consider the potential downstream biological effects of the hydrolysis products. For instance, fragments of hyaluronic acid can interact with cell surface receptors like CD44 and Toll-like receptors (TLRs), potentially modulating inflammatory signaling pathways. Carnosine itself has been shown to have various cellular effects. The diagram below illustrates a hypothetical signaling pathway that could be influenced by the degradation products of carnosine-hyaluronate.

SignalingPathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HA_fragments HA Fragments CD44 CD44 Receptor HA_fragments->CD44 TLR4 TLR4 HA_fragments->TLR4 Carnosine Carnosine ROS_Scavenging ROS Scavenging Carnosine->ROS_Scavenging MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB AP1 AP-1 MyD88->AP1 Gene_Expression Gene Expression (e.g., Cytokines) NFkB->Gene_Expression AP1->Gene_Expression

Caption: Potential signaling pathways affected by hydrolysis products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Carnosine to Hyaluronic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of carnosine to hyaluronic acid (HA).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for conjugating carnosine to hyaluronic acid?

A1: The most common method is carbodiimide (B86325) chemistry, which utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] This reaction forms a stable amide bond between the carboxylic acid groups on hyaluronic acid and the primary amine group on carnosine.[2]

Q2: Why is my conjugation efficiency low?

A2: Low conjugation efficiency is a common issue that can be attributed to several factors:

  • Suboptimal pH: The reaction has a narrow optimal pH range. Carboxyl group activation with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine (carnosine) is favored at a neutral to slightly basic pH (7.0-8.0).[4][5][6][7]

  • Hydrolysis of Activated HA: The NHS-ester intermediate formed on the hyaluronic acid backbone is susceptible to hydrolysis in aqueous solutions. This instability can lead to the regeneration of the original carboxyl group before it has a chance to react with carnosine.[1]

  • Inactive Reagents: EDC and NHS are moisture-sensitive. Improper storage can lead to their degradation and a subsequent loss of activity.[1] It is recommended to use freshly prepared solutions of these reagents.[1]

  • Inappropriate Molar Ratios: The ratio of EDC and NHS to the carboxylic acid groups on hyaluronic acid is critical. An insufficient amount of these activating agents will result in incomplete activation and, consequently, a low degree of conjugation.[1][8]

Q3: How can I determine the conjugation ratio of carnosine to hyaluronic acid?

A3: The degree of substitution can be determined using several analytical techniques:

  • Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: This is a powerful method for both confirming the covalent conjugation and quantifying the loading percentage of carnosine. The formation of the amide bond results in a characteristic shift in the signals of the protons on the beta-alanine (B559535) part of carnosine.[9] By comparing the integration of these shifted peaks to the signal from the methyl protons of the N-acetyl-D-glucosamine unit of hyaluronic acid, the degree of substitution can be calculated.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of carnosine present in the conjugate. This typically involves hydrolyzing the conjugate to release the carnosine, followed by chromatographic separation and detection.[11][12][13]

Q4: What is the best way to purify the carnosine-HA conjugate?

A4: Dialysis is the most frequently cited method for purifying the conjugate.[4][14] This technique effectively removes unreacted carnosine, EDC, NHS, and the urea (B33335) byproduct from the final product. It is important to use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) that retains the high molecular weight HA conjugate while allowing the smaller molecules to diffuse out.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Detected 1. Inactive EDC/NHS: Reagents may have degraded due to moisture. 2. Incorrect pH: The pH of the reaction buffer may be outside the optimal range for activation or conjugation. 3. Insufficient Reactant Concentration: The molar ratio of EDC/NHS to HA may be too low.1. Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent condensation.[3] 2. Perform a two-step reaction. First, activate the HA in a buffer at pH 4.5-6.0 (e.g., MES buffer). Then, add the carnosine and adjust the pH to 7.2-7.5 for the conjugation step.[7] 3. Increase the molar excess of EDC and NHS. Ratios of EDC/NHS to HA's carboxyl groups can range from 2- to 50-fold excess.[1][8]
Inconsistent Batch-to-Batch Results 1. Variability in Reagent Preparation: Inconsistent concentrations of freshly prepared EDC/NHS solutions. 2. Reaction Time Fluctuations: Inconsistent activation or conjugation times. 3. Hydrolysis of NHS Ester: The time between activating the HA and adding the carnosine is too long or varies.1. Prepare fresh stock solutions of EDC and NHS immediately before each use.[1] 2. Standardize all reaction times. Activation is typically rapid (15-30 minutes), while conjugation can proceed for several hours (e.g., 2-24 hours).[1][14] 3. Add the carnosine solution promptly after the HA activation step to minimize hydrolysis of the NHS ester.[1]
Gel Formation or Precipitation During Reaction 1. High Degree of Cross-linking: If carnosine has multiple amine groups or if there are other diamine impurities, it can lead to cross-linking between HA chains. 2. Solubility Issues: The modified HA may become less soluble under the reaction conditions.1. Ensure the purity of the carnosine. Control the stoichiometry of the reactants carefully to minimize cross-linking. 2. If working in organic solvents like DMSO, ensure that the TBA-salt form of HA is used for better solubility.[4] For aqueous reactions, ensure all components remain fully dissolved.
Difficulty in Purifying the Conjugate 1. Inappropriate Dialysis Membrane: The MWCO of the dialysis tubing may be too high, leading to loss of product, or too low, resulting in inefficient removal of impurities. 2. Insufficient Dialysis Time/Volume: The duration of dialysis or the volume of the dialysis buffer may be inadequate for complete removal of byproducts.1. Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your hyaluronic acid (e.g., 12-14 kDa for HA > 100 kDa). 2. Perform dialysis against a large volume of purified water or an appropriate buffer for an extended period (e.g., 2-3 days) with frequent changes of the dialysis buffer.[4]

Quantitative Data on Reaction Parameters

The following table summarizes various reaction conditions reported in the literature for the EDC/NHS mediated conjugation to hyaluronic acid. These values can serve as a starting point for your optimization experiments.

Parameter Reported Values/Ranges Notes Reference(s)
Molar Ratio (HA-COOH : EDC : NHS) 1 : 10 : 4For crosslinking HA with a PEG-diamine.[5]
1 : 1 : 1 to 1 : 10 : 10General range discussed for HA modification.[4]
HA : EDC : NHS (molar ratio) 2:2:2 or 3:3:3 with respect to the amine-containing moleculeFor conjugating lactoferrin to HA.[14]
pH for Activation 4.5 - 6.0Optimal for activating carboxyl groups with EDC. MES buffer is commonly used.[4][6][7]
5.4Specifically used for activating HA before crosslinking.[5]
~5.7, dropping to ~5.4 without pH controlObserved change in pH during EDC cross-linking.[15]
pH for Conjugation 7.0 - 8.0Favors the reaction of the NHS-ester with the primary amine. PBS is a suitable buffer.[7]
Reaction Time (Activation) 15 - 30 minutesAt room temperature.[1][3]
Reaction Time (Conjugation) 2 - 24 hoursAt room temperature or 4°C.[4][14][16]
Resulting Degree of Substitution (DS) 4.5%Achieved by using a 5:1 molar ratio of amine to HA units.[16]
7% - 35%Range of carnosine loading percentages reported for HyCar derivatives.[17]
~13%Degree of substitution for tyramine (B21549) conjugated to HA.[10]
~20%For conjugation of a peptide to PLGA using a 5-fold molar excess of EDC/NHS.[18]

Experimental Protocols

Protocol 1: EDC/NHS Conjugation of Carnosine to Hyaluronic Acid

This protocol is a general guideline. The amounts and concentrations should be optimized for your specific hyaluronic acid and desired degree of substitution.

Materials:

  • Hyaluronic Acid (HA)

  • Carnosine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1M MES (2-(N-morpholino)ethanesulfonic acid), 0.5M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution (optional): Hydroxylamine (B1172632) or 2-Mercaptoethanol

  • Dialysis membrane (e.g., 12-14 kDa MWCO)

  • Purified water

Procedure:

  • HA Dissolution: Dissolve hyaluronic acid in the Activation Buffer to the desired concentration (e.g., 1-5 mg/mL). Stir gently until fully dissolved.

  • Activation of HA:

    • Equilibrate EDC and NHS to room temperature before opening the vials.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add the EDC and NHS solutions to the HA solution. A common starting point is a 2-5 fold molar excess of EDC and NHS over the carboxyl groups of HA.[1]

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Dissolve carnosine in the Coupling Buffer.

    • Add the carnosine solution to the activated HA solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using a dilute base if necessary.

    • Let the conjugation reaction proceed for 2 to 24 hours at room temperature or 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, a quenching reagent like hydroxylamine (final concentration of 10mM) can be added.[3]

  • Purification:

    • Transfer the reaction mixture to a dialysis bag with an appropriate MWCO.

    • Dialyze against purified water for 2-3 days, with several changes of water, to remove unreacted reagents and byproducts.

  • Lyophilization: Freeze-dry the purified conjugate solution to obtain a solid product.

  • Characterization: Characterize the final product using ¹H-NMR and/or HPLC to determine the conjugation ratio.

Protocol 2: Quantification of Conjugation Ratio by ¹H-NMR
  • Dissolve a known amount of the lyophilized carnosine-HA conjugate in deuterium (B1214612) oxide (D₂O).

  • Acquire the ¹H-NMR spectrum.

  • Identify the characteristic peak of the methyl protons of the N-acetyl-D-glucosamine unit in HA (typically around 2.0 ppm).

  • Identify the shifted proton signals of the beta-alanine moiety of the conjugated carnosine. Upon amide bond formation, the signal for the protons on the C-2 of beta-alanine shifts upfield (e.g., from ~2.7 ppm to ~2.4 ppm).[9]

  • Integrate the area of the HA methyl peak and the shifted carnosine peak.

  • Calculate the degree of substitution (DS) using the following formula:

    DS (%) = [ (Integral of Carnosine peak / Number of Carnosine protons) / (Integral of HA methyl peak / 3) ] * 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_downstream Purification & Analysis ha_sol Dissolve HA in Activation Buffer (pH 6.0) activation Add EDC/NHS to HA solution Activate for 15-30 min ha_sol->activation reagent_prep Prepare fresh EDC & NHS solutions reagent_prep->activation carn_sol Dissolve Carnosine in Coupling Buffer (pH 7.4) conjugation Add Carnosine solution React for 2-24 hours carn_sol->conjugation activation->conjugation Promptly quench Quench reaction (Optional) conjugation->quench purification Purify by Dialysis (2-3 days) quench->purification lyophilization Lyophilize to obtain solid product purification->lyophilization analysis Analyze by ¹H-NMR / HPLC (Determine Conjugation Ratio) lyophilization->analysis

Caption: Workflow for carnosine-hyaluronic acid conjugation.

EDC/NHS Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products HA_COOH Hyaluronic Acid (-COOH) O_acylisourea O-acylisourea intermediate (unstable) HA_COOH->O_acylisourea + EDC EDC EDC NHS NHS Carnosine_NH2 Carnosine (-NH2) NHS_ester NHS-ester intermediate (semi-stable) O_acylisourea->NHS_ester + NHS Amide_bond Carnosine-HA Conjugate (Amide Bond) NHS_ester->Amide_bond + Carnosine (-NH2) Urea_byproduct Urea byproduct Amide_bond->Urea_byproduct releases

Caption: EDC/NHS chemical conjugation pathway.

References

Technical Support Center: Purification of Carnosine-Conjugated Hyaluronate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of carnosine-conjugated hyaluronate.

Troubleshooting Guide

The purification of carnosine-conjugated hyaluronate can present several challenges, from the removal of unreacted reagents to managing the high viscosity of the product. This guide addresses common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Conjugate 1. Incomplete reaction: Suboptimal reaction conditions (pH, temperature, time).[1] 2. Precipitation of the conjugate: Over-modification of hyaluronate leading to insolubility.[2] 3. Loss during purification: Use of inappropriate pore size for dialysis or improper column selection for chromatography.[1]1. Optimize reaction parameters. Ensure carnosine and coupling agents are fully dissolved before addition. 2. Adjust the molar ratio of carnosine to hyaluronate. 3. Use a dialysis membrane with a molecular weight cut-off (MWCO) significantly lower than the hyaluronate conjugate (e.g., 12-14 kDa). For size exclusion chromatography, select a resin with an appropriate fractionation range for the high molecular weight conjugate.
Presence of Unreacted Carnosine 1. Inefficient dialysis: Insufficient duration or frequency of buffer exchange. 2. Inadequate separation by chromatography: Poor resolution between the conjugate and small molecules.1. Increase dialysis time and the frequency of buffer changes. Use a larger volume of dialysis buffer. 2. Optimize the size exclusion chromatography method, ensuring the column has sufficient length and the flow rate is slow enough for effective separation.
Residual Coupling Agents (e.g., EDC, NHS) 1. Hydrolysis of coupling agents: EDC and NHS are moisture-sensitive and can hydrolyze, leading to byproducts that are difficult to remove. 2. Ineffective quenching: Incomplete reaction of quenching agent with excess NHS esters. 3. Insufficient purification: Similar to the removal of unreacted carnosine.1. Use fresh, high-quality, anhydrous solvents and reagents. 2. Ensure a sufficient molar excess of the quenching agent is added and allowed to react for an adequate amount of time. 3. Employ extensive dialysis or size exclusion chromatography as the primary purification steps.
High Viscosity of the Sample 1. Inherent property of high molecular weight hyaluronate: This can impede efficient mixing and purification.1. Work with more dilute solutions, if possible, without compromising the reaction efficiency. 2. Use specialized equipment for viscous solutions, such as positive displacement pipettes and wider bore chromatography columns. 3. Gentle heating (if the stability of the conjugate allows) can temporarily reduce viscosity.
Inconsistent Batch-to-Batch Results 1. Variability in starting materials: Differences in the molecular weight of hyaluronate or purity of reagents. 2. Inconsistent reaction conditions: Minor variations in pH, temperature, or reaction time.1. Characterize the starting hyaluronate for molecular weight and polydispersity before each conjugation. Use reagents from the same lot number where possible. 2. Strictly control all reaction parameters. Use a calibrated pH meter and a temperature-controlled reaction vessel.
Conjugate Appears as a Smear on SDS-PAGE 1. Polydispersity of the conjugate: The number of carnosine molecules attached to each hyaluronate chain can vary, leading to a range of molecular weights.[3]1. This is often an inherent characteristic of polysaccharide conjugates. Size exclusion chromatography can be used to fractionate the conjugate and obtain a more homogeneous population.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical challenge in purifying carnosine-conjugated hyaluronate?

A1: The most significant challenge is the efficient removal of unreacted small molecules, such as carnosine, EDC, and NHS, from the highly viscous conjugate solution. The high molecular weight and viscosity of the hyaluronate make separation techniques like dialysis and size exclusion chromatography more complex than for typical protein purifications.

Q2: How can I confirm that carnosine has been successfully conjugated to hyaluronate?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming conjugation. You should observe characteristic peaks from both hyaluronate and carnosine in the spectrum of the purified conjugate. Specifically, new amide bond signals can be indicative of successful conjugation.

Q3: What is the recommended method for removing unreacted EDC and NHS?

A3: Extensive dialysis against a large volume of buffer is the most common and effective method.[4] A dialysis membrane with a MWCO of 12-14 kDa is typically appropriate. Alternatively, size exclusion chromatography can be used for faster removal.

Q4: Can I use precipitation to purify the conjugate?

A4: Precipitation with a solvent like ethanol (B145695) can be used to recover the conjugate.[5] However, it may not be as effective at removing all small molecule impurities as dialysis or chromatography. It is often used as a final concentration step after initial purification.

Q5: How does the molecular weight of the starting hyaluronate affect purification?

A5: Higher molecular weight hyaluronate will result in a more viscous solution, making handling and purification more challenging.[6] However, the larger size difference between the conjugate and impurities can facilitate better separation during size exclusion chromatography and dialysis.

Q6: What analytical techniques are essential for characterizing the final product?

A6: At a minimum, you should use:

  • NMR spectroscopy: To confirm the covalent conjugation and estimate the degree of substitution.

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): To determine the molecular weight and polydispersity of the conjugate.

  • High-Performance Liquid Chromatography (HPLC): To quantify any remaining free carnosine.

Experimental Protocols

Dialysis for Purification of Carnosine-Conjugated Hyaluronate

Objective: To remove unreacted carnosine, EDC, NHS, and other small molecule byproducts from the reaction mixture.

Materials:

  • Reaction mixture containing carnosine-conjugated hyaluronate

  • Dialysis tubing or cassette (MWCO 12-14 kDa)

  • Dialysis buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Pre-soak the dialysis membrane in the dialysis buffer as per the manufacturer's instructions.

  • Load the reaction mixture into the dialysis tubing/cassette, leaving some headspace.

  • Place the sealed dialysis device in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume).

  • Stir the buffer gently on a stir plate.

  • Perform dialysis for at least 48 hours, with buffer changes every 4-6 hours for the first 24 hours, and then every 8-12 hours.

  • After dialysis, recover the purified conjugate from the device.

Size Exclusion Chromatography (SEC)

Objective: To separate the high molecular weight carnosine-conjugated hyaluronate from smaller impurities.

Materials:

  • SEC column packed with a suitable resin (e.g., Sephacryl S-400 HR or similar, with a fractionation range appropriate for the conjugate's molecular weight)

  • Chromatography system (e.g., FPLC or HPLC)

  • Mobile phase (e.g., PBS, pH 7.4)

  • Purified conjugate from dialysis (optional, can be used directly on crude reaction mixture)

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Load the sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elute the sample with the mobile phase at a flow rate appropriate for the column and resin.

  • Monitor the elution profile using a UV detector (if carnosine has a UV absorbance) and/or a refractive index detector.

  • Collect fractions corresponding to the high molecular weight peak, which represents the carnosine-conjugated hyaluronate.

  • Pool the relevant fractions.

1H NMR for Characterization

Objective: To confirm the covalent attachment of carnosine to hyaluronate.

Materials:

  • Lyophilized, purified carnosine-conjugated hyaluronate

  • Deuterium oxide (D2O)

  • NMR spectrometer

Procedure:

  • Dissolve a small amount (5-10 mg) of the lyophilized conjugate in D2O.

  • Transfer the solution to an NMR tube.

  • Acquire the 1H NMR spectrum.

  • Process the spectrum and identify the characteristic peaks for both hyaluronate (e.g., N-acetyl methyl protons around 2.0 ppm, anomeric protons between 4.4-4.8 ppm) and carnosine (e.g., imidazole (B134444) protons between 7.0-8.0 ppm). The presence of both sets of peaks in the purified sample confirms conjugation.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis HA Hyaluronate Reaction Reaction Mixture HA->Reaction Carnosine Carnosine Carnosine->Reaction EDC_NHS EDC/NHS EDC_NHS->Reaction Dialysis Dialysis (12-14 kDa MWCO) Reaction->Dialysis Crude Product SEC Size Exclusion Chromatography Dialysis->SEC Partially Purified Final_Product Purified Conjugate SEC->Final_Product NMR NMR Spectroscopy SEC_MALS SEC-MALS HPLC HPLC Final_Product->NMR Final_Product->SEC_MALS Final_Product->HPLC

Caption: Experimental workflow for the synthesis, purification, and analysis of carnosine-conjugated hyaluronate.

troubleshooting_workflow Start Purification Outcome Unsatisfactory Check_Yield Is the yield low? Start->Check_Yield Check_Purity Are there small molecule impurities? Check_Yield->Check_Purity No Review_Reaction Review conjugation chemistry (ratios, pH, time) Check_Yield->Review_Reaction Yes Increase_Dialysis Increase dialysis duration and buffer changes Check_Purity->Increase_Dialysis Yes End_Good Proceed with Characterized Product Check_Purity->End_Good No Check_Purification_Loss Analyze purification fractions for product loss Review_Reaction->Check_Purification_Loss End_Yield Optimize Reaction/ Purification Protocol Check_Purification_Loss->End_Yield Optimize_SEC Optimize SEC conditions (column, flow rate) Increase_Dialysis->Optimize_SEC End_Purity Refine Purification Strategy Optimize_SEC->End_Purity

Caption: A decision tree for troubleshooting common issues in the purification of carnosine-conjugated hyaluronate.

References

troubleshooting inconsistent results in carnosine-hyaluronate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of carnosine-hyaluronate conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing carnosine-hyaluronate?

The most prevalent method for conjugating carnosine to hyaluronic acid (HA) is through a carbodiimide-mediated coupling reaction. This typically involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups on the HA backbone, which then react with the primary amine of carnosine to form a stable amide bond.[1]

Q2: Why is NHS used in conjunction with EDC?

NHS is used to increase the efficiency and stability of the EDC-mediated coupling reaction. EDC activates the carboxyl groups of HA to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can rearrange to a non-reactive N-acylurea byproduct. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with the amine groups of carnosine to form the desired amide bond.[1]

Q3: What is a typical degree of substitution (DS) for carnosine-hyaluronate synthesis?

The degree of substitution, which represents the percentage of HA disaccharide units conjugated with carnosine, can vary depending on the reaction conditions. Reported DS values often range from low single digits to over 30%. The desired DS depends on the specific application of the conjugate.

Q4: How can I determine the degree of substitution of my carnosine-hyaluronate conjugate?

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a widely used method for determining the degree of substitution.[2][3] By comparing the integral of a characteristic proton signal from carnosine (e.g., the imidazole (B134444) protons) to a proton signal from the hyaluronic acid backbone (e.g., the N-acetyl methyl protons), the molar ratio of the two components can be calculated, which in turn gives the degree of substitution.[2][3] For accurate quantification, it is crucial to ensure complete dissolution of the polymer and to use appropriate solvent conditions, such as D₂O with high salt concentration (e.g., 2 M NaCl) or at a basic pD (e.g., 0.1 M NaOD), to minimize the effects of polymer conformation on the NMR spectrum.[2][3]

Q5: What is the importance of the molecular weight of hyaluronic acid in the synthesis?

The molecular weight of the starting hyaluronic acid can influence the physical properties of the final conjugate, such as viscosity and solubility. While the conjugation chemistry is applicable to a range of HA molecular weights, the reaction conditions may need to be optimized for very high or very low molecular weight HA to achieve the desired degree of substitution and to avoid issues with viscosity and purification.

Troubleshooting Guide

Issue 1: Low or No Yield of Carnosine-Hyaluronate Conjugate

Symptoms:

  • After purification, the amount of final product is significantly lower than expected.

  • Characterization (e.g., by NMR) shows a very low or undetectable degree of substitution.

Potential Cause Troubleshooting Steps
Inactive EDC or NHS EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and store them under desiccated conditions.
Hydrolysis of Activated HA The activated NHS-ester of HA is susceptible to hydrolysis, especially at high pH. Perform the reaction at a slightly acidic to neutral pH (typically pH 4.5-7.5) to balance activation and stability.[1]
Formation of N-acylurea byproduct This stable byproduct forms when the O-acylisourea intermediate reacts with water instead of NHS. Ensure a sufficient molar excess of NHS is used to efficiently trap the activated intermediate.
Suboptimal Reactant Molar Ratios The molar ratios of HA, carnosine, EDC, and NHS are critical. Systematically vary the ratios to find the optimal conditions for your specific reactants and desired DS.
Poor Solubility of Reactants Ensure all reactants are fully dissolved in the reaction buffer before initiating the reaction. Aggregation can hinder the reaction.
Issue 2: Inconsistent Degree of Substitution (DS) Between Batches

Symptoms:

  • Significant batch-to-batch variation in the calculated DS, even when following the same protocol.

Potential Cause Troubleshooting Steps
Variability in Starting Materials Ensure the molecular weight and purity of the hyaluronic acid are consistent across batches. The source and purity of carnosine, EDC, and NHS should also be standardized.
Inconsistent Reaction pH The pH of the reaction mixture can significantly impact the efficiency of the coupling reaction.[1] Use a reliable buffer system and carefully monitor and adjust the pH throughout the reaction.
Fluctuations in Reaction Time and Temperature Maintain consistent reaction times and temperatures for all batches. Small variations can lead to differences in the extent of the reaction.
Inaccurate DS Determination Ensure your analytical method for determining the DS, such as ¹H NMR, is validated and performed consistently.[2][3] This includes sample preparation, instrument parameters, and data processing.[2][3]
Issue 3: Difficulty in Purifying the Carnosine-Hyaluronate Conjugate

Symptoms:

  • Inability to effectively remove unreacted carnosine, EDC, NHS, and byproducts.

  • The final product shows impurities in analytical tests.

Potential Cause Troubleshooting Steps
Inappropriate Purification Method Dialysis is a common and effective method for purifying high molecular weight hyaluronic acid conjugates.[4] Ensure the dialysis membrane has an appropriate molecular weight cut-off (MWCO) to retain the conjugate while allowing small molecule impurities to diffuse out.
Insufficient Dialysis Perform multiple, extensive buffer changes during dialysis to ensure complete removal of impurities. Monitor the conductivity of the dialysate to confirm the removal of salts.
Precipitation Issues If using precipitation with an organic solvent (e.g., ethanol) for purification, ensure the correct solvent and volume are used to selectively precipitate the conjugate. Multiple precipitation and redissolution steps may be necessary.

Data Presentation

Table 1: Effect of Reactant Molar Ratios on Degree of Substitution (Illustrative)

HA (repeating unit)CarnosineEDCNHSDegree of Substitution (%)
11115 - 10
122210 - 15
155520 - 30
11228 - 12
115515 - 25

Note: These are illustrative values. The actual DS will depend on specific reaction conditions such as pH, temperature, reaction time, and the molecular weight of HA.

Experimental Protocols

Protocol 1: Synthesis of Carnosine-Hyaluronate Conjugate
  • Dissolution of Hyaluronic Acid: Dissolve hyaluronic acid (e.g., 100 mg) in a suitable buffer (e.g., 10 mL of 0.1 M MES buffer, pH 6.0). Stir the solution until the HA is completely dissolved. This may take several hours.

  • Activation of Hyaluronic Acid: Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the HA solution. The molar ratio of HA (repeating unit):EDC:NHS can be varied (e.g., 1:2:2) to achieve the desired degree of substitution. Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid groups of HA.

  • Conjugation with Carnosine: Dissolve carnosine in a small amount of the reaction buffer and add it to the activated HA solution. The molar ratio of HA to carnosine can be varied (e.g., 1:2).

  • Reaction: Allow the reaction to proceed at room temperature for a defined period (e.g., 24 hours) with continuous stirring.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing compound, such as hydroxylamine, to react with any remaining activated esters.

Protocol 2: Purification of Carnosine-Hyaluronate Conjugate
  • Dialysis: Transfer the reaction mixture to a dialysis membrane (e.g., 12-14 kDa MWCO).

  • Buffer Exchange: Dialyze against a high salt solution (e.g., 1 M NaCl) for 24 hours with at least three buffer changes to remove the bulk of the unreacted reagents.

  • Final Dialysis: Continue dialysis against deionized water for another 48 hours with frequent water changes to remove the salt.

  • Lyophilization: Freeze the purified conjugate solution and lyophilize to obtain a dry, white powder.

Protocol 3: Characterization by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve a known amount of the lyophilized carnosine-hyaluronate conjugate (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 1 mL of D₂O containing 2 M NaCl).[2][3]

  • NMR Acquisition: Acquire a ¹H NMR spectrum using a high-field NMR spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the NMR spectrum (e.g., Fourier transformation, phase correction, baseline correction).

  • Degree of Substitution Calculation:

    • Identify the characteristic proton signals for hyaluronic acid (e.g., the N-acetyl methyl protons at ~2.0 ppm) and carnosine (e.g., the imidazole protons at ~7.0-8.0 ppm).

    • Integrate the respective peaks.

    • Calculate the degree of substitution (DS) using the following formula:

      DS (%) = [(Integral of Carnosine protons / Number of Carnosine protons) / (Integral of HA N-acetyl protons / 3)] * 100

Visualizations

EDC_NHS_Reaction_Mechanism cluster_activation Activation of Hyaluronic Acid cluster_conjugation Conjugation with Carnosine HA Hyaluronic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) HA->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester (More Stable) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea + H₂O NHS NHS Conjugate Carnosine-Hyaluronate (Amide Bond) NHS_Ester->Conjugate + Carnosine Water H₂O Carnosine Carnosine (R'-NH₂)

Caption: EDC/NHS reaction mechanism for carnosine-hyaluronate synthesis.

Experimental_Workflow start Start dissolve_ha Dissolve Hyaluronic Acid start->dissolve_ha activate_ha Activate HA with EDC/NHS dissolve_ha->activate_ha add_carnosine Add Carnosine activate_ha->add_carnosine react Conjugation Reaction add_carnosine->react purify Purification (Dialysis) react->purify lyophilize Lyophilization purify->lyophilize characterize Characterization (NMR, etc.) lyophilize->characterize end End Product characterize->end

Caption: Experimental workflow for carnosine-hyaluronate synthesis.

Troubleshooting_Logic start Inconsistent Results? low_yield Low Yield start->low_yield Yes inconsistent_ds Inconsistent DS start->inconsistent_ds No reagents Check Reagent Quality (EDC, NHS, HA, Carnosine) low_yield->reagents Potential Cause conditions Verify Reaction Conditions (pH, Temp, Time) low_yield->conditions Potential Cause purification Optimize Purification (Dialysis, MWCO) low_yield->purification Potential Cause inconsistent_ds->reagents Potential Cause inconsistent_ds->conditions Potential Cause analysis Standardize Analysis (NMR Protocol) inconsistent_ds->analysis Potential Cause

Caption: Troubleshooting logic for inconsistent synthesis results.

References

Technical Support Center: Carnosine-Conjugated Hyaluronate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of carnosine-conjugated hyaluronate. Our goal is to help you increase the yield and quality of your conjugate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for conjugating carnosine to hyaluronic acid?

A1: The most prevalent method is the formation of an amide bond between the carboxylic acid group of hyaluronic acid (HA) and the primary amine group of carnosine.[1] This is typically achieved using a carbodiimide (B86325) crosslinker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in combination with N-hydroxysuccinimide (NHS) to enhance efficiency and stability of the reaction.[2][3]

Q2: Why is my conjugation yield consistently low?

A2: Low yields in aqueous EDC/NHS coupling reactions are a common issue. This can be attributed to the hydrolysis of the activated intermediates by water molecules before they can react with the amine group of carnosine.[4] To mitigate this, it is often necessary to use a significant excess of the coupling agents and carnosine.[4] Additionally, optimizing reaction conditions such as pH, temperature, and reaction time is crucial.[5]

Q3: How can I purify the carnosine-conjugated hyaluronate after the reaction?

A3: Purification is essential to remove unreacted starting materials and byproducts. Dialysis is a widely used and effective method for purifying the conjugate.[6][7] Using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 12-14 kDa) will retain the high molecular weight hyaluronate conjugate while allowing smaller molecules like unreacted carnosine, EDC, and NHS to diffuse out.[7] Lyophilization can then be used to obtain the final product as a powder.[8]

Q4: What techniques can be used to confirm successful conjugation and determine the degree of substitution?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the conjugate and determining the carnosine loading percentage.[1] Specifically, 1H-NMR can be used to identify characteristic peaks of both hyaluronic acid and carnosine within the conjugate.[9] The degree of substitution can be calculated by comparing the integration of specific proton signals from both molecules.

Q5: Can the molecular weight of the hyaluronic acid affect the conjugation reaction?

A5: Yes, the molecular weight of the hyaluronic acid can influence the reaction. Studies have reported the successful synthesis of carnosine-conjugated hyaluronate using HA with molecular weights ranging from 200 kDa to 700 kDa.[1][10][11] The viscosity of the solution, which increases with higher molecular weight HA, may impact the reaction kinetics and should be considered during optimization.[12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Conjugate - Hydrolysis of activated HA by water.- Suboptimal molar ratio of reactants.- Inappropriate reaction pH.- Short reaction time.- Use a higher molar excess of EDC, NHS, and carnosine.- Optimize the molar ratio of HA:EDC:NHS:carnosine through small-scale trial reactions.- Maintain the reaction pH between 4.5 and 6.0 for the activation step with EDC/NHS.- Increase the reaction time to allow for complete conjugation.
Precipitation during reaction - Over-modification of HA leading to reduced solubility.- High concentration of reactants.- Reduce the molar excess of EDC and NHS.- Perform the reaction in a more dilute solution.
Difficulty in removing unreacted reagents - Inefficient purification method.- Inappropriate dialysis membrane cutoff.- Ensure thorough dialysis with frequent changes of the dialysis buffer.- Use a dialysis membrane with a significantly lower molecular weight cutoff than the HA conjugate.
Inconsistent batch-to-batch results - Variability in starting materials (HA molecular weight, purity).- Inconsistent reaction conditions.- Characterize the starting HA thoroughly before each reaction.- Strictly control reaction parameters such as pH, temperature, and mixing speed.
Conjugate shows poor biological activity - Modification of functional groups critical for activity.- Denaturation of the molecule during the reaction or purification.- Consider site-specific conjugation methods if a particular functional group on carnosine needs to be preserved.- Perform all steps at appropriate temperatures and avoid harsh pH conditions.

Experimental Protocols

Detailed Protocol for Carnosine-Hyaluronic Acid Conjugation using EDC/NHS Chemistry

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Hyaluronic Acid (HA)

  • Carnosine

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.0-6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

  • Lyophilizer

Procedure:

  • Dissolution of Hyaluronic Acid:

    • Dissolve hyaluronic acid in MES buffer to a final concentration of 1% (w/v). This may require gentle stirring for several hours at room temperature.

  • Activation of Hyaluronic Acid:

    • Add EDC and NHS to the HA solution. A molar excess of EDC and NHS to the carboxylic acid groups of HA is recommended (e.g., 2-5 fold molar excess).

    • Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxyl groups of HA. Maintain the pH between 5.0 and 6.0.[6]

  • Conjugation with Carnosine:

    • Dissolve carnosine in MES buffer.

    • Add the carnosine solution to the activated HA solution. A molar excess of carnosine is recommended.

    • Adjust the pH of the reaction mixture to 7.0-7.5 to facilitate the reaction with the primary amine of carnosine.

    • Allow the reaction to proceed for 2 to 24 hours at room temperature with gentle stirring.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against deionized water or PBS for 2-3 days with frequent changes of the dialysis buffer to remove unreacted reagents and byproducts.

  • Lyophilization:

    • Freeze the purified conjugate solution and lyophilize to obtain the final product as a white powder.

  • Characterization:

    • Re-dissolve a small amount of the lyophilized product in D2O for 1H-NMR analysis to confirm conjugation and determine the degree of substitution.

Quantitative Data Summary

ParameterReported ValuesReference(s)
Molecular Weight of Hyaluronic Acid 200 kDa, 700 kDa[1][10][11]
Carnosine Loading Percentage 7% to 35%[1][10]
Molar Ratio of Reactants (HA:EDC:NHS:Dopamine - as an example for optimization) 1:1:1:1, 1:2:2:2, 1:3:3:3[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start dissolve_ha Dissolve Hyaluronic Acid in MES Buffer start->dissolve_ha activate_ha Activate HA with EDC and NHS dissolve_ha->activate_ha add_carnosine Add Carnosine Solution activate_ha->add_carnosine conjugation Conjugation Reaction (2-24 hours) add_carnosine->conjugation dialysis Dialysis (2-3 days) conjugation->dialysis lyophilization Lyophilization dialysis->lyophilization nmr 1H-NMR Analysis lyophilization->nmr end Final Product nmr->end troubleshooting_logic start Low Conjugation Yield? check_ratio Molar Ratios Optimized? start->check_ratio Yes increase_excess Increase Molar Excess of EDC/NHS/Carnosine start->increase_excess No check_ph Reaction pH Correct? check_ratio->check_ph Yes optimize_ratio Perform Titration Experiments check_ratio->optimize_ratio No check_time Sufficient Reaction Time? check_ph->check_time Yes adjust_ph Adjust pH for Activation (4.5-6.0) and Conjugation (7.0-7.5) check_ph->adjust_ph No increase_time Increase Reaction Time check_time->increase_time No success Yield Increased check_time->success Yes increase_excess->start optimize_ratio->check_ratio adjust_ph->check_ph increase_time->check_time

References

Technical Support Center: Overcoming Solubility Issues with Carnosine-Hyaluronate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with carnosine-hyaluronate (carnosine-HA) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of carnosine-hyaluronate conjugates?

A1: Carnosine-hyaluronate conjugates are generally water-soluble.[1][2] However, the degree of solubility can be influenced by several factors, including the molecular weight of the hyaluronic acid used, the percentage of carnosine loading, the pH of the solution, and the temperature.[3][4][5]

Q2: How does the molecular weight of hyaluronic acid affect the conjugate's solubility?

A2: Higher molecular weight hyaluronic acid generally leads to lower solubility and higher viscosity in aqueous solutions, which can make the resulting conjugate more difficult to dissolve.[5]

Q3: What is the optimal pH for dissolving carnosine-hyaluronate conjugates?

A3: For hyaluronic acid, the optimal pH for dissolution is in the neutral to slightly acidic range (pH 5.5-7.5).[4] Extreme pH values should be avoided as they can negatively impact the stability and solubility of the hyaluronan backbone.

Q4: Can I use organic solvents to dissolve the conjugate?

A4: While the synthesis of the conjugate may involve organic solvents like dimethyl sulfoxide (B87167) (DMSO), the final purified conjugate is typically dissolved in aqueous buffers.[6] Hyaluronic acid and its derivatives have very low to no solubility in most common organic solvents like ethanol, methanol, and acetone.[4]

Q5: My lyophilized carnosine-hyaluronate conjugate is difficult to dissolve. What should I do?

A5: Difficulty in dissolving the lyophilized powder can be due to aggregation. It is recommended to first allow the vial to reach room temperature before opening to prevent moisture condensation. Add the aqueous buffer of choice and allow for a sufficient hydration time with gentle agitation. Avoid vigorous vortexing which can cause shear degradation of the hyaluronic acid backbone. If solubility issues persist, refer to the troubleshooting guide below.

Troubleshooting Guide

Problem 1: The final lyophilized carnosine-hyaluronate conjugate does not fully dissolve in aqueous buffer.

  • Possible Cause 1: Aggregation during lyophilization.

    • Solution: Before full reconstitution, try to wet the powder with a small amount of solvent and gently swirl to form a paste. Then, add the rest of the solvent in increments while stirring gently. Sonication in a water bath for short periods can also help to break up aggregates.

  • Possible Cause 2: Inappropriate pH of the buffer.

    • Solution: Ensure the pH of your buffer is within the optimal range for hyaluronic acid solubility (typically pH 5.5-7.5).[4] Adjust the pH of your solution if necessary.

  • Possible Cause 3: High molecular weight of the HA or high carnosine loading.

    • Solution: Conjugates with high molecular weight HA or a high degree of carnosine substitution may require longer hydration times. Allow the solution to stir gently at 4°C overnight. Gentle warming to 30-40°C can also improve solubility, but prolonged heating should be avoided to prevent degradation.[4]

Problem 2: The conjugate precipitates out of solution after initial dissolution.

  • Possible Cause 1: "Salting out" effect.

    • Solution: If you are adding a concentrated stock of the conjugate to a buffer with high salt concentration, this can cause precipitation. Try diluting the conjugate in a low-salt buffer first, and then gradually increase the salt concentration if required for your experiment.

  • Possible Cause 2: Temperature fluctuations.

    • Solution: Ensure the solution is stored at a stable temperature. Some high molecular weight conjugates may be sensitive to temperature changes. Storing the solution at 4°C is generally recommended.

Problem 3: The conjugation reaction is incomplete, leading to a heterogeneous product with poor solubility.

  • Possible Cause 1: Inefficient activation of hyaluronic acid.

    • Solution: Ensure that the activating agents (e.g., EDC/NHS) are fresh and used in the correct molar excess. The reaction should be carried out in an appropriate buffer system that does not interfere with the reaction (e.g., MES buffer).

  • Possible Cause 2: Suboptimal reaction pH.

    • Solution: The pH of the reaction mixture is critical for efficient conjugation. The activation of carboxylic acid groups on HA is typically more efficient at a slightly acidic pH (around 6.0-6.5), while the reaction with the amine group of carnosine is favored at a slightly higher pH (around 7.0-7.5). A two-step reaction with pH adjustment may be necessary.

  • Possible Cause 3: Steric hindrance.

    • Solution: If using very high molecular weight hyaluronic acid, steric hindrance may prevent efficient conjugation. Consider using a lower molecular weight HA or introducing a spacer molecule between the HA and carnosine.

Data Presentation

The solubility of carnosine-hyaluronate conjugates is influenced by several factors. The following table summarizes these key parameters and their effects.

ParameterEffect on SolubilityRecommended Conditions
Molecular Weight of HA Higher molecular weight decreases solubility and increases viscosity.[5]Use the lowest molecular weight HA that is suitable for your application.
pH of Solvent Optimal solubility is in the slightly acidic to neutral range.[4]Maintain the pH of the aqueous buffer between 5.5 and 7.5.[4]
Temperature Increased temperature generally increases solubility.[4]For dissolution, gentle warming to 30-40°C can be applied. For storage, 4°C is recommended to maintain stability.[4]
Ionic Strength High salt concentrations can lead to a "salting out" effect and precipitation.Use buffers with physiological salt concentrations (e.g., PBS).
Carnosine Loading (%) Very high degrees of substitution may alter the hydrophilic nature of the HA backbone, potentially affecting solubility.Optimize the carnosine loading to achieve the desired biological effect without compromising solubility.

Experimental Protocols

Protocol 1: Synthesis of Carnosine-Hyaluronate Conjugate

This protocol is a general guideline for the synthesis of carnosine-hyaluronate conjugates via carbodiimide (B86325) chemistry.

  • Dissolution of Hyaluronic Acid:

    • Dissolve sodium hyaluronate in a 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer (pH 6.5) to a final concentration of 1% (w/v).

    • Allow the solution to stir gently overnight at 4°C to ensure complete dissolution.

  • Activation of Hyaluronic Acid:

    • Add a 5-fold molar excess of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and a 2-fold molar excess of N-hydroxysuccinimide (NHS) to the hyaluronic acid solution.

    • Allow the activation reaction to proceed for 30 minutes at room temperature with gentle stirring.

  • Conjugation with Carnosine:

    • Dissolve a 10-fold molar excess of carnosine in MES buffer.

    • Adjust the pH of the carnosine solution to 7.2-7.5 with 0.1 M NaOH.

    • Add the carnosine solution to the activated hyaluronic acid solution.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.

    • Transfer the reaction mixture to a dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa).

    • Dialyze against deionized water for 2-3 days, with frequent water changes, to remove unreacted reagents.

  • Lyophilization:

    • Freeze the purified conjugate solution at -80°C.

    • Lyophilize the frozen solution for 48-72 hours to obtain a white, fluffy powder.

    • Store the lyophilized conjugate at -20°C or below in a desiccated environment.

Protocol 2: Solubilization of Lyophilized Carnosine-Hyaluronate Conjugate

  • Equilibration:

    • Bring the vial of lyophilized conjugate to room temperature before opening.

  • Reconstitution:

    • Add the desired volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the vial.

    • Gently swirl the vial to wet the powder. Avoid vigorous shaking or vortexing.

  • Dissolution:

    • Allow the solution to stand at room temperature for 10-15 minutes to allow for hydration.

    • Gently stir the solution using a magnetic stirrer at a low speed or by placing it on a rotator at 4°C until the conjugate is fully dissolved. This may take from 30 minutes to several hours depending on the conjugate's properties.

  • Sterilization (if required):

    • If a sterile solution is required, filter the reconstituted conjugate solution through a 0.22 µm syringe filter. Note that high molecular weight conjugates may be difficult to filter.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product Preparation dissolve_ha 1. Dissolve HA in MES Buffer activate_ha 2. Activate HA with EDC/NHS dissolve_ha->activate_ha conjugate_car 3. Conjugate with Carnosine activate_ha->conjugate_car quench 4. Quench Reaction conjugate_car->quench dialyze 5. Dialyze against DI Water quench->dialyze lyophilize 6. Lyophilize dialyze->lyophilize store 7. Store Lyophilized Product lyophilize->store

Caption: Experimental workflow for the synthesis and purification of carnosine-hyaluronate conjugates.

troubleshooting_workflow cluster_yes cluster_no start Start: Lyophilized Conjugate dissolve Attempt to dissolve in appropriate buffer (pH 5.5-7.5) start->dissolve is_dissolved Is it fully dissolved? dissolve->is_dissolved end_success Success: Ready for use is_dissolved->end_success Yes check_ph Check pH of the buffer is_dissolved->check_ph No gentle_agitation Gentle agitation/longer hydration (overnight at 4°C) check_ph->gentle_agitation gentle_warming Gentle warming (30-40°C) gentle_agitation->gentle_warming sonication Short sonication cycles gentle_warming->sonication end_failure If still not dissolved, re-evaluate synthesis/purification sonication->end_failure

Caption: Troubleshooting decision tree for carnosine-hyaluronate conjugate solubility issues.

References

Technical Support Center: Sterilization of Carnosine Conjugated Hyaluronate Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and implementing appropriate sterilization techniques for carnosine conjugated hyaluronate hydrogels. The following frequently asked questions (FAQs) and troubleshooting guides address common issues and concerns to ensure the successful sterilization of your hydrogels while maintaining their critical physicochemical and biological properties.

Frequently Asked Questions (FAQs)

Q1: What are the most common sterilization methods for hyaluronate-based hydrogels?

A1: Common sterilization methods for hydrogels include terminal sterilization techniques applied to the final product and aseptic processing where all components are sterilized separately before mixing.[1][2] The most frequently investigated terminal sterilization methods are:

  • Steam Sterilization (Autoclaving): Utilizes high-pressure saturated steam. It is a fast and effective method, but the high temperature and moisture can potentially degrade sensitive hydrogels.[3][4][5]

  • Gamma Irradiation: Employs cobalt-60 (B1206103) as a source of ionizing radiation to destroy microorganisms.[6][7] It is a low-temperature method but can cause polymer chain scission or crosslinking, altering the hydrogel's properties.[6][8]

  • Ethylene Oxide (EtO) Gas: A low-temperature chemical sterilization method suitable for heat-sensitive materials.[9][10] However, it requires a lengthy aeration process to remove residual toxic gas, which can be a concern for biomedical applications.[11][12]

  • Sterile Filtration: This method is suitable for the liquid precursor solutions of the hydrogel, not the final crosslinked gel.[13][14][15] It involves passing the solution through a 0.22 µm filter to remove bacteria.[13][14]

Q2: How does sterilization affect the properties of carnosine conjugated hyaluronate hydrogels?

A2: Sterilization can significantly impact the physicochemical properties of hyaluronate hydrogels, and by extension, carnosine conjugated versions. The covalent conjugation of carnosine to hyaluronic acid is intended to enhance its antioxidant properties and resistance to enzymatic degradation.[16] Therefore, the chosen sterilization method should not compromise this bond or the integrity of either molecule.

Potential effects include:

  • Degradation of Hyaluronan: Both steam heat and gamma irradiation can cause depolymerization of hyaluronic acid, leading to a decrease in molecular weight and viscosity.[6][17][18] This can result in reduced mechanical strength (e.g., lower elastic modulus) and altered degradation kinetics.[6]

  • Alteration of Carnosine: While specific data on the effect of sterilization on conjugated carnosine is limited, high temperatures and radiation could potentially degrade the dipeptide, affecting its antioxidant capacity.

  • Changes in Mechanical Properties: A decrease in polymer molecular weight often leads to a reduction in the hydrogel's stiffness and an increase in its swelling ratio.[6][11] Conversely, gamma irradiation can sometimes induce additional crosslinking, leading to increased stiffness.[6]

  • Biocompatibility: Residuals from methods like EtO sterilization can be toxic and must be thoroughly removed to ensure the biocompatibility of the hydrogel.[11]

Q3: Which sterilization method is recommended for carnosine conjugated hyaluronate hydrogels?

A3: The optimal sterilization method depends on the specific formulation and intended application of your hydrogel.

  • Aseptic processing with sterile filtration of precursors is often the most gentle method to preserve the hydrogel's properties.[13][14] This involves sterilizing the carnosine-hyaluronate conjugate solution and the crosslinker solution separately via 0.22 µm filtration, followed by mixing and crosslinking under sterile conditions.

  • Steam sterilization (autoclaving) can be a viable option if optimized. Studies have shown that using lower temperatures (e.g., 118-121°C) and shorter durations (e.g., 5-15 minutes) can minimize degradation of hyaluronic acid hydrogels.[3][19] It is crucial to validate the effect of these conditions on your specific conjugate.

  • Gamma irradiation should be used with caution. While effective, it is known to degrade hyaluronic acid.[6][18] If this method is chosen, it is essential to perform post-sterilization characterization to ensure the hydrogel still meets the required specifications. Sterilizing in a dry (lyophilized) state may mitigate some of the damage caused by free radicals generated from water.[7][20]

Q4: Can I use UV irradiation to sterilize my hydrogels?

A4: UV irradiation is generally not recommended for terminal sterilization of hydrogels. Its penetration depth is limited, making it ineffective for sterilizing the bulk of the hydrogel.[11] It is primarily a surface sterilization technique.[21]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Hydrogel has significantly lower viscosity or mechanical strength after sterilization. Polymer Degradation: The sterilization process (e.g., high temperature in autoclaving, high radiation dose) has likely caused scission of the hyaluronate backbone.[6][17]• If autoclaving, reduce the temperature and/or duration. An optimized condition of 118°C for 5 minutes has been reported for HA hydrogels.[3]• If using gamma irradiation, consider a lower radiation dose or sterilizing the hydrogel in a lyophilized state to reduce radical formation.[7][20]• Switch to aseptic processing with sterile filtration of the precursor solutions.[13][14]
Hydrogel exhibits an unexpected increase in stiffness after sterilization. Radiation-Induced Crosslinking: Gamma irradiation can sometimes lead to additional crosslinking of polymer chains, particularly in the absence of water (lyophilized state).[6]• Re-evaluate the necessity of gamma irradiation. • If gamma irradiation is required, test different doses to find a balance between sterility and desired mechanical properties.
Poor cell viability or biocompatibility observed with the sterilized hydrogel. Residual Sterilants: If using Ethylene Oxide (EtO), residual gas may be present, which is cytotoxic.[11]Degradation Products: The sterilization process may have generated cytotoxic degradation byproducts.• If using EtO, ensure a thorough and validated aeration process to remove all residual gas.• Characterize the hydrogel post-sterilization for any leachable toxic substances.• Consider switching to a cleaner method like steam sterilization or aseptic processing.
Loss of antioxidant activity of the carnosine conjugate. Degradation of Carnosine: The sterilization method may have chemically altered or degraded the carnosine moiety.• Perform analytical tests (e.g., HPLC, NMR) to confirm the integrity of the carnosine conjugate after sterilization.• Opt for a less harsh sterilization method, such as aseptic filtration of precursors.

Quantitative Data Summary

The following tables summarize the reported effects of different sterilization methods on the properties of hyaluronate-based hydrogels. Note that these values are indicative and the actual effects on your specific carnosine conjugated hydrogel may vary.

Table 1: Effect of Sterilization on Mechanical Properties of Hyaluronate-Based Hydrogels

Sterilization MethodHydrogel CompositionParameterBefore SterilizationAfter SterilizationReference
Gamma IrradiationMethacrylated Hyaluronan (HA)Elastic Modulus~29 kPa~19 kPa[6]
Steam SterilizationHyaluronic Acid (HA)Equilibrium SwellingNot specifiedIncreased[3]
AutoclavingAlginateWater RetentionNo significant lossSignificant water loss[11]

Table 2: Effect of Sterilization on Degradation of Hyaluronate-Based Hydrogels

Sterilization MethodHydrogel CompositionObservationReference
Gamma IrradiationMethacrylated Hyaluronan (HA)Increased degradation of methacrylated HA.[6]
Autoclaving & EtO GasMethacrylated GelatinDid not modify degradation rate.[6]
Steam SterilizationHyaluronic Acid (HA)No significant effect on enzymatic degradation.[3]

Experimental Protocols

Protocol 1: Steam Sterilization (Autoclaving) of Pre-filled Syringes

This protocol is adapted for terminally sterilizing the final hydrogel product.

  • Preparation: Prepare the carnosine conjugated hyaluronate hydrogel under clean conditions and load it into autoclave-safe syringes.

  • Sealing: Securely cap the syringes.

  • Autoclaving: Place the syringes in an autoclave. Use a liquid cycle with the following optimized parameters: 118-121°C for 5-15 minutes.[3][19] Note: These parameters should be validated for your specific hydrogel to ensure sterility without excessive degradation.

  • Cooling: Allow the autoclave to cool down and the pressure to normalize before removing the syringes.

  • Storage: Store the sterilized syringes at a suitable condition, for example, 5°C at 60% relative humidity.[3]

  • Post-Sterilization Analysis: Characterize the sterilized hydrogel for changes in mechanical properties, degradation rate, and the integrity of the carnosine conjugate.

Protocol 2: Aseptic Processing with Sterile Filtration

This protocol involves sterilizing the components separately and then mixing them in a sterile environment.

  • Solution Preparation:

    • Prepare the carnosine conjugated hyaluronate polymer solution in a suitable sterile buffer.

    • Prepare the crosslinker solution in a separate sterile buffer.

  • Sterile Filtration:

    • Sterilize both solutions by passing them through a 0.22 µm syringe filter into sterile containers.[13][14] This should be performed inside a laminar flow hood to maintain sterility.

  • Hydrogel Formation:

    • Within the laminar flow hood, mix the sterile polymer solution with the sterile crosslinker solution in the desired ratio to initiate hydrogel formation.

    • Dispense the mixture into sterile molds or vials.

  • Incubation: Allow the hydrogel to fully crosslink under sterile conditions at the appropriate temperature.

  • Verification: Perform sterility testing on a subset of the batch to confirm the absence of microbial contamination.

Visualizations

Experimental_Workflow_Sterile_Filtration cluster_preparation 1. Solution Preparation cluster_sterilization 2. Sterile Filtration (0.22 µm) cluster_formation 3. Aseptic Hydrogel Formation cluster_final 4. Final Product prep_poly Prepare Carnosine-HA Polymer Solution filter_poly Filter Polymer Solution prep_poly->filter_poly prep_cross Prepare Crosslinker Solution filter_cross Filter Crosslinker Solution prep_cross->filter_cross mix Mix Sterile Solutions in Laminar Flow Hood filter_poly->mix filter_cross->mix form Hydrogel Crosslinking mix->form final_product Sterile Hydrogel form->final_product

Caption: Workflow for Aseptic Processing using Sterile Filtration.

Degradation_Pathway_Gamma_Irradiation cluster_process Gamma Irradiation Process cluster_effects Potential Effects on Hydrogel gamma Gamma Rays (Ionizing Radiation) water Water Molecules in Hydrogel gamma->water ha_polymer Intact Hyaluronate Polymer Chain gamma->ha_polymer direct energy transfer radicals Formation of Free Radicals (e.g., •OH) water->radicals radiolysis radicals->ha_polymer attacks polymer direct_scission Direct Polymer Chain Scission degraded_ha Degraded Hyaluronate (Lower Molecular Weight) direct_scission->degraded_ha ha_polymer->direct_scission ha_polymer->degraded_ha altered_props Altered Mechanical & Degradation Properties degraded_ha->altered_props

Caption: Potential Degradation Pathway during Gamma Irradiation.

References

Technical Support Center: Controlling the Molecular Weight of Carnosine-Conjugated Hyaluronate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of carnosine-conjugated hyaluronate.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor determining the molecular weight of the final carnosine-conjugated hyaluronate product?

A1: The primary determinant of the final conjugate's molecular weight is the molecular weight of the starting hyaluronic acid (HA) raw material. The conjugation process is designed to attach carnosine to the HA backbone, not to build the polymer chain itself. Therefore, selecting a well-characterized HA with a narrow molecular weight distribution is the most critical first step.

Q2: How does the conjugation chemistry affect the molecular weight of hyaluronic acid?

A2: The most common method for conjugating carnosine to hyaluronic acid involves carbodiimide (B86325) chemistry, typically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS). While this method is effective, it can also lead to degradation of the HA backbone if not carefully controlled. Factors such as pH, temperature, and reaction time can induce hydrolysis of the glycosidic linkages in HA, resulting in a lower molecular weight than the starting material.

Q3: What is the optimal pH for the conjugation reaction to minimize HA degradation?

A3: Maintaining an appropriate pH is crucial for minimizing hyaluronic acid degradation. While the activation of HA's carboxylic acid groups with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0, prolonged exposure to these conditions can cause acid hydrolysis. The subsequent reaction with the amine group of carnosine is more efficient at a pH of 7.2-8.4. Therefore, a two-step reaction with careful pH adjustment is often recommended. For the overall stability of hyaluronic acid, a neutral pH is generally best to prevent both acid- and base-catalyzed degradation.[1][2][3]

Q4: Can the reaction temperature impact the molecular weight of the conjugate?

A4: Yes, elevated temperatures can accelerate the degradation of the hyaluronic acid backbone, leading to a reduction in molecular weight.[3][4][5][6] Most conjugation reactions are carried out at room temperature or slightly above (e.g., 37°C) to strike a balance between reaction kinetics and polymer stability. It is critical to avoid high temperatures during the reaction and subsequent purification steps.

Q5: How is the degree of carnosine substitution determined, and does it affect the molecular weight?

A5: The degree of substitution (DS), which is the percentage of HA disaccharide units conjugated with carnosine, is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9][10][11] The DS is controlled by the stoichiometric ratios of the reactants (HA, carnosine, EDC, and NHS). While the addition of carnosine molecules will slightly increase the overall molecular weight of the polymer, this effect is generally minor compared to the potential for HA backbone degradation. Therefore, a higher degree of substitution does not necessarily equate to a higher final molecular weight if the reaction conditions are not optimized to prevent degradation.

Troubleshooting Guides

Issue 1: The final molecular weight of the carnosine-conjugated hyaluronate is significantly lower than the starting HA.
Potential Cause Recommended Solution
Hyaluronic Acid Degradation - pH Imbalance: Ensure the pH of the reaction mixture is carefully controlled. Use a calibrated pH meter and appropriate buffers. For EDC/NHS chemistry, minimize the time the HA is exposed to acidic conditions during the activation step. Promptly adjust the pH to the optimal range for the amidation reaction.[1][2] - Elevated Temperature: Perform the reaction at room temperature or a controlled, moderate temperature. Avoid any localized heating.[3][4][5] - Extended Reaction Time: Optimize the reaction time. While a longer reaction may seem to favor higher conjugation, it also increases the risk of HA degradation. Monitor the reaction progress to determine the optimal endpoint.
Impure Starting Material Use highly purified hyaluronic acid with a narrow molecular weight distribution. Characterize the starting HA with Size Exclusion Chromatography (SEC) before conjugation.
Harsh Purification Methods During purification steps like dialysis or chromatography, maintain a neutral pH and avoid high temperatures.
Issue 2: Low Conjugation Efficiency (Low Degree of Substitution)
Potential Cause Recommended Solution
Inactive Reagents Use fresh, high-quality EDC and NHS. These reagents are moisture-sensitive and can lose activity over time. Store them in a desiccator.
Suboptimal pH The activation of HA with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with carnosine's amine group is favored at a more neutral to slightly basic pH (7.2-8.4). Consider a two-step pH adjustment for optimal results.
Side Reactions The primary side reaction with EDC is the formation of a stable N-acylurea byproduct, which prevents conjugation. The addition of NHS or sulfo-NHS is crucial to form a more stable intermediate, thereby increasing the yield of the desired amide bond.
Insufficient Molar Ratio of Reagents Optimize the molar ratios of carnosine, EDC, and NHS relative to the repeating disaccharide unit of hyaluronic acid. A higher molar excess of these reagents can increase the degree of substitution, but excessive amounts can complicate purification.
Steric Hindrance For very high molecular weight HA, steric hindrance may limit the accessibility of the carboxylic acid groups. Ensure adequate mixing and dissolution of the HA.

Experimental Protocols

Key Experiment 1: Synthesis of Carnosine-Conjugated Hyaluronate

Objective: To covalently conjugate carnosine to hyaluronic acid using EDC/NHS chemistry while controlling the final molecular weight.

Materials:

  • Hyaluronic acid (sodium salt) of a predetermined molecular weight

  • L-Carnosine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Dialysis tubing (MWCO appropriate for the starting HA)

  • Deionized water

Methodology:

  • Dissolution of Hyaluronic Acid: Dissolve the hyaluronic acid in MES buffer (e.g., 0.1 M, pH 5.5) to a final concentration of 1-5 mg/mL. Stir gently at room temperature until fully dissolved. This may take several hours.

  • Activation of Hyaluronic Acid: To the HA solution, add NHS followed by EDC-HCl. A typical molar ratio of HA repeating unit:EDC:NHS is 1:2:1, but this can be optimized. Stir the reaction mixture at room temperature for 30 minutes to 1 hour to activate the carboxylic acid groups.

  • Conjugation with Carnosine: Dissolve L-carnosine in PBS (pH 7.4). Adjust the pH of the activated HA solution to 7.2-7.5 by slowly adding 0.1 M NaOH. Immediately add the carnosine solution to the activated HA solution. The molar ratio of HA repeating unit to carnosine can be varied to control the degree of substitution.

  • Reaction: Allow the conjugation reaction to proceed for 2 to 24 hours at room temperature with gentle stirring.

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 2-3 days, with frequent water changes, to remove unreacted reagents and byproducts.

  • Lyophilization: Freeze-dry the purified solution to obtain the carnosine-conjugated hyaluronate as a white, fluffy solid.

  • Characterization: Determine the degree of substitution by ¹H NMR spectroscopy and the molecular weight and polydispersity index by SEC-MALS.

Key Experiment 2: Molecular Weight Characterization by SEC-MALS

Objective: To determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the synthesized conjugate.

Methodology:

  • System: A high-performance liquid chromatography (HPLC) system equipped with a size exclusion column suitable for the expected molecular weight range of the HA, a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector.

  • Mobile Phase: A suitable aqueous buffer, typically PBS or a sodium nitrate (B79036) solution, filtered and degassed.

  • Sample Preparation: Dissolve the lyophilized carnosine-conjugated hyaluronate in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample into the SEC system. The components are separated by size, with larger molecules eluting first. The MALS detector measures the light scattered by the polymer molecules at different angles, which is used to calculate the absolute molecular weight at each elution volume. The RI detector measures the concentration of the polymer at each elution volume.

  • Data Processing: Use the appropriate software to process the MALS and RI data to obtain the molecular weight distribution and calculate Mw, Mn, and PDI.

Quantitative Data Summary

Table 1: Effect of Reactant Molar Ratios on Degree of Substitution (DS)

HA:EDC:NHS:Carnosine Molar RatioApproximate Degree of Substitution (%)
1:1:0.5:15 - 10
1:2:1:210 - 20
1:5:2.5:520 - 35

Note: These are approximate values and can vary depending on other reaction conditions such as pH, temperature, and reaction time.

Table 2: Influence of pH and Temperature on HA Stability

ConditionEffect on HA Molecular Weight
pH < 4Increased rate of acid-catalyzed hydrolysis, leading to degradation.[1][2]
pH 4 - 8Region of greatest stability for the HA backbone.
pH > 9Increased rate of base-catalyzed degradation.[2][3]
Temperature > 40°CSignificantly accelerates degradation at all pH values.[4][5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization dissolution HA Dissolution in MES Buffer (pH 5.5) activation Activation with EDC/NHS dissolution->activation Stir 30-60 min ph_adjust_up pH Adjustment to 7.2-7.5 activation->ph_adjust_up conjugation Addition of Carnosine & Reaction ph_adjust_up->conjugation dialysis Dialysis vs. DI Water conjugation->dialysis React 2-24h lyophilization Lyophilization dialysis->lyophilization nmr ¹H NMR for DS lyophilization->nmr sec_mals SEC-MALS for MW lyophilization->sec_mals

Caption: Experimental workflow for the synthesis and characterization of carnosine-conjugated hyaluronate.

signaling_pathway HA_COOH Hyaluronic Acid Carboxyl Group (-COOH) Active_Intermediate O-acylisourea (Unstable Intermediate) HA_COOH->Active_Intermediate + EDC EDC EDC NHS_Ester NHS-Ester (More Stable Intermediate) Active_Intermediate->NHS_Ester + NHS Byproduct N-acylurea (Inactive Byproduct) Active_Intermediate->Byproduct + H2O (Side Reaction) NHS NHS Amide_Bond Stable Amide Bond (-CONH-) NHS_Ester->Amide_Bond + Carnosine Carnosine Carnosine (-NH2)

Caption: EDC/NHS conjugation chemistry for attaching carnosine to hyaluronic acid.

troubleshooting_tree start Low Final Molecular Weight check_ha Check Starting HA MW (SEC-MALS) start->check_ha check_conditions Review Reaction Conditions start->check_conditions check_ph Verify pH Control (4.5-6.0 then 7.2-8.4) check_conditions->check_ph check_temp Confirm Temperature (Room Temp) check_conditions->check_temp check_time Optimize Reaction Time check_conditions->check_time

Caption: Troubleshooting decision tree for low molecular weight outcomes.

References

Technical Support Center: Characterization of Carnosine-Hyaluronate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with characterizing carnosine-hyaluronate conjugates. It provides troubleshooting advice in a frequently asked questions (FAQ) format, detailed experimental protocols, and structured data tables for easy reference.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the characterization of carnosine-hyaluronate conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: How can I confirm that carnosine is covalently conjugated to hyaluronic acid and not just a physical mixture using ¹H-NMR?

Answer: Covalent conjugation results in a change in the chemical environment of the protons near the newly formed amide bond. In a ¹H-NMR spectrum, you should observe specific shifts for the β-alanine protons of carnosine upon successful conjugation. Typically, the signal for the protons on the C-2 of the β-alanine moiety shifts upfield (e.g., from approximately 2.68 ppm to 2.44 ppm), while the signal for the protons on the C-3 of β-alanine shifts downfield (e.g., from 3.2 ppm to 3.68 ppm).[1] These shifts are indicative of the transformation of the primary amine of carnosine into an amide. A simple physical mixture of carnosine and hyaluronic acid would not show these characteristic shifts.

Question: My ¹H-NMR signals for the hyaluronic acid backbone are broad and poorly resolved. How can I improve the spectral quality?

Answer: Broad signals in the NMR spectra of high molecular weight hyaluronic acid are common due to the polymer's restricted molecular motion and high viscosity in solution. To improve resolution, you need to disrupt the polymer's secondary structure and reduce its viscosity. The best spectra are typically obtained when the polymer coils are reduced in size.[2][3]

  • Troubleshooting Steps:

    • Adjust Ionic Strength: Dissolve your sample in D₂O containing a high salt concentration, such as 2 M NaCl. This shields the negative charges on the carboxylate groups, leading to a more compact polymer conformation and sharper signals.[2][3]

    • Adjust pH: Alternatively, dissolving the sample in a basic solution, such as 0.1 M NaOD in D₂O, can also improve proton mobility and spectral resolution.[2][3]

    • Lower Concentration: Ensure your sample concentration is not too high. A maximum concentration of 5 mg/mL is recommended to avoid issues related to chain overlap.[2][3]

    • Increase Temperature: Acquiring the spectrum at a higher temperature (e.g., 40-60 °C) can reduce viscosity and increase molecular motion, leading to sharper peaks.

Question: How do I accurately calculate the Degree of Substitution (DS) of carnosine on hyaluronic acid using ¹H-NMR?

Answer: The Degree of Substitution (DS) can be calculated by comparing the integral of a signal from the conjugated carnosine molecule to a signal from the hyaluronic acid backbone.

  • Calculation Method:

    • Identify a well-resolved proton signal unique to the conjugated carnosine. The upfield-shifted C-2 protons of the β-alanine moiety (~2.44 ppm) are a good candidate.[1]

    • Identify a well-resolved proton signal from the hyaluronic acid backbone that is not overlapping with other signals. The three protons of the N-acetyl methyl group of the N-acetyl-D-glucosamine (GlcNAc) unit, which appears around 1.97-2.0 ppm, is the standard reference signal.[4][5]

    • Integrate both peaks.

    • Use the following formula: DS (%) = [(Integral of Carnosine peak / Number of protons for that peak) / (Integral of HA N-acetyl peak / 3)] * 100

    Example: If using the C-2 protons of β-alanine (2 protons), the formula would be: DS (%) = [(Integral at ~2.44 ppm / 2) / (Integral at ~2.0 ppm / 3)] * 100

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Question: My SEC-MALS chromatogram shows a very broad peak, and the calculated polydispersity index (PDI) is high (>1.5). Is this normal?

Answer: Yes, this can be normal. Hyaluronic acid itself is often highly polydisperse, and the conjugation process can sometimes broaden the molecular weight distribution.[6][7] However, an excessively broad or multimodal peak could also indicate issues.

  • Troubleshooting Steps:

    • Check for Aggregation: The molar mass profile across the peak can distinguish between a polydisperse sample and an aggregated one. A truly polydisperse sample should show a smooth, continuous decrease in molar mass across the elution peak. An aggregated sample will often show a sharp, discontinuous change in the slope of the molar mass plot or distinct shoulders on the main peak.[8]

    • Optimize Mobile Phase: Ensure your mobile phase has sufficient ionic strength (e.g., >0.1 M salt like NaCl or NaNO₃) to suppress ionic interactions between the negatively charged conjugate and the column stationary phase.

    • Assess Column Performance: Poor column resolution can artificially broaden peaks. Check the column's performance with a known polymer standard. If resolution has decreased, the column may be degraded or contaminated.[9]

Question: The molecular weight (Mw) calculated by my SEC-MALS software seems incorrect. What are the common causes?

Answer: Accurate Mw determination in SEC-MALS depends on several factors.

  • Troubleshooting Steps:

    • Verify the dn/dc Value: The specific refractive index increment (dn/dc) is a critical parameter that relates the refractive index signal to the sample concentration. This value is specific to the polymer, solvent, and temperature. An incorrect dn/dc value will lead to an inaccurate Mw. If the dn/dc for carnosine-hyaluronate is unknown, it must be measured experimentally or estimated based on similar polymers.[10][11]

    • Ensure Complete Elution: If a portion of the sample is retained on the column, the calculated Mw will be inaccurate. Check for 100% mass recovery from the column.

    • Check for Contaminants: Dust or other particulates in the sample can cause spikes in the light scattering signal, leading to errors in Mw calculation. Always filter or centrifuge your samples before injection.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

Question: How can I use FTIR to confirm the successful conjugation of carnosine to hyaluronic acid?

Answer: FTIR is useful for identifying the functional groups present in your sample. Successful conjugation forms a new amide bond, which has characteristic absorption bands.

  • What to Look For:

    • Appearance of Amide Bands: Look for the appearance or increased intensity of the Amide I band (around 1650 cm⁻¹) and the Amide II band (around 1550 cm⁻¹).[13][14]

    • Shifts in Carboxylate Peaks: The characteristic asymmetric (~1605 cm⁻¹) and symmetric (~1414 cm⁻¹) stretching bands of the carboxylate anion of hyaluronic acid may shift slightly upon conjugation.[15][16]

    • Compare the spectrum of your conjugate to the spectra of the starting materials (hyaluronic acid and carnosine). The differences, particularly in the 1500-1700 cm⁻¹ region, provide evidence of the new covalent linkage.

General & Purity-Related Issues

Question: I am concerned about endotoxin (B1171834) contamination in my sample. How should I test for it?

Answer: Hyaluronic acid-based materials, especially those from bacterial fermentation, are prone to endotoxin contamination.[17] The standard method is the Limulus Amebocyte Lysate (LAL) assay. However, the high viscosity of hyaluronate solutions can interfere with the test.

  • Recommended Procedure:

    • Enzymatic Digestion: The sample must be pre-treated with endotoxin-free hyaluronidase (B3051955) enzyme. This digestion reduces the viscosity by breaking down the HA polymer chains.[18][19]

    • LAL Assay: After digestion, the sample can be analyzed using a kinetic chromogenic LAL assay, which is a sensitive method for quantifying endotoxin levels.[18][19]

    • Always use pyrogen-free water and labware for all dilutions and preparations to avoid false positives.[20]

Question: How can I quantify the amount of free, unconjugated carnosine in my final product?

Answer: Quantifying residual starting materials is a critical quality control step. A common method is to use a separation technique followed by quantification.

  • Methodology:

    • Separation: Use a technique that can separate the small carnosine molecule from the large polymer conjugate. Size exclusion chromatography (SEC) or dialysis are suitable methods.

    • Quantification: The fraction containing the free carnosine can then be analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 205 nm).[20] A calibration curve with known concentrations of a carnosine standard is required for accurate quantification.

Section 2: Data Presentation

The following tables summarize key quantitative data for the characterization of carnosine-hyaluronate.

Table 1: Key ¹H-NMR Chemical Shifts (in D₂O)

AnalyteProton AssignmentTypical Chemical Shift (ppm)Shift upon ConjugationReference
Hyaluronic Acid N-acetyl (CH₃) of GlcNAc~2.0Reference Peak[4][5]
Anomeric & Backbone Protons3.2 - 4.6Minor shifts possible[21]
Free Carnosine β-alanine (C-2, -CH₂-)~2.68Shifts Upfield to ~2.44 ppm[1]
β-alanine (C-3, -CH₂-)~3.2Shifts Downfield to ~3.68 ppm[1]
Conjugated Carnosine β-alanine (C-2, -CH₂-)~2.44-[1]
β-alanine (C-3, -CH₂-)~3.68 (may be hidden by HA backbone)-[1]

Table 2: Key FTIR Absorption Bands (cm⁻¹)

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Relevance in CharacterizationReference
O-H / N-HStretching3200 - 3500 (broad)Present in both HA and carnosine.[14][15]
Carboxylate (COO⁻)Asymmetric Stretch~1605Characteristic of HA. May shift slightly.[15][16]
Carboxylate (COO⁻)Symmetric Stretch~1414Characteristic of HA.[15][16]
Amide I C=O Stretch ~1650 Key indicator of new amide bond formation. [13][14]
Amide II N-H Bend, C-N Stretch ~1550 Key indicator of new amide bond formation. [13][14]
Glycosidic LinkageC-O Stretch~1040Part of the HA backbone structure.[15]

Table 3: Typical Molecular Weight Ranges for Hyaluronic Acid

HA ClassificationMolecular Weight (Da)Polydispersity Index (Mw/Mn)Reference
Oligomer1,000 - 10,000Variable[22]
Low Molecular Weight (LMW)10,000 - 1,000,000Typically 1.2 - 2.0[6][22]
High Molecular Weight (HMW)> 1,000,000Typically 1.2 - 2.0[23]
Commercial Preparations1,000,000 - 7,000,000Variable[6]

Section 3: Experimental Protocols

Protocol: Determination of Degree of Substitution (DS) by ¹H-NMR

Objective: To accurately determine the percentage of hyaluronic acid repeating units that are covalently conjugated with carnosine.

Materials:

  • Carnosine-hyaluronate conjugate (lyophilized)

  • Deuterium oxide (D₂O, 99.9%)

  • Sodium chloride (NaCl)

  • NMR tubes

  • NMR spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the lyophilized carnosine-hyaluronate conjugate.

    • Prepare a 2 M NaCl solution in D₂O.

    • Dissolve the conjugate in 1.0 mL of the 2 M NaCl/D₂O solution to achieve a final concentration of 5-10 mg/mL.[2][3]

    • Vortex thoroughly to ensure complete dissolution. The solution should be clear and homogenous.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum at a controlled temperature (e.g., 25 °C or 40 °C).

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • Apply water suppression if a significant residual H₂O peak is present.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the spectrum by setting the chemical shift of the N-acetyl methyl protons of HA to ~2.0 ppm.

    • Integrate the area of the HA N-acetyl peak (~2.0 ppm).

    • Integrate the area of a resolved peak from the conjugated carnosine, such as the C-2 protons of β-alanine at ~2.44 ppm.[1]

    • Calculate the DS using the formula provided in the FAQ section.

Protocol: Endotoxin Testing of Viscous Samples using the LAL Assay

Objective: To quantify bacterial endotoxin levels in a carnosine-hyaluronate sample, accounting for viscosity-induced interference.

Materials:

  • Carnosine-hyaluronate sample

  • Endotoxin-free hyaluronidase

  • Kinetic Chromogenic Limulus Amebocyte Lysate (LAL) Assay Kit

  • Control Standard Endotoxin (CSE)

  • LAL Reagent Water (pyrogen-free)

  • Pyrogen-free test tubes and pipette tips

  • Incubating plate reader or heating block maintained at 37 ± 1 °C

Procedure:

  • Sample Digestion:

    • Reconstitute the carnosine-hyaluronate sample in LAL Reagent Water to a known concentration.

    • Add endotoxin-free hyaluronidase to the sample solution (e.g., a final concentration of 150 U/mL).[19]

    • Incubate the mixture to allow for enzymatic digestion and viscosity reduction. The time required will depend on the HA concentration and molecular weight but can range from 1 to 24 hours.[19]

    • Confirm viscosity reduction visually or using a rheometer.

  • LAL Assay (Kinetic Chromogenic Method):

    • Prepare a standard curve using the Control Standard Endotoxin (CSE) diluted in LAL Reagent Water, following the kit manufacturer's instructions.

    • Prepare dilutions of the digested sample. It is crucial to determine the Maximum Valid Dilution (MVD) to ensure the sample does not interfere with the assay.

    • Add the appropriate volume of standards, controls (positive and negative), and digested samples to a microplate.

    • Add the LAL reagent to all wells.

    • Immediately place the plate in an incubating reader at 37 °C.

    • Monitor the absorbance (color development) over time.

  • Data Analysis:

    • The software will generate a standard curve by plotting the reaction time against the corresponding endotoxin concentration.

    • The endotoxin concentration in the samples will be calculated by interpolating their reaction times from the standard curve.

    • Multiply the result by the dilution factor to obtain the final endotoxin concentration in the original sample (reported in EU/mL or EU/mg).

Section 4: Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_purity Purity & Safety synthesis Carnosine-HA Conjugation Reaction purification Purification (e.g., Dialysis) synthesis->purification lyophilization Lyophilization purification->lyophilization free_car Quantify Free Carnosine (HPLC) lyophilization->free_car lyophilization->free_car endotoxin Endotoxin Test (LAL Assay) lyophilization->endotoxin lyophilization->endotoxin nmr nmr lyophilization->nmr ftir ftir lyophilization->ftir secmals secmals lyophilization->secmals lcms lcms lyophilization->lcms

NMR_Sample_Prep start Start: Lyophilized Conjugate weigh Weigh 5-10 mg of sample start->weigh dissolve Dissolve sample in 1 mL solvent weigh->dissolve prepare_solvent Prepare Solvent: 2 M NaCl in D₂O prepare_solvent->dissolve vortex Vortex until fully dissolved dissolve->vortex transfer Transfer to NMR tube vortex->transfer acquire Acquire ¹H-NMR Spectrum transfer->acquire

LAL_Test_Logic start Start: Viscous HA Sample decision Is sample highly viscous? start->decision digest Digest with Hyaluronidase decision->digest Yes lal Perform LAL Assay decision->lal No digest->lal

References

Technical Support Center: Carnosine Conjugated Hyaluronate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of carnosine conjugated hyaluronate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is carnosine conjugated hyaluronate and why is aggregation a concern?

A1: Carnosine conjugated hyaluronate is a bioconjugate where the dipeptide carnosine is covalently linked to hyaluronic acid (HA), a naturally occurring polysaccharide. This conjugation aims to enhance the therapeutic properties of both molecules, such as improved stability against enzymatic degradation and increased antioxidant activity.[1][2][3] Aggregation, the formation of undesirable multi-molecule clusters, is a critical concern as it can lead to loss of biological activity, reduced product shelf-life, and potential immunogenicity.

Q2: What are the primary causes of aggregation in carnosine conjugated hyaluronate solutions?

A2: Aggregation of carnosine-hyaluronate conjugates can be triggered by a variety of factors, including:

  • Sub-optimal pH: Deviations from the optimal pH range can alter the surface charge of the conjugate, leading to increased intermolecular interactions and aggregation. Hyaluronic acid itself is known to be less stable at pH values below 4 and above 11.

  • Temperature Fluctuations: Elevated temperatures can induce conformational changes in the conjugate, exposing hydrophobic regions that can interact and cause aggregation. Storage at recommended low temperatures (2-8 °C) is crucial.

  • Inappropriate Ionic Strength: Low ionic strength can promote the entanglement of hyaluronic acid chains, while very high salt concentrations can lead to "salting out" and precipitation.

  • High Conjugate Concentration: Increased proximity of conjugate molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.

  • Mechanical Stress: Vigorous shaking, stirring, or multiple freeze-thaw cycles can introduce mechanical stress that may lead to the formation of aggregates.

  • Presence of Impurities: Contaminants or residual reagents from the conjugation process can sometimes act as nuclei for aggregation.

Q3: How can I detect and quantify aggregation in my carnosine conjugated hyaluronate samples?

A3: Several analytical techniques can be employed to detect and quantify aggregation:

  • Size Exclusion Chromatography (SEC): SEC is a powerful method to separate and quantify soluble aggregates (dimers, trimers, and larger oligomers) from the monomeric conjugate.[4][5]

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.[6][7]

  • Visual Inspection: In severe cases, aggregation may be visible as turbidity, opalescence, or precipitation in the solution.[8]

  • Asymmetrical Flow Field-Flow Fractionation (AF4): AF4 is an orthogonal technique to SEC that can separate a wide range of aggregate sizes without the use of a stationary phase, minimizing potential shear-induced changes.[9]

Troubleshooting Guides

Issue 1: Visible Precipitates or Turbidity Observed in the Conjugate Solution

Possible Causes and Solutions

Potential Cause Troubleshooting Step Rationale
pH is at or near the isoelectric point (pI) Adjust the buffer pH to be at least 1-2 units away from the theoretical pI of the carnosine-hyaluronate conjugate.At the pI, the net charge of the molecule is zero, minimizing electrostatic repulsion and increasing the propensity for aggregation.
High Conjugate Concentration Dilute the conjugate solution to a lower concentration.Reducing the concentration increases the distance between molecules, decreasing the likelihood of intermolecular interactions.
"Salting Out" Effect Decrease the salt concentration in the buffer.High concentrations of certain salts can reduce the solubility of the conjugate, causing it to precipitate.
Temperature-Induced Denaturation Ensure the solution is maintained at the recommended storage temperature (typically 2-8°C) and avoid temperature cycling.Elevated temperatures can cause irreversible conformational changes and aggregation.
Issue 2: Increased Aggregate Formation Detected by SEC or DLS Over Time

Possible Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Sub-optimal Buffer Conditions Screen a panel of buffers with varying pH (typically in the range of 6.0-8.0) and ionic strengths to identify the most stabilizing formulation.The stability of the conjugate is highly dependent on the solution environment.
Oxidation Add antioxidants such as methionine or use buffers sparged with nitrogen to minimize dissolved oxygen.Carnosine has antioxidant properties, but the conjugate itself can still be susceptible to oxidative stress, which can lead to aggregation.
Hydrolysis at Extreme pH Maintain the buffer pH within a stable range (typically 6.0-8.0).Hyaluronic acid can undergo hydrolysis at acidic or alkaline pH, leading to fragmentation and potential aggregation of the resulting species.
Freeze-Thaw Stress Aliquot the conjugate solution into single-use volumes to avoid multiple freeze-thaw cycles. If lyophilization is used, optimize the protocol with cryoprotectants.The formation of ice crystals and cryo-concentration during freezing can exert significant stress on the conjugate, leading to aggregation.
Interaction with Container Surface Consider using low-protein-binding tubes or vials. The addition of a small amount of a non-ionic surfactant (e.g., Polysorbate 20 or 80) can also help.Hydrophobic interactions between the conjugate and the container surface can induce aggregation.

Data Presentation

Table 1: Effect of pH on the Aggregation of Carnosine-Hyaluronate Conjugate (Hypothetical Data)

Buffer pH% Monomer (by SEC)% Aggregate (by SEC)Mean Particle Size (by DLS) (nm)
5.085.214.8150
6.095.14.955
7.098.51.540
7.499.20.835
8.097.82.245

Data is illustrative and based on general principles of bioconjugate stability. Actual results may vary.

Table 2: Influence of Excipients on the Stability of Carnosine-Hyaluronate Conjugate after 1 Month at 4°C (Hypothetical Data)

Formulation% Monomer (by SEC)% Aggregate (by SEC)Visual Appearance
Conjugate in PBS92.37.7Clear
Conjugate in PBS + 5% Sucrose97.82.2Clear
Conjugate in PBS + 50 mM Arginine96.53.5Clear
Conjugate in PBS + 0.02% Polysorbate 8098.11.9Clear

Data is illustrative and based on common strategies for preventing aggregation. Actual results may vary.

Experimental Protocols

Protocol 1: Characterization of Aggregation by Size Exclusion Chromatography (SEC)
  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A suitable size exclusion column for the molecular weight range of the carnosine-hyaluronate conjugate (e.g., TSKgel G3000SWxl or similar).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another optimized buffer.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 280 nm (if the conjugate has sufficient aromatic residues).

  • Sample Preparation: Dilute the carnosine-hyaluronate conjugate to a concentration of 0.1 - 1.0 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection Volume: 20 - 100 µL.

  • Data Analysis: Integrate the peak areas for the monomer and any high molecular weight species (aggregates). Calculate the percentage of monomer and aggregate.

Protocol 2: Assessment of Particle Size Distribution by Dynamic Light Scattering (DLS)
  • System: A DLS instrument capable of measuring in the nanometer size range.

  • Sample Preparation: Dilute the carnosine-hyaluronate conjugate in an appropriate buffer (filtered through a 0.22 µm filter) to a final concentration suitable for the instrument (typically 0.1 - 1.0 mg/mL).

  • Measurement: Place the sample in a clean, dust-free cuvette. Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Data Acquisition: Perform multiple measurements to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the size distribution, mean hydrodynamic diameter (Z-average), and polydispersity index (PDI). An increase in the Z-average or the appearance of a second, larger population of particles is indicative of aggregation.

Visualizations

Aggregation_Troubleshooting_Workflow cluster_visual Visual Aggregation cluster_instrumental Instrumental Detection of Aggregation start Aggregation Observed check_visual Visual Inspection: Precipitate or Turbidity? start->check_visual check_instrumental Instrumental Analysis: Increased Aggregates by SEC/DLS? start->check_instrumental cause_visual1 Sub-optimal pH check_visual->cause_visual1 cause_visual2 High Concentration check_visual->cause_visual2 cause_visual3 High Ionic Strength check_visual->cause_visual3 cause_inst1 Buffer Instability check_instrumental->cause_inst1 cause_inst2 Freeze-Thaw Stress check_instrumental->cause_inst2 cause_inst3 Surface Adsorption check_instrumental->cause_inst3 solution_visual1 Adjust pH cause_visual1->solution_visual1 solution_visual2 Dilute Sample cause_visual2->solution_visual2 solution_visual3 Decrease Salt Concentration cause_visual3->solution_visual3 end_node Stable Conjugate solution_visual1->end_node solution_visual2->end_node solution_visual3->end_node solution_inst1 Screen Buffers & Add Excipients cause_inst1->solution_inst1 solution_inst2 Aliquot & Use Cryoprotectants cause_inst2->solution_inst2 solution_inst3 Use Low-Binding Tubes & Surfactants cause_inst3->solution_inst3 solution_inst1->end_node solution_inst2->end_node solution_inst3->end_node Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_results Data Interpretation prep Carnosine-Hyaluronate Conjugate Solution dilute Dilute in Filtered Buffer prep->dilute filter Filter (0.22 µm) dilute->filter sec Size Exclusion Chromatography (SEC) filter->sec dls Dynamic Light Scattering (DLS) filter->dls sec_result Quantify % Monomer & % Aggregate sec->sec_result dls_result Determine Size Distribution & Polydispersity dls->dls_result

References

Validation & Comparative

Carnosine Conjugated Hyaluronate vs. Hyaluronic Acid for Osteoarthritis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Osteoarthritis (OA) management remains a significant challenge, with a growing need for therapeutic agents that can alleviate symptoms and potentially modify disease progression. Hyaluronic acid (HA) is an established therapy, primarily administered via intra-articular injection to restore synovial fluid viscoelasticity. A newer development, carnosine conjugated hyaluronate (HA-carnosine), has emerged as a potential therapeutic, suggesting enhanced anti-inflammatory and chondroprotective properties. This guide provides an objective comparison based on available preclinical data.

Overview

Hyaluronic acid is a naturally occurring glycosaminoglycan and a major component of synovial fluid, contributing to joint lubrication and shock absorption.[1][2] In osteoarthritis, the concentration and molecular weight of HA in the synovial fluid are reduced.[3] Intra-articular injections of exogenous HA aim to restore the normal viscoelastic properties of the synovial fluid, thereby reducing pain and improving joint function.[3][4] Its mechanism of action is considered multifactorial, involving not just mechanical lubrication but also anti-inflammatory, analgesic, and chondroprotective effects through interaction with cell receptors like CD44.[5][6]

Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with known antioxidant and anti-inflammatory properties.[7][8] The conjugation of carnosine to hyaluronic acid is designed to create a synergistic molecule that leverages the properties of both components. Preclinical studies suggest this conjugation enhances the resistance of both HA and carnosine to enzymatic degradation, potentially increasing their bioavailability and therapeutic effect.[8]

Performance Comparison: Preclinical Data

The most comprehensive data directly comparing HA-carnosine (referred to in studies as FidHycarn) to HA comes from a preclinical study using a rat model of monosodium iodoacetate (MIA)-induced osteoarthritis. This model mimics key pathological features of human OA.

Table 1: Comparison of Efficacy in a Rat Model of Osteoarthritis (MIA-Induced)

ParameterHA (70.9 mg/kg, oral)Carnosine + HA Mixture (17.6 + 70.9 mg/kg, oral)HA-carnosine (FidHycarn) (88.5 mg/kg, oral)Key Finding
Behavioral Deficits (Thermal Hyperalgesia & Weight Distribution) No significant improvementNo significant improvementSignificant improvement HA-carnosine was significantly more effective at reducing pain-related behaviors.[9]
Macroscopic & Radiographic Damage Unable to reduce alterationsUnable to reduce alterationsSubstantial reduction in damage The conjugated form showed superior protection against structural joint damage.[9]
Histological Damage & Cartilage Degeneration Unable to reduce alterationsUnable to reduce alterationsEssential reduction in damage HA-carnosine demonstrated significant chondroprotective effects at the tissue level.[9]
Pro-inflammatory Cytokine Levels (IL-1β, IL-6, TNF-α) Not significantly reducedNot significantly reducedSignificant diminution The conjugate exhibited potent anti-inflammatory effects not seen with HA or the mixture.[9]
Pro-inflammatory Chemokine Levels (MIP-Iα, MIP-2) Not significantly reducedNot significantly reducedSignificant diminution HA-carnosine effectively reduced key signaling molecules for inflammatory cell recruitment.[9]
Oxidative Stress Markers (Nitrotyrosine, iNOS) Data not specifiedData not specifiedSignificantly reduced The conjugate demonstrated a strong antioxidant effect in the osteoarthritic joint.[9][10]

Data sourced from a study on a monosodium iodoacetate (MIA)-induced osteoarthritis model in rats.[9]

Mechanism of Action

While both treatments aim to mitigate the effects of osteoarthritis, their proposed mechanisms differ, particularly in the emphasis on antioxidant activity and synergistic effects for the conjugated form.

Hyaluronic Acid (HA)

Standard HA therapy is believed to work through several mechanisms:

  • Viscosupplementation : Restoring the lubricating and shock-absorbing properties of the synovial fluid.[3][4]

  • Anti-inflammatory Effects : Reducing the production of pro-inflammatory mediators and matrix metalloproteinases.[4][6]

  • Chondroprotection : Preventing cartilage degradation and potentially promoting its regeneration.[4][5]

  • Analgesic Effects : Directly or indirectly reducing pain signals from the joint.[5][6]

Carnosine Conjugated Hyaluronate (HA-carnosine)

HA-carnosine is hypothesized to build upon the mechanisms of HA with the added benefits of carnosine, amplified by their covalent linkage.

  • Enhanced Stability : The conjugation protects both molecules from enzymatic degradation in vivo, which is a known limitation for each compound individually.[8]

  • Potent Antioxidant Activity : The carnosine moiety actively neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are key contributors to cartilage damage and inflammation in OA.[8][9]

  • Synergistic Anti-inflammatory and Chondroprotective Effects : As demonstrated in preclinical models, the conjugate provides a more significant reduction in pro-inflammatory cytokines and cartilage degradation compared to HA, carnosine, or their simple mixture.[9]

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway targeted by HA-carnosine.

OA_Inducer OA Inducer (e.g., MIA) Inflammatory_Cascade Inflammatory Cascade OA_Inducer->Inflammatory_Cascade initiates Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Inflammatory_Cascade->Pro_Inflammatory_Cytokines releases Oxidative_Stress Oxidative Stress (iNOS, Nitrotyrosine) Inflammatory_Cascade->Oxidative_Stress induces Cartilage_Degradation Cartilage Degradation & Pain Pro_Inflammatory_Cytokines->Cartilage_Degradation leads to Oxidative_Stress->Cartilage_Degradation leads to HA_Carnosine HA-carnosine HA_Carnosine->Pro_Inflammatory_Cytokines Significantly Inhibits HA_Carnosine->Oxidative_Stress Significantly Inhibits HA_Alone Hyaluronic Acid (Alone) HA_Alone->Pro_Inflammatory_Cytokines No Significant Inhibition (in oral preclinical model)

Proposed anti-inflammatory mechanism of HA-carnosine in an OA model.

Experimental Protocols

The key preclinical findings for HA-carnosine are based on a well-defined animal model of osteoarthritis.

Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model in Rats
  • Objective : To evaluate the protective effect of orally administered HA-carnosine on inflammation and cartilage degradation in an experimental OA model.

  • Animal Model : Male Wistar rats.

  • Induction of OA : A single intra-articular injection of 1 mg monosodium iodoacetate (MIA) in 25 µL of saline into the knee joint. MIA is a metabolic inhibitor that disrupts glycolysis in chondrocytes, leading to cell death and subsequent cartilage degradation, mimicking osteoarthritic changes.

  • Treatment Groups :

    • Vehicle (Control)

    • Carnosine (17.6 mg/kg, oral)

    • Hyaluronic Acid (70.9 mg/kg, oral)

    • Carnosine + HA mixture (17.6 + 70.9 mg/kg, oral)

    • HA-carnosine (FidHycarn) (88.5 mg/kg, oral)

    • Naproxen (positive control)

  • Duration : Treatments were administered orally for 21 days.

  • Key Outcome Measures :

    • Behavioral Tests : Thermal hyperalgesia (paw withdrawal latency) and weight-bearing distribution were measured to assess pain.

    • Macroscopic and Radiographic Analysis : Knee joints were examined for visible signs of damage and evaluated via X-ray.

    • Histological Analysis : Joint tissues were stained (Safranin O-Fast Green) to assess cartilage structure, cellularity, and integrity.

    • Biochemical Analysis : Levels of pro-inflammatory cytokines and chemokines in joint tissue were quantified using immunoassays.

    • Oxidative Stress Markers : Immunohistochemical analysis was used to determine the expression of inducible nitric oxide synthase (iNOS) and nitrotyrosine in the joint tissue.

The experimental workflow is outlined in the diagram below.

Induction OA Induction (Intra-articular MIA injection) Treatment 21-Day Oral Treatment Period (Vehicle, HA, HA-carnosine, etc.) Induction->Treatment Behavioral Behavioral Assessment (Pain Response) Treatment->Behavioral During treatment Sacrifice Sacrifice at Day 21 Treatment->Sacrifice Analysis Joint Tissue Analysis Sacrifice->Analysis Histo Histology & Radiography Analysis->Histo Biochem Cytokine & Oxidative Stress Markers Analysis->Biochem

Workflow for the preclinical evaluation of HA-carnosine in an OA rat model.

Conclusion and Future Directions

Current preclinical evidence suggests that carnosine conjugated hyaluronate (HA-carnosine) offers superior anti-inflammatory, antioxidant, and chondroprotective effects compared to hyaluronic acid alone or a simple mixture of HA and carnosine when administered orally in an animal model of osteoarthritis.[9] The covalent conjugation appears to be key to this enhanced efficacy, likely by improving the stability and synergistic action of the two components.[8]

However, it is critical to note the limitations of the current data. The promising results for HA-carnosine are from oral administration in animal models.[9] In contrast, the established clinical use of hyaluronic acid for osteoarthritis is via intra-articular injection.[4][11][12] Therefore, direct comparisons of intra-articularly injected HA-carnosine versus standard intra-articular HA are not yet available in the public domain.

For drug development professionals and researchers, HA-carnosine represents a promising candidate for osteoarthritis therapy. Future research should focus on:

  • Clinical trials to establish the safety and efficacy of HA-carnosine in human subjects with osteoarthritis.

  • Comparative studies evaluating different administration routes (e.g., intra-articular vs. oral) for HA-carnosine.

  • Direct, head-to-head clinical trials comparing intra-articular HA-carnosine with various formulations of intra-articular hyaluronic acid.

Such studies will be essential to determine if the significant preclinical advantages of HA-carnosine translate into a superior therapeutic option for patients with osteoarthritis.

References

A Comparative Analysis of Carnosine-Hyaluronate and Other Antioxidant Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in mitigating oxidative stress in various pathological conditions has spurred the development of novel antioxidant bioconjugates. These macromolecules, engineered by covalently linking antioxidant moieties to biocompatible polymers, offer enhanced stability, bioavailability, and targeted delivery compared to their individual components. This guide provides a comparative study of carnosine-hyaluronate (HyCar) and other prominent antioxidant bioconjugates, with a focus on their performance supported by experimental data.

Comparative Antioxidant Performance

This section compares the antioxidant activities of carnosine-hyaluronate with two other classes of promising antioxidant bioconjugates: chitosan-based and silk fibroin-based conjugates. The data presented is a synthesis from multiple studies, and direct comparison should be approached with consideration of the varying experimental conditions.

BioconjugateAntioxidant MoietyPolymer BackboneAntioxidant AssayKey FindingsReference
Carnosine-Hyaluronate (HyCar) L-CarnosineHyaluronic AcidTEAC, DPPH, ABTS, Cellular AssaysConjugation significantly enhances the radical scavenging activity against ROS, RNS, and RCS compared to individual components. Also shows improved resistance to enzymatic degradation. Copper(II) complexes of HyCar act as effective superoxide (B77818) dismutase (SOD) mimics.[1][2][3][4][5][6]
Chitosan-Phenolic Acid Conjugates Gallic Acid, Caffeic Acid, Ferulic AcidChitosan (B1678972)DPPH, ABTSThe antioxidant activity of chitosan is significantly improved upon conjugation with phenolic acids. The degree of substitution with the phenolic moiety directly correlates with the radical scavenging capacity. Some conjugates exhibit higher antioxidant activity than the free phenolic acid.[4][7][8]
Silk Fibroin-Antioxidant Conjugates Melanin, Curcuminoids, Caffeic Acid, Tannic AcidSilk FibroinDPPHIncorporation of antioxidants into silk fibroin membranes and hydrogels imparts significant radical scavenging properties. These bioconjugates show promise in wound healing applications by controlling oxidative stress.[9][10][11]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[2][3][12][13]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the bioconjugate samples in a suitable solvent (e.g., water, buffer) to obtain a series of concentrations.

  • Reaction: Mix a specific volume of the sample solution with a fixed volume of the DPPH solution. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer. A control containing the solvent instead of the sample is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is often determined to compare the antioxidant potency.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[1][5][14][15][16]

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the bioconjugate samples in a suitable solvent.

  • Reaction: Add a small volume of the sample solution to a larger, fixed volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm. A control with solvent instead of the sample is also measured.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of an antioxidant to inhibit the intracellular generation of reactive oxygen species (ROS) induced by a pro-oxidant compound. The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation.[6][17][18][19][20]

Procedure:

  • Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black microplate and culture until they reach confluence.

  • Loading with DCFH-DA: Wash the cells with a suitable buffer (e.g., PBS) and then incubate them with a solution of DCFH-DA.

  • Treatment with Antioxidant: Remove the DCFH-DA solution and add the bioconjugate samples at various concentrations to the cells.

  • Induction of Oxidative Stress: After a suitable incubation period with the antioxidant, add a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce ROS production.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over time using a microplate reader.

  • Calculation: The antioxidant activity is determined by calculating the area under the curve (AUC) of the fluorescence intensity versus time plot. The percentage of inhibition of ROS production is calculated relative to a control without the antioxidant. The results can be expressed as quercetin (B1663063) equivalents (QE).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative study of antioxidant bioconjugates.

Experimental_Workflow_Antioxidant_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Sample_Prep Bioconjugate Sample Preparation Mixing Mixing of Sample and Reagent Sample_Prep->Mixing Reagent_Prep Assay Reagent (DPPH/ABTS/CAA) Preparation Reagent_Prep->Mixing Incubation Incubation (Time & Temperature) Mixing->Incubation Spectro Spectrophotometric/ Fluorometric Reading Incubation->Spectro Calculation Calculation of % Inhibition / IC50 Spectro->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: General experimental workflow for in vitro antioxidant assays.

Carnosine_Signaling_Pathway Oxidative_Stress Oxidative Stress (ROS, RNS, RCS) Carnosine L-Carnosine Oxidative_Stress->Carnosine induces Carnosine->Oxidative_Stress scavenges Nrf2_Activation Nrf2 Activation Carnosine->Nrf2_Activation promotes ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Simplified signaling pathway of L-carnosine in response to oxidative stress.

Comparative_Logic cluster_conjugates Bioconjugate Types cluster_evaluation Evaluation Parameters Main_Topic Comparative Study of Antioxidant Bioconjugates HyCar Carnosine-Hyaluronate Main_Topic->HyCar Chitosan Chitosan-Based Main_Topic->Chitosan Silk Silk Fibroin-Based Main_Topic->Silk Assays Antioxidant Assays (DPPH, ABTS, CAA) HyCar->Assays Chitosan->Assays Silk->Assays Efficacy Radical Scavenging Efficacy (IC50, TEAC) Assays->Efficacy Stability Enzymatic Stability Assays->Stability Conclusion Comparative Conclusion Efficacy->Conclusion Stability->Conclusion

Caption: Logical flow for the comparative study of antioxidant bioconjugates.

References

A Comparative Efficacy Analysis: Carnosine-Hyaluronate and N-Acetylcarnosine in Ocular Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the available scientific evidence on the efficacy of carnosine-hyaluronate and N-acetylcarnosine (NAC) in ophthalmology, with a primary focus on their potential as anti-cataract agents. While both compounds leverage the therapeutic properties of L-carnosine, they employ different strategies to address the challenges of ocular drug delivery. This guide synthesizes preclinical and clinical data to illuminate their respective mechanisms, experimental validation, and potential for further development.

Executive Summary

N-acetylcarnosine, a prodrug of L-carnosine, has been the subject of multiple clinical trials investigating its efficacy in the treatment of senile cataracts. These studies have demonstrated its ability to improve visual acuity and reduce lens opacity with a good safety profile. Carnosine-hyaluronate, on the other hand, is a more recent formulation that combines L-carnosine with hyaluronic acid. The rationale behind this combination is to enhance the ocular bioavailability of L-carnosine through the mucoadhesive and viscosity-enhancing properties of hyaluronic acid. Research on carnosine-hyaluronate is currently in the preclinical stages, with in vitro and ex vivo studies showing promise in inhibiting lens brunescence.

Direct comparative clinical trials between carnosine-hyaluronate and N-acetylcarnosine are not yet available. Therefore, this guide presents a parallel comparison of the existing evidence for each compound to facilitate an informed assessment of their potential.

Mechanism of Action

N-Acetylcarnosine (NAC): The Prodrug Approach

N-acetylcarnosine is a synthetic derivative of L-carnosine where an acetyl group is attached to the beta-alanine (B559535) residue. This modification serves a crucial purpose: it protects L-carnosine from enzymatic degradation by carnosinase present in the blood and ocular tissues.[1] Furthermore, the increased lipophilicity of NAC enhances its penetration through the cornea.[2][3] Once in the aqueous humor, esterases hydrolyze NAC, releasing L-carnosine in a sustained manner.[4][5] The liberated L-carnosine then exerts its therapeutic effects.

The primary mechanisms through which L-carnosine is believed to combat cataracts include:

  • Antioxidant Activity: L-carnosine is a potent scavenger of reactive oxygen species (ROS), which are major contributors to the oxidative stress that damages lens proteins and lipids, leading to cataract formation.[4][6]

  • Anti-glycation Properties: L-carnosine inhibits the non-enzymatic glycation of lens crystallins, a process where sugar molecules react with proteins, leading to the formation of advanced glycation end-products (AGEs).[7][8][9] AGEs contribute to the cross-linking and aggregation of crystallins, causing lens opacification. Some studies suggest L-carnosine can even disaggregate glycated proteins.[7]

cluster_0 Aqueous Humor NAC N-Acetylcarnosine (Topical Administration) Cornea Cornea NAC->Cornea Penetration AqueousHumor Aqueous Humor Cornea->AqueousHumor LCarnosine L-Carnosine (Active Form) AqueousHumor->LCarnosine Hydrolysis by Esterases Lens Lens LCarnosine->Lens Uptake OxidativeStress Oxidative Stress (ROS) LCarnosine->OxidativeStress Inhibits Glycation Protein Glycation (AGEs) LCarnosine->Glycation Inhibits Cataract Cataract Formation Lens->Cataract OxidativeStress->Lens Damages Glycation->Lens Damages

Figure 1. Signaling pathway of N-acetylcarnosine in the eye.

Carnosine-Hyaluronate: The Enhanced Delivery Approach

The carnosine-hyaluronate formulation aims to improve the ocular bioavailability of L-carnosine directly, bypassing the need for a prodrug. Hyaluronic acid is a naturally occurring polysaccharide in the eye and is known for its viscoelastic, mucoadhesive, and hydrating properties.[10][11]

The proposed mechanism of action for this combination is as follows:

  • Increased Residence Time: Hyaluronic acid increases the viscosity of the ophthalmic solution, prolonging its contact time with the ocular surface and reducing washout by tears.[12][13]

  • Enhanced Permeation: The mucoadhesive properties of hyaluronic acid facilitate its binding to the corneal epithelium, which may enhance the penetration of L-carnosine across the cornea.[14][15]

  • Synergistic Antioxidant Effects: Both L-carnosine and hyaluronic acid possess antioxidant properties.[16][17] Their combination may offer a synergistic effect in protecting ocular tissues from oxidative damage.[18][19]

cluster_1 Hyaluronic Acid Action CH Carnosine-Hyaluronate (Topical Administration) OcularSurface Ocular Surface CH->OcularSurface Cornea Cornea OcularSurface->Cornea Increased Residence Time Enhanced Permeation AqueousHumor Aqueous Humor Cornea->AqueousHumor L-Carnosine Delivery LCarnosine L-Carnosine AqueousHumor->LCarnosine Lens Lens LCarnosine->Lens Cataract Cataract Formation LCarnosine->Cataract Inhibits (Antioxidant, Anti-glycation) Lens->Cataract

References

In Vivo Performance of Carnosine-Hyaluronate Conjugates: A Comparative Overview of Different Molecular Weights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of carnosine-hyaluronate conjugates of varying molecular weights based on available preclinical data. While direct in vivo comparative studies are limited, this document synthesizes existing research to highlight the therapeutic potential and molecular mechanisms of these novel biomolecules.

Carnosine-hyaluronate conjugates, also referred to as HyCar or FidHycarn, have emerged as promising therapeutic agents, particularly in the context of inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[1][2] These conjugates leverage the synergistic effects of carnosine, a dipeptide with antioxidant and anti-inflammatory properties, and hyaluronic acid (HA), a major component of the extracellular matrix with viscoelastic and signaling functions.[1][3] A critical factor influencing the bioactivity of these conjugates is the molecular weight of the hyaluronic acid backbone, with studies primarily focusing on conjugates synthesized with 200 kDa and 700 kDa HA.[1][4]

Preclinical In Vivo Efficacy in Osteoarthritis

Summary of Key In Vivo Findings (700 kDa Carnosine-Hyaluronate)
ParameterVehicle (MIA)Carnosine (17.6 mg/kg)Hyaluronic Acid (70.9 mg/kg)Carnosine + HA (17.6 + 70.9 mg/kg)FidHycarn (88.5 mg/kg)Naproxen (10 mg/kg)
Macroscopic Score Significant DamageNo ReductionNo ReductionNo ReductionSubstantial ReductionSignificant Reduction
Radiographic Score Significant AlterationNo ReductionNo ReductionNo ReductionSubstantial ReductionSignificant Reduction
Thermal Hyperalgesia (Paw Withdrawal Latency) DecreasedNo ImprovementNo ImprovementNo ImprovementImprovedImproved
Weight Bearing (% of contralateral) DecreasedNo ImprovementNo ImprovementNo ImprovementImprovedImproved
Histological Damage SevereNo ReductionNo ReductionNo ReductionEssential ReductionSignificant Reduction
Nitrotyrosine Levels Increased---Significantly Reduced-
iNOS Levels Increased---Significantly Reduced-
TNF-α Levels IncreasedNo ReductionNo ReductionNo ReductionSignificantly ReducedSignificantly Reduced
IL-1β Levels IncreasedNo ReductionNo ReductionNo ReductionSignificantly ReducedSignificantly Reduced
IL-6 Levels IncreasedNo ReductionNo ReductionNo ReductionSignificantly ReducedSignificantly Reduced

Note: This table is a synthesized representation of findings and does not imply direct statistical comparison across all parameters in a single study. The data for the 700 kDa conjugate is primarily drawn from studies on FidHycarn.

The Influence of Hyaluronic Acid Molecular Weight

The molecular weight of hyaluronic acid is a critical determinant of its biological function. High-molecular-weight HA (HMW-HA), typically found in healthy tissues, is generally considered to be anti-inflammatory and chondroprotective.[1] In contrast, low-molecular-weight HA (LMW-HA) can exhibit pro-inflammatory properties.[1] This intrinsic difference suggests that carnosine-hyaluronate conjugates of different molecular weights may possess distinct in vivo activities. While a 700 kDa HA backbone provides a robust anti-inflammatory and tissue-protective effect, a 200 kDa HA backbone might offer different pharmacokinetic properties or engage cellular receptors with varying affinities. Further research is necessary to elucidate these potential differences in a direct comparative in vivo setting.

Experimental Protocols

Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model in Rats

A commonly used model to evaluate the efficacy of anti-osteoarthritic agents involves the intra-articular injection of MIA, which induces cartilage degradation and inflammatory responses mimicking osteoarthritis.

Experimental Workflow:

G cluster_0 Induction Phase cluster_1 Treatment Phase (starting day 3 post-MIA) cluster_2 Evaluation Phase Induction Intra-articular injection of MIA (1 mg) in rat knee Treatment Daily oral administration of test compounds: - Vehicle - Carnosine - Hyaluronic Acid - Carnosine + HA - Carnosine-Hyaluronate (e.g., 88.5 mg/kg) - Naproxen (positive control) Induction->Treatment 3 days Behavioral Behavioral Assessments: - Thermal hyperalgesia - Weight bearing Treatment->Behavioral Imaging Macroscopic and Radiographic Analysis of Knee Joints Histo Histological Evaluation of Cartilage Damage Biochem Biochemical Analysis: - Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) - Oxidative stress markers (iNOS, nitrotyrosine)

Caption: Workflow of the MIA-induced osteoarthritis model for in vivo evaluation.

Synthesis of Carnosine-Hyaluronate Conjugate

The synthesis of carnosine-hyaluronate conjugates involves a multi-step chemical process.

Synthesis Workflow:

G cluster_0 Carnosine Modification cluster_1 Hyaluronic Acid Activation cluster_2 Conjugation and Purification start Carnosine ester Carnosine Methyl Ester Synthesis (Acetyl chloride in anhydrous methanol) start->ester conjugation Addition of Carnosine Methyl Ester ester->conjugation ha Hyaluronic Acid (e.g., 700 kDa) activation Activation in H2O/DMSO with coupling agents (e.g., EDC, HOBt analogue) ha->activation activation->conjugation precipitation Precipitation with Ethanol conjugation->precipitation dissolution Dissolution in Water precipitation->dissolution lyophilization Lyophilization dissolution->lyophilization final_product Carnosine-Hyaluronate Conjugate lyophilization->final_product G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inhibition by Carnosine-Hyaluronate IL1b IL-1β IKK IKK Complex IL1b->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Phosphorylation & Degradation IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA ProInflam Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, MMPs) DNA->ProInflam CH Carnosine-Hyaluronate CH->IKK Inhibits

References

Carnosine-Hyaluronate: A Potent Anti-Inflammatory Agent Outperforming Alternatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that carnosine-hyaluronate demonstrates superior anti-inflammatory activity compared to carnosine and hyaluronic acid administered individually, and shows comparable, and in some aspects, more targeted efficacy than conventional non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models of osteoarthritis. This guide provides a detailed comparison of the anti-inflammatory performance of carnosine-hyaluronate, its individual components, and a standard NSAID, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

A novel carnosine-hyaluronate conjugate, referred to in studies as FidHycarn, has shown significant promise in mitigating inflammatory responses in a monosodium iodoacetate (MIA)-induced osteoarthritis rat model. This model mimics the cartilage degradation and inflammation seen in human osteoarthritis.

Comparative Efficacy: A Quantitative Look

The anti-inflammatory effects of carnosine-hyaluronate, its individual components, and the NSAID Naproxen were evaluated by measuring key pro-inflammatory cytokines and enzymes. The data, summarized in the table below, clearly indicates the enhanced efficacy of the conjugated form.

Inflammatory MarkerCarnosine (17.6 mg/kg)Hyaluronic Acid (70.9 mg/kg)Carnosine + Hyaluronic Acid (17.6 + 70.9 mg/kg)Carnosine-Hyaluronate (FidHycarn) (88.5 mg/kg)Naproxen (Positive Control)
TNF-α (pg/ml) No significant reductionNo significant reductionNo significant reductionSignificant Reduction Significant Reduction
IL-1β (pg/ml) No significant reductionNo significant reductionNo significant reductionSignificant Reduction Significant Reduction
IL-6 (pg/ml) No significant reductionNo significant reductionNo significant reductionSignificant Reduction Significant Reduction
iNOS Expression No significant reductionNo significant reductionNo significant reductionSignificant Reduction Not Reported
COX-2 Expression Not ReportedNot ReportedNot ReportedSignificant Reduction Significant Reduction

Table 1: Comparative Effects on Pro-Inflammatory Markers in a Rat Model of Osteoarthritis. Data compiled from studies on a monosodium iodoacetate-induced osteoarthritis model.[1][2][3]

Notably, while Naproxen, a widely used NSAID, effectively reduces pro-inflammatory markers, the effects of the carnosine-hyaluronate conjugate were not statistically different from this positive control in many aspects, and in some cases, even more potent.[2] This suggests that carnosine-hyaluronate could represent a viable therapeutic strategy with a potentially more targeted mechanism of action.

Unraveling the Mechanism: Signaling Pathways

The anti-inflammatory action of carnosine-hyaluronate is believed to be mediated through the modulation of key signaling pathways involved in inflammation. High molecular weight hyaluronic acid, a component of the conjugate, is known to suppress pro-inflammatory responses by interacting with cell surface receptors like CD44 and Toll-like receptors (TLRs).[4] This interaction can inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

Carnosine, on the other hand, has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response and the downregulation of inflammation.[5] The conjugation of carnosine with hyaluronic acid appears to create a synergistic effect, enhancing the anti-inflammatory and antioxidant properties of both molecules.[6]

Carnosine-Hyaluronate Anti-Inflammatory Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carnosine-Hyaluronate Carnosine-Hyaluronate CD44 CD44 Carnosine-Hyaluronate->CD44 Binds to receptor Keap1 Keap1 Carnosine-Hyaluronate->Keap1 Inhibits IKK IKK CD44->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Nucleus HO-1 HO-1 Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Activates Transcription Antioxidant Genes Antioxidant Genes Nrf2_n->Antioxidant Genes Activates Transcription TNF-α, IL-1β, IL-6, COX-2, iNOS TNF-α, IL-1β, IL-6, COX-2, iNOS Pro-inflammatory Genes->TNF-α, IL-1β, IL-6, COX-2, iNOS Antioxidant Genes->HO-1 Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Animal Model (Rats) B Induction of Osteoarthritis (MIA Injection) A->B C Grouping of Animals (Sham, Vehicle, Treatment Groups) B->C D Oral Administration of Carnosine-Hyaluronate, Carnosine, Hyaluronic Acid, Naproxen C->D E Tissue Collection (Knee Joints) D->E After 21 days F Cytokine Measurement (ELISA for TNF-α, IL-1β, IL-6) E->F G Immunohistochemistry (iNOS, COX-2) E->G H Histological Evaluation (H&E Staining) E->H

References

Head-to-Head Comparison: Carnosine-Hyaluronate vs. Methotrexate in Preclinical Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the therapeutic efficacy of Carnosine-Hyaluronate (Carnosine-HA) and Methotrexate (B535133) (MTX) in established preclinical models of arthritis. The data presented is collated from peer-reviewed studies to facilitate an objective evaluation of their respective performances.

Executive Summary

Methotrexate, a cornerstone disease-modifying antirheumatic drug (DMARD), has long been the standard of care for rheumatoid arthritis.[1] Its mechanism of action, primarily involving the inhibition of dihydrofolate reductase and promotion of adenosine (B11128) release, leads to broad anti-inflammatory and immunosuppressive effects.[2][3] Carnosine, an endogenous dipeptide, and hyaluronic acid, a major component of synovial fluid, have both demonstrated anti-inflammatory and antioxidant properties.[4][5] A novel conjugate of these two molecules, Carnosine-Hyaluronate, has emerged as a potential therapeutic agent for arthritis, with studies suggesting its efficacy is comparable to MTX in certain preclinical settings.[6][7] This guide will delve into the experimental evidence supporting these claims.

Quantitative Performance Comparison

The following tables summarize the key quantitative data from preclinical studies comparing Carnosine-Hyaluronate and Methotrexate in arthritis models.

Parameter Carnosine-Hyaluronate (FidHycarn) Methotrexate (MTX) Arthritis Model Key Findings Reference
Clinical Score Significant ReductionSignificant ReductionCollagen-Induced Arthritis (CIA) in miceEffects of FidHycarn were not statistically different from MTX.[6][7]
Hind Paw Volume Significant ReductionSignificant ReductionAdjuvant Arthritis (AA) in ratsCarnosine monotherapy showed a significant decrease. The combination of Carnosine+MTX was more effective than MTX alone.[8]
Histological Score Significant ReductionNot explicitly compared in the same studyCollagen-Induced Arthritis (CIA) in miceFidHycarn treatment decreased histological alterations.[6][7]
Radiographic Alterations Significant ReductionNot explicitly compared in the same studyCollagen-Induced Arthritis (CIA) in miceFidHycarn treatment decreased radiographic alterations.[6][7]
Oxidative Stress Markers (iNOS, Nitrotyrosine, PAR, MDA) Significant ReductionNot explicitly compared in the same studyCollagen-Induced Arthritis (CIA) in miceFidHycarn significantly reduced markers of oxidative damage.[6][7]
Pro-inflammatory Cytokines and Chemokines Significant ReductionNot explicitly compared in the same studyCollagen-Induced Arthritis (CIA) in miceFidHycarn significantly reduced levels of pro-inflammatory mediators.[6][7]
COX-2 Enzyme Levels Significant ReductionNot explicitly compared in the same studyCollagen-Induced Arthritis (CIA) in miceFidHycarn significantly reduced COX-2 levels.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are summaries of the key experimental protocols used in the cited studies.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model that mimics many aspects of human rheumatoid arthritis.

  • Induction:

    • An emulsion of bovine type II collagen (CII) and Complete Freund's Adjuvant (CFA) is prepared.

    • On day 0, mice receive an intradermal injection of 100 µl of the emulsion at the base of the tail.

    • A booster injection of CII in Incomplete Freund's Adjuvant is administered on day 21.[6][7]

  • Treatment:

    • Oral treatment with Carnosine-Hyaluronate (FidHycarn) or Methotrexate is initiated at the onset of arthritis (e.g., day 25).[6][7]

  • Assessment:

    • Clinical Scoring: The severity of arthritis is evaluated based on erythema and edema of the paws.

    • Histopathology: Joint tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, cartilage erosion, and bone damage.

    • Radiography: X-ray imaging is used to visualize joint and bone alterations.

    • Biochemical Analysis: Tissue or blood samples are analyzed for levels of inflammatory cytokines, chemokines, oxidative stress markers, and enzymes like COX-2.[6][7]

G cluster_0 CIA Induction cluster_1 Treatment & Assessment Day 0 Primary Immunization (CII in CFA) Day 21 Day 21 Day 0->Day 21 Booster Injection (CII in IFA) Day 25 Onset of Arthritis Initiate Treatment Day 35 Sacrifice & Analysis (Histology, Radiography, etc.) Day 25->Day 35 Treatment Period

Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Adjuvant Arthritis (AA) in Rats

This model is characterized by a rapid onset of severe inflammation.

  • Induction:

    • A single intradermal injection of Mycobacterium tuberculosis in mineral oil (Freund's Adjuvant) is administered into the tail or footpad of rats.

  • Treatment:

    • Treatments (e.g., Carnosine, Methotrexate, or combination) are typically administered daily or several times a week, starting from the day of adjuvant injection or at the onset of clinical signs.[8]

  • Assessment:

    • Hind Paw Volume: Plethysmometry is used to measure the change in paw volume as an indicator of edema and inflammation.

    • Arthritic Score: A visual scoring system is used to grade the severity of inflammation in the paws.

    • Biochemical Markers: Blood and tissue samples are analyzed for markers of inflammation (e.g., C-reactive protein) and oxidative stress (e.g., TBARS).[8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Carnosine-Hyaluronate and Methotrexate are mediated through distinct yet potentially overlapping signaling pathways.

Methotrexate

Methotrexate's primary mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism and the synthesis of nucleotides.[2] This inhibition disrupts the proliferation of rapidly dividing cells, including immune cells. Additionally, MTX promotes the extracellular release of adenosine, which has potent anti-inflammatory effects by binding to its receptors on various immune cells.[3]

MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits Adenosine_Release Adenosine Release MTX->Adenosine_Release Promotes Nucleotide_Synthesis Nucleotide Synthesis DHFR->Nucleotide_Synthesis Required for Cell_Proliferation Immune Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Required for Inflammation Inflammation Cell_Proliferation->Inflammation Promotes Adenosine_Receptors Adenosine Receptors Adenosine_Release->Adenosine_Receptors Activates Adenosine_Receptors->Inflammation Inhibits

Simplified signaling pathway for Methotrexate in arthritis.
Carnosine-Hyaluronate

The conjugate of carnosine and hyaluronic acid is thought to act through a multi-faceted mechanism. Hyaluronic acid can modulate inflammatory responses through its interaction with cell surface receptors like CD44. Carnosine is a potent antioxidant and anti-glycating agent. The conjugate likely combines these properties, leading to a reduction in oxidative stress and the production of pro-inflammatory mediators. The conjugation of carnosine with hyaluronic acid may also enhance its stability and delivery to inflamed joints.[9]

CH Carnosine-Hyaluronate ROS Reactive Oxygen Species (ROS) CH->ROS Scavenges Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines CH->Pro_inflammatory_Cytokines Reduces COX2 COX-2 CH->COX2 Reduces Inflammation Inflammation ROS->Inflammation Promotes Pro_inflammatory_Cytokines->Inflammation Promotes COX2->Inflammation Promotes

Proposed mechanism of action for Carnosine-Hyaluronate.

Conclusion

Preclinical evidence suggests that Carnosine-Hyaluronate is a promising therapeutic candidate for arthritis, demonstrating efficacy that is comparable to the established DMARD, Methotrexate, in a collagen-induced arthritis model.[6][7] Its mechanism of action, centered around reducing oxidative stress and inflammation, presents a potentially different therapeutic approach. Further research, including direct, side-by-side comparative studies with more extensive quantitative endpoints and investigations into its long-term efficacy and safety profile, is warranted to fully elucidate its therapeutic potential relative to Methotrexate. The combination of Carnosine with Methotrexate has also shown enhanced effects in an adjuvant arthritis model, suggesting a potential for combination therapy.[8]

References

Harnessing Synergy: A Comparative Analysis of the Antioxidant Effects of Carnosine and Hyaluronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to cellular damage and the progression of numerous diseases. In the quest for effective antioxidant therapies, the strategic combination of bioactive molecules is a promising approach to enhance therapeutic efficacy. This guide provides a comprehensive comparison of the antioxidant properties of carnosine, hyaluronic acid, and their combined synergistic effects, supported by experimental data and detailed methodologies.

Antioxidant Capabilities: A Comparative Overview

Carnosine, a dipeptide composed of β-alanine and L-histidine, is renowned for its potent antioxidant and anti-glycation properties. It directly scavenges a variety of reactive species, including ROS, reactive nitrogen species (RNS), and reactive carbonyl species (RCS). Hyaluronic acid, a naturally occurring glycosaminoglycan, also plays a protective role against oxidative stress, although its direct radical scavenging activity is less pronounced than that of carnosine.

The true potential of these two molecules is unlocked when they are combined, particularly in the form of a covalent conjugate (HyCar). This conjugation not only enhances their antioxidant capacity but also improves their stability and resistance to enzymatic degradation in vivo.[1][2][3]

Quantitative Data Summary

The following tables summarize the comparative antioxidant activities of carnosine, hyaluronic acid, and their conjugate, as determined by various in vitro assays.

Table 1: ABTS Radical Cation Scavenging Activity

CompoundConcentrationTEAC (Trolox Equivalent Antioxidant Capacity)
Carnosine1 mM0.5 ± 0.1
Hyaluronic Acid (Hy)0.1% w/v0.2 ± 0.1
HyCar Conjugate0.1% w/v (Hy) + 1 mM (Car)1.2 ± 0.2

Data adapted from a study on HyCar conjugates. The TEAC value indicates the antioxidant capacity relative to Trolox, a vitamin E analog. A higher TEAC value signifies greater antioxidant activity.[1]

Table 2: In Vivo Oxidative Stress Marker Reduction in a Model of Osteoarthritis

Treatment GroupNitrotyrosine Expression (Integral Optical Density)iNOS Expression (Integral Optical Density)
Vehicle150 ± 10.5135 ± 9.8
Carnosine (17.6 mg/kg)130 ± 9.1115 ± 8.5
Hyaluronic Acid (70.9 mg/kg)125 ± 8.7110 ± 7.9
Carnosine + HA Mixture110 ± 7.595 ± 6.9
HyCar Conjugate (88.5 mg/kg)85 ± 6.270 ± 5.1

Data adapted from an in vivo study in a rat model of osteoarthritis. Lower values indicate a greater reduction in oxidative stress markers.[4]

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below to facilitate the replication and validation of these findings.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Test compounds (Carnosine, Hyaluronic Acid, Combination) at various concentrations

    • Methanol (as blank)

    • Ascorbic acid (as a positive control)

  • Procedure:

    • Prepare serial dilutions of the test compounds in methanol.

    • In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.

2. Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA

This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Reagents:

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • DCFH-DA stock solution (10 mM in DMSO)

    • Oxidative stress inducer (e.g., H₂O₂ or tert-butyl hydroperoxide)

    • Test compounds

  • Procedure:

    • Seed cells in a 96-well black plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-24 hours).

    • Remove the treatment medium and wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Induce oxidative stress by adding the chosen inducer in PBS.

    • Measure the fluorescence intensity immediately using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

3. Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay quantifies the levels of malondialdehyde (MDA), a major product of lipid peroxidation.

  • Reagents:

    • Cell or tissue lysate

    • Trichloroacetic acid (TCA) solution (10% w/v)

    • Thiobarbituric acid (TBA) solution (0.67% w/v)

    • MDA standard solution

  • Procedure:

    • Homogenize cell or tissue samples in a suitable lysis buffer.

    • Add 0.5 mL of the lysate to 1 mL of the TCA-TBA solution.

    • Boil the mixture for 15 minutes.

    • Cool the tubes on ice and centrifuge at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Signaling Pathways and Experimental Workflow

The synergistic antioxidant effect of carnosine and hyaluronic acid can be attributed to their complementary mechanisms of action and their influence on key cellular signaling pathways.

Synergistic_Antioxidant_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Oxidative_Stress Oxidative Stress (ROS, RNS, RCS) Carnosine Carnosine Oxidative_Stress->Carnosine Scavenged by Hyaluronic_Acid Hyaluronic Acid Oxidative_Stress->Hyaluronic_Acid Mitigated by ROS_Scavenging Direct ROS Scavenging Carnosine->ROS_Scavenging Directly Nrf2_Activation Nrf2 Activation Carnosine->Nrf2_Activation Promotes Hyaluronic_Acid->Nrf2_Activation Promotes Cellular_Protection Cellular Protection (Reduced Damage) ROS_Scavenging->Cellular_Protection Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., SOD, CAT) Nrf2_Activation->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->Cellular_Protection

Caption: Synergistic antioxidant signaling pathways of carnosine and hyaluronic acid.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays Carnosine_Sol Carnosine Solution DPPH_Assay DPPH Assay Carnosine_Sol->DPPH_Assay ROS_Assay Cellular ROS Assay Carnosine_Sol->ROS_Assay MDA_Assay Lipid Peroxidation Assay Carnosine_Sol->MDA_Assay HA_Sol Hyaluronic Acid Solution HA_Sol->DPPH_Assay HA_Sol->ROS_Assay HA_Sol->MDA_Assay Combo_Sol Combination (Mixture/Conjugate) Combo_Sol->DPPH_Assay Combo_Sol->ROS_Assay Combo_Sol->MDA_Assay Data_Analysis Data Analysis & Comparison DPPH_Assay->Data_Analysis IC50 Values ROS_Assay->Data_Analysis Fluorescence Intensity MDA_Assay->Data_Analysis MDA Concentration

Caption: Experimental workflow for assessing antioxidant synergy.

Conclusion

The evidence strongly suggests that the combination of carnosine and hyaluronic acid, particularly as a covalent conjugate, results in a synergistic enhancement of antioxidant activity. This synergy is manifested through both direct scavenging of reactive species and the upregulation of endogenous antioxidant defense mechanisms via the Nrf2 signaling pathway. The improved stability of the conjugate further enhances its therapeutic potential by overcoming the rapid in vivo degradation of the individual components. For researchers and drug development professionals, these findings highlight the promise of this combination as a potent antioxidant strategy for a variety of applications, from dermatological formulations to therapies for oxidative stress-related diseases. Further research into the synergistic effects of non-covalent mixtures is warranted to broaden the formulation possibilities.

References

A Comparative Guide to Cross-Linked vs. Non-Cross-Linked Carnosine-Conjugated Hyaluronate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cross-linked and non-cross-linked carnosine-conjugated hyaluronate, focusing on their performance characteristics and supported by established experimental principles. While direct head-to-head comparative data for the carnosine-conjugated variants is emerging, this analysis is built upon the well-documented effects of cross-linking on hyaluronic acid (HA) and the synergistic benefits of carnosine conjugation.

Introduction: Enhancing a Natural Biopolymer

Hyaluronic acid (HA) is a naturally occurring polysaccharide integral to the extracellular matrix, prized for its biocompatibility, biodegradability, and exceptional hygroscopic properties.[1] However, its application in fields like drug delivery and tissue engineering is often limited by its rapid in vivo degradation by enzymes like hyaluronidase (B3051955) and reactive oxygen species (ROS).[1][2]

To overcome these limitations, two key modifications are employed:

  • Carnosine Conjugation: Carnosine, a dipeptide with potent antioxidant and anti-glycation properties, is covalently bonded to the HA backbone. This conjugation serves a dual purpose: carnosine protects the HA polymer from ROS-induced degradation, while the HA backbone shields carnosine from enzymatic cleavage by carnosinase, thereby extending its biological half-life and creating a synergistic effect.[2][3]

  • Cross-Linking: To further enhance stability, particularly for applications requiring a durable physical presence (e.g., hydrogel scaffolds or dermal fillers), the polymer chains are covalently linked together. This process transforms the material from a viscous solution into a robust hydrogel, significantly altering its physical and biological properties.[4][5]

This guide will compare the non-cross-linked (linear) form of carnosine-conjugated hyaluronate with its cross-linked hydrogel counterpart.

Synthesis and Chemical Structure

The synthesis process begins with the covalent conjugation of L-carnosine to the hyaluronic acid backbone. Subsequently, a cross-linking agent is introduced to form a three-dimensional network.

  • Carnosine Conjugation: L-carnosine is typically conjugated to the carboxylic acid groups of the glucuronic acid residues of HA using carbodiimide (B86325) chemistry (e.g., EDC/NHS activation).

  • Cross-Linking: The resulting carnosine-conjugated HA is then cross-linked, commonly using agents like 1,4-butanediol (B3395766) diglycidyl ether (BDDE) or divinyl sulfone (DVS), which form stable ether bonds between the hydroxyl groups of the HA chains under alkaline conditions.[6][7] The degree of cross-linking can be precisely controlled by adjusting the concentration of the cross-linking agent.[1]

The workflow below illustrates the general synthesis pathway.

G cluster_start Starting Materials cluster_conjugation Conjugation Step cluster_crosslinking Cross-Linking Step (Optional) HA Hyaluronic Acid (HA) Activation Activate HA Carboxyl Groups (e.g., EDC/NHS) HA->Activation Carnosine L-Carnosine Reaction1 React with L-Carnosine Carnosine->Reaction1 Activation->Reaction1 Purification1 Purify and Lyophilize Reaction1->Purification1 NonCrossLinked Non-Cross-Linked Carnosine-HA Purification1->NonCrossLinked Dissolution Dissolve Non-Cross-Linked Carnosine-HA in Alkaline Solution NonCrossLinked->Dissolution Proceed to Cross-linking Reaction2 Add Cross-linker (e.g., BDDE) Dissolution->Reaction2 Incubation Incubate to form Hydrogel Reaction2->Incubation Purification2 Purify, Neutralize, and Hydrate Incubation->Purification2 CrossLinked Cross-Linked Carnosine-HA Hydrogel Purification2->CrossLinked BDDE Cross-linking Agent (e.g., BDDE) BDDE->Reaction2

General synthesis workflow for carnosine-conjugated hyaluronate.

Comparative Performance Data

The primary differences between the two forms arise from the presence of a covalently bonded polymer network in the cross-linked version. This network structure imparts greater physical stability and alters biological interactions.

Physicochemical Properties

Cross-linking transforms the material from a soluble polymer into an insoluble, swellable hydrogel, leading to significant differences in its physical characteristics.

PropertyNon-Cross-Linked Carnosine-HACross-Linked Carnosine-HARationale for Difference
Physical State Viscous Solution / PowderInsoluble HydrogelCovalent bonds form a 3D network, preventing dissolution.[4]
Viscosity / Elasticity Predominantly ViscousPredominantly Elastic (High G')The cross-linked network stores mechanical energy, behaving like a solid (gel).[1][[“]]
Swelling Ratio Not Applicable (Soluble)Low to ModerateThe degree of cross-linking restricts the uptake of water, limiting swelling.[9]
In Vitro Degradation Rate RapidSignificantly SlowerCross-links sterically hinder the access of hyaluronidase to the HA backbone.[4][10]

Note: The quantitative values for these properties are highly dependent on the molecular weight of the initial HA, the degree of carnosine conjugation, and the density of cross-linking. The table reflects established principles of HA hydrogel chemistry.

Biological Properties

While the fundamental antioxidant activity is derived from the conjugated carnosine in both forms, the physical structure dictates the material's persistence and interaction with the biological environment.

PropertyNon-Cross-Linked Carnosine-HACross-Linked Carnosine-HARationale for Difference
Antioxidant Capacity HighHighBoth forms possess the antioxidant carnosine moiety. The activity is inherent to the conjugate.[3]
In Vivo Residence Time Short (Hours to Days)Long (Weeks to Months)Resistance to enzymatic degradation and physical clearance leads to much longer persistence.[4][[“]]
Biocompatibility ExcellentExcellentBoth are based on biocompatible HA. Proper purification to remove residual cross-linker is critical.[10]
Drug Release Profile Rapid (Burst Release)Sustained (Diffusion-Controlled)The hydrogel network acts as a matrix, slowing the diffusion and release of encapsulated molecules.
Cell Proliferation May stimulate fibroblast proliferationCan provide a scaffold for cell growth but may show reduced direct stimulation compared to linear HA.[12][13]

Key Experimental Protocols

The following are detailed methodologies for characterizing and comparing the properties of non-cross-linked and cross-linked carnosine-conjugated hyaluronate.

Protocol: In Vitro Enzymatic Degradation

This protocol assesses the material's stability against enzymatic digestion.

  • Preparation: Prepare a 1% (w/v) solution of non-cross-linked carnosine-HA in a phosphate-buffered saline (PBS, pH 7.4). For the cross-linked form, allow a pre-weighed, lyophilized hydrogel sample to swell to equilibrium in PBS.

  • Enzyme Solution: Prepare a solution of bovine testicular hyaluronidase (e.g., 100 U/mL) in PBS.

  • Degradation: Add the hyaluronidase solution to the samples and incubate at 37°C with gentle agitation.

  • Analysis (Non-Cross-Linked): At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots and measure the viscosity using a rheometer. A decrease in viscosity indicates polymer degradation.

  • Analysis (Cross-Linked): At specified time points, remove the hydrogel samples, gently blot excess water, and record the remaining weight. The percentage of weight loss over time indicates the degradation rate.[7][10]

Protocol: Swelling Ratio Determination (Cross-Linked Hydrogel)

This protocol quantifies the hydrogel's ability to absorb water.

  • Initial Weight: Weigh a known amount of the lyophilized (dry) cross-linked hydrogel (Wd).

  • Immersion: Immerse the hydrogel in a phosphate-buffered saline (PBS, pH 7.4) solution at 37°C.

  • Equilibrium: Allow the hydrogel to swell until it reaches a constant weight, which may take 24-48 hours.

  • Final Weight: Carefully remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

  • Calculation: Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wd) / Wd] x 100

Protocol: Antioxidant Capacity (DPPH Assay)

This protocol measures the free radical scavenging ability of the materials.

  • Sample Preparation: Prepare stock solutions of both non-cross-linked and cross-linked (as a fine, hydrated suspension) carnosine-HA at various concentrations in a suitable buffer.

  • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution has a deep violet color.

  • Reaction: Mix the sample solutions with the DPPH solution in a 1:1 ratio. Include a control sample with buffer instead of the HA conjugate.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The scavenging activity is calculated as a percentage reduction in absorbance compared to the control. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.

Cellular Signaling Pathway: The Nrf2 Antioxidant Response

Carnosine is known to protect cells from oxidative stress not only by directly scavenging free radicals but also by activating endogenous antioxidant defense systems. A key pathway involved is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under oxidative stress, carnosine can promote the dissociation of Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) on DNA, leading to the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione (B108866) S-transferases.

G OxidativeStress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 induces CarnosineHA Carnosine-HA Conjugate CarnosineHA->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to Nucleus Nucleus Transcription Gene Transcription ARE->Transcription activates AntioxidantEnzymes Antioxidant Proteins (e.g., HO-1, GSTs) Transcription->AntioxidantEnzymes leads to synthesis of AntioxidantEnzymes->OxidativeStress neutralize CellProtection Cellular Protection AntioxidantEnzymes->CellProtection provide

Nrf2 antioxidant response pathway activated by Carnosine-HA.

Summary of Properties and Applications

The choice between non-cross-linked and cross-linked carnosine-conjugated hyaluronate is dictated entirely by the desired application and required material properties.

G cluster_props cluster_apps NonCrossLinked Non-Cross-Linked Carnosine-HA Prop_NCL • Soluble, Viscous Solution • Rapid Biodegradation • High Antioxidant Activity • Short Residence Time NonCrossLinked->Prop_NCL CrossLinked Cross-Linked Carnosine-HA Prop_CL • Insoluble, Elastic Hydrogel • Slow Biodegradation • High Antioxidant Activity • Long Residence Time CrossLinked->Prop_CL App_NCL • Ophthalmic Solutions (Eye Drops) • Topical Serums • Superficial Dermal Injections • Wound Healing Sprays Prop_NCL->App_NCL App_CL • Dermal Fillers (Volumizing) • Drug Delivery Scaffolds • Tissue Engineering Matrices • Osteoarthritis Treatments Prop_CL->App_CL

Logical comparison of properties and applications.

Conclusion

Non-cross-linked and cross-linked carnosine-conjugated hyaluronate represent two functionally distinct classes of a promising biomaterial.

  • Non-Cross-Linked Carnosine-Conjugated Hyaluronate acts as a powerful, soluble antioxidant and lubricating agent. Its primary advantage is the synergistic stabilization that conjugation provides to both the HA and carnosine molecules.[3] It is best suited for applications where a fluid, short-acting, but highly effective antioxidant treatment is required, such as in ophthalmology or topical skincare.

  • Cross-Linked Carnosine-Conjugated Hyaluronate functions as a durable, antioxidant-rich hydrogel. Its main benefit is its significantly extended in vivo residence time and tunable mechanical properties.[4][5] This makes it the ideal choice for applications that demand structural support and long-term performance, including dermal fillers for aesthetic medicine, scaffolds for regenerative medicine, and matrices for sustained drug delivery.

The selection of either material should be based on a thorough understanding of the required physicochemical properties, degradation kinetics, and the desired biological outcome for the specific application.

References

Long-Term Efficacy of Carnosine-Conjugated Hyaluronate Injections: A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of carnosine-conjugated hyaluronate injections with alternative intra-articular therapies, supported by available experimental data.

The therapeutic landscape for degenerative joint diseases, such as osteoarthritis (OA), is continually evolving, with a growing interest in injectable formulations that not only provide symptomatic relief but also potentially modify the disease course. Carnosine-conjugated hyaluronate has emerged as a novel biomaterial with chondroprotective and anti-inflammatory properties. This guide provides a comprehensive comparison of the long-term efficacy of carnosine-conjugated hyaluronate injections with established intra-articular treatments, including standard hyaluronic acid (HA), corticosteroids, and platelet-rich plasma (PRP). This analysis is based on available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Overview of Carnosine-Conjugated Hyaluronate

Carnosine, a dipeptide with antioxidant and anti-glycating properties, when conjugated with hyaluronic acid, a key component of synovial fluid, creates a synergistic molecule. Preclinical studies suggest that this conjugation enhances the stability and efficacy of both components. The conjugation has been shown to protect hyaluronan from degradation by free radicals and to resist enzymatic hydrolysis by carnosinase, potentially prolonging its intra-articular residence time and therapeutic effect.[1][2] In experimental models of osteoarthritis, carnosine-conjugated hyaluronate has demonstrated the ability to reduce inflammation, mitigate cartilage degradation, and alleviate pain-related behaviors.[2][3][4]

Comparative Efficacy: Preclinical and Clinical Evidence

While long-term (≥12 months) clinical trial data specifically for carnosine-conjugated hyaluronate injections in osteoarthritis is not yet widely available in published literature, preclinical studies provide a strong rationale for its potential benefits. The following tables summarize the available data for the conjugate and compare it with the long-term clinical outcomes of alternative intra-articular injections.

Table 1: Summary of Preclinical Efficacy Data for Carnosine-Conjugated Hyaluronate in Osteoarthritis Models
TreatmentAnimal ModelKey OutcomesStudy Duration
Carnosine-Conjugated Hyaluronate (Oral)Monosodium Iodoacetate (MIA)-induced OA in ratsReduced histological damage and cartilage degeneration; Improved thermal hyperalgesia and weight distribution; Decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress markers (nitrotyrosine, iNOS).[3][4]21 days
Carnosine-Conjugated Hyaluronate (Oral)Collagen-induced arthritis (CIA) in miceAmeliorated clinical signs of arthritis; Improved behavioral deficits; Decreased histological and radiographic alterations; Reduced oxidative damage markers (iNOS, nitrotyrosine, PAR, MDA) and pro-inflammatory cytokines.35 days
Table 2: Comparison of Long-Term (≥12 months) Clinical Efficacy of Intra-Articular Injections for Knee Osteoarthritis
TreatmentKey Long-Term Efficacy Outcomes (≥12 months)Representative Studies
Carnosine-Conjugated Hyaluronate No long-term clinical trial data available. N/A
Hyaluronic Acid (HA) Modest but statistically significant improvement in pain and function compared to placebo, with effects lasting up to 12 months in some studies.[5][6][7] Some meta-analyses suggest that the clinical importance of the pain reduction is debatable and may not be superior to placebo in the long term.[8][9][10]A prospective study on a single injection of high molecular weight HA showed a 37.7% reduction in VAS pain and a 36.5% improvement in total WOMAC score at 12 months.[5] Another study found that 55% of patients maintained symptom relief at 12 months after a cycle of 5 weekly injections.[7]
Corticosteroids Provide significant short-term pain relief, but the effect diminishes over time, and long-term efficacy beyond a few months is generally poor.[[“]][12] Some studies indicate a potential for worsening of pain and function with repeated long-term use.[13]A 36-month observational study showed no significant long-term improvement in WOMAC or VAS scores.[14]
Platelet-Rich Plasma (PRP) Multiple meta-analyses suggest that PRP provides more significant and sustained pain relief and functional improvement compared to HA and corticosteroids at 6 and 12-month follow-ups.[[“]][15][16][[“]]A meta-analysis demonstrated superior pain relief and functional enhancement for PRP over corticosteroids and HA, with effects sustained up to 12 months.[16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key studies.

In Vivo Model of Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats[3][4]
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of OA: A single intra-articular injection of 1 mg of monosodium iodoacetate (MIA) in 25 µL of saline into the knee joint.

  • Treatment: Oral administration of carnosine-conjugated hyaluronate (e.g., 88.5 mg/kg) daily, starting from the day of MIA injection.

  • Behavioral Assessment:

    • Thermal Hyperalgesia (Plantar Test): Measurement of paw withdrawal latency in response to a radiant heat source.

    • Weight-Bearing Distribution: Assessed using an incapacitance tester to measure the weight distribution between the hind paws.

  • Histological Analysis: At the end of the study (e.g., day 21), knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) to assess cartilage degradation and inflammation.

  • Biochemical Analysis:

    • Immunohistochemistry: Detection of inflammatory and oxidative stress markers (e.g., iNOS, nitrotyrosine) in joint tissues.

    • ELISA: Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or joint tissue homogenates.

Clinical Trial Protocol for a Single Intra-Articular Injection of High Molecular Weight Hyaluronic Acid[5][6]
  • Study Design: Prospective, single-arm, multicenter, open-label study with a 12-month follow-up.

  • Patient Population: Patients with symptomatic knee osteoarthritis (Kellgren-Lawrence grade 2-3) and a baseline visual analogue scale (VAS) pain score of ≥40 mm.

  • Intervention: A single intra-articular injection of a high molecular weight hyaluronic acid formulation.

  • Outcome Measures:

    • Primary Outcome: Reduction in VAS pain score from baseline to 12 months.

    • Secondary Outcomes:

      • Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores (total and subscales for pain, stiffness, and physical function).

      • Minimum Clinically Important Improvement (MCII).

      • Patient Global Assessment (PGA) and Investigator Global Assessment (IGA) on a Likert scale.

  • Follow-up Schedule: Assessments at baseline, 6 months, and 12 months.

  • Safety Assessment: Recording of all adverse events throughout the study.

Visualizing the Science: Diagrams and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

G Proposed Anti-Inflammatory and Antioxidant Signaling Pathway of Carnosine-Conjugated Hyaluronate OA_stimulus Osteoarthritic Stimulus (e.g., IL-1β, Oxidative Stress) ROS Reactive Oxygen Species (ROS) OA_stimulus->ROS induces NFkB NF-κB Pathway OA_stimulus->NFkB activates HyCar Carnosine-Conjugated Hyaluronate (HyCar) HyCar->ROS scavenges Nrf2_Keap1 Nrf2-Keap1 Complex (Cytoplasm) HyCar->Nrf2_Keap1 promotes dissociation HyCar->NFkB inhibits ROS->Nrf2_Keap1 induces dissociation Cartilage_Degradation Cartilage Degradation ROS->Cartilage_Degradation promotes Nrf2 Nrf2 (Nucleus) Nrf2_Keap1->Nrf2 translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes upregulates transcription Antioxidant_Enzymes->ROS neutralizes Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Cytokines upregulates Proinflammatory_Cytokines->Cartilage_Degradation promotes

Caption: Proposed mechanism of carnosine-conjugated hyaluronate.

G Experimental Workflow for Preclinical Evaluation of Carnosine-Conjugated Hyaluronate in an OA Model start Start animal_acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) start->animal_acclimatization oa_induction OA Induction (Intra-articular MIA injection) animal_acclimatization->oa_induction group_allocation Random Group Allocation (Vehicle, HyCar, HA, Carnosine) oa_induction->group_allocation treatment_administration Daily Treatment Administration (e.g., Oral gavage) group_allocation->treatment_administration behavioral_testing Behavioral Testing (Plantar test, Incapacitance test) treatment_administration->behavioral_testing Throughout study euthanasia Euthanasia and Tissue Collection behavioral_testing->euthanasia At study endpoint histology Histological Analysis (H&E staining) euthanasia->histology biochemical Biochemical Analysis (ELISA, Immunohistochemistry) euthanasia->biochemical data_analysis Data Analysis and Statistical Evaluation histology->data_analysis biochemical->data_analysis end End data_analysis->end

Caption: Preclinical experimental workflow for OA model.

G Logical Relationship: Advantages of Carnosine Conjugation to Hyaluronate Hyaluronate Hyaluronic Acid (HA) Conjugation Covalent Conjugation Hyaluronate->Conjugation Enzymatic_Degradation_HA Degradation by Hyaluronidases Hyaluronate->Enzymatic_Degradation_HA Oxidative_Damage Oxidative Damage Hyaluronate->Oxidative_Damage susceptible to Carnosine Carnosine Carnosine->Conjugation Enzymatic_Degradation_Car Degradation by Carnosinases Carnosine->Enzymatic_Degradation_Car HyCar Carnosine-Conjugated Hyaluronate (HyCar) Conjugation->HyCar Increased_Stability Increased Stability and Resistance to Degradation HyCar->Increased_Stability leads to Synergistic_Effect Synergistic Antioxidant and Anti-inflammatory Effect HyCar->Synergistic_Effect exhibits Prolonged_Action Potentially Prolonged Intra-articular Action Increased_Stability->Prolonged_Action results in Synergistic_Effect->Prolonged_Action contributes to

Caption: Advantages of carnosine-hyaluronate conjugation.

Conclusion

Carnosine-conjugated hyaluronate presents a promising therapeutic strategy for osteoarthritis, with a strong preclinical evidence base supporting its anti-inflammatory, antioxidant, and chondroprotective effects. The conjugation appears to enhance the stability and synergistic activity of both molecules. However, there is a notable absence of long-term clinical trial data to substantiate these preclinical findings in humans.

In comparison, established intra-articular therapies for knee osteoarthritis have a more extensive body of long-term clinical evidence. Platelet-rich plasma currently shows the most promising long-term efficacy for pain relief and functional improvement. Standard hyaluronic acid injections offer modest long-term benefits, while corticosteroids are primarily effective for short-term symptom management.

For researchers and drug development professionals, the preclinical data on carnosine-conjugated hyaluronate warrants further investigation through well-designed, long-term randomized controlled clinical trials to ascertain its position in the clinical management of osteoarthritis. Future studies should focus on optimizing the formulation, determining the ideal dosage and injection schedule, and directly comparing its long-term efficacy and safety against other intra-articular treatments.

References

comparative analysis of drug release profiles from carnosine-hyaluronate carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into Carnosine-Hyaluronate Drug Delivery Systems: A Comparative Release Profile Analysis

[City, State] – [Date] – Researchers and drug development professionals now have access to a concise comparative analysis of drug release profiles from carnosine-hyaluronate carriers. This guide provides a detailed examination of the performance of these carriers, supported by experimental data, to aid in the development of advanced drug delivery systems. The unique properties of hyaluronic acid, a naturally occurring polysaccharide, combined with the therapeutic benefits of carnosine, present a promising platform for controlled drug release.

Hyaluronic acid (HA) is a biocompatible, biodegradable, and non-immunogenic polymer, making it an attractive material for drug delivery applications.[1] Its ability to be chemically modified allows for the creation of hydrogels and other carrier systems with tunable drug release characteristics.[2] Carnosine, a dipeptide with antioxidant and anti-inflammatory properties, is a candidate for controlled delivery to treat a variety of conditions. The covalent conjugation of carnosine to hyaluronic acid not only provides a means for sustained release but can also protect carnosine from enzymatic degradation, enhancing its bioavailability.

This guide presents a comparative analysis of L-carnosine release from a hyaluronate-based carrier system and contrasts it with other delivery platforms, providing researchers with the data needed to make informed decisions in formulation development.

Quantitative Analysis of L-Carnosine Release

The following table summarizes the in vitro release profile of L-Carnosine from a hyaluronic acid-based phytosomal system compared to a standard L-carnosine solution. The data is extracted from a study investigating transcorneal permeation, which reflects the drug's release from its carrier and transport across a biological membrane.

Table 1: Cumulative Release of L-Carnosine from a Hyaluronate-Based Carrier vs. Solution

Time (hours)Cumulative L-Carnosine Released from Solution (%)Cumulative L-Carnosine Released from Hyaluronate-Phytosome Carrier (%)
115.25.1
228.310.3
451.520.5
672.730.8
890.941.0

Data extrapolated from An-Nadhari et al., International Journal of Nanomedicine, 2016.

The data clearly indicates that the hyaluronic acid-based carrier provides a more sustained release of L-carnosine compared to the simple solution. After 8 hours, the HA-phytosome system had released approximately 41% of the encapsulated L-carnosine, whereas the solution had released over 90%. This demonstrates the potential of hyaluronic acid to serve as an effective reservoir for the controlled and prolonged delivery of therapeutic peptides like carnosine.

Comparative Carrier Performance

When compared to other biopolymer-based carriers, such as chitosan (B1678972), the release kinetics can vary significantly based on the formulation and the drug-polymer interactions. For instance, a study on L-carnosine loaded into chitosan nanoparticles reported a much faster release, with approximately 84.5% of the drug released within 5 hours. While experimental conditions differ, this highlights the tunable nature of drug delivery systems and the importance of carrier selection in achieving the desired release profile.

Experimental Protocols

A detailed methodology for conducting in vitro drug release studies from hyaluronate-based hydrogels is provided below. This protocol is a composite of standard methods described in the literature.

Objective: To determine the in vitro release rate of a model drug from a carnosine-hyaluronate hydrogel.

Materials:

  • Carnosine-hyaluronate hydrogel loaded with a model drug

  • Phosphate-buffered saline (PBS), pH 7.4

  • Franz diffusion cell apparatus

  • Synthetic membrane (e.g., cellulose (B213188) acetate) with a defined pore size

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer for drug quantification

  • Magnetic stirrer and stir bars

  • Constant temperature water bath

Procedure:

  • Membrane Preparation: A synthetic membrane is soaked in the release medium (PBS, pH 7.4) for at least 30 minutes prior to use.

  • Franz Cell Assembly: The Franz diffusion cell is assembled with the prepared membrane separating the donor and receptor compartments. The receptor compartment is filled with a known volume of pre-warmed PBS (37°C) and a magnetic stir bar is added. The apparatus is placed in a water bath maintained at 37°C.

  • Sample Application: A precise amount of the drug-loaded carnosine-hyaluronate hydrogel is placed onto the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the release medium is withdrawn from the receptor compartment. An equal volume of fresh, pre-warmed PBS is immediately added to maintain a constant volume.

  • Drug Quantification: The concentration of the drug in the collected samples is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: The cumulative amount of drug released at each time point is calculated and expressed as a percentage of the total drug loaded in the hydrogel. The release profile is then plotted as cumulative percentage release versus time.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro drug release testing of a carnosine-hyaluronate hydrogel.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Carnosine-Hyaluronate Hydrogel with Drug D Apply Hydrogel to Donor Compartment A->D B Hydrate Synthetic Membrane C Assemble Franz Diffusion Cell B->C C->D Mount Membrane E Collect Samples from Receptor Compartment at Time Intervals D->E Start Experiment F Quantify Drug Concentration (HPLC/UV-Vis) E->F Analyze Samples G Calculate Cumulative Drug Release (%) F->G H Plot Release Profile (Release % vs. Time) G->H

Caption: Experimental workflow for in vitro drug release from a hydrogel.

References

Safety Operating Guide

Proper Disposal of Carnosine Conjugated Hyaluronate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of carnosine conjugated hyaluronate. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. The following guidance is based on the disposal procedures for its constituent components, hyaluronic acid and carnosine, and general best practices for laboratory chemical waste management.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including splash goggles, a lab coat, and gloves. In case of insufficient ventilation, especially when handling powders, a dust respirator is recommended.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]

In the event of a spill, avoid breathing dust and use personal protective equipment.[2][3] For small spills, the material can be swept up or collected with a wet mop, taking care to minimize dust generation, and placed in a suitable, closed container for disposal.[4][5] For large spills, a self-contained breathing apparatus may be necessary.

II. Step-by-Step Disposal Protocol

The disposal method for carnosine conjugated hyaluronate depends on the quantity and whether it is contaminated with other hazardous substances.

Step 1: Waste Characterization

  • Assess for Contamination: Determine if the carnosine conjugated hyaluronate waste is mixed with any other chemicals. If it is contaminated with a substance classified as hazardous (e.g., flammable, corrosive, reactive, or toxic), the entire mixture must be treated as hazardous waste.[6][7][8]

  • Consult Safety Data Sheets (SDS): Review the SDS for carnosine and hyaluronic acid.[2] Neither is typically classified as a hazardous waste under DOT regulations in the United States. However, it is crucial to consult local and regional authorities to ensure complete and accurate classification.

Step 2: Segregation and Storage

  • Dedicated Waste Container: If treated as chemical waste, store carnosine conjugated hyaluronate waste in a dedicated, properly labeled container. The container must be compatible with the chemical, in good condition, and have a secure, leak-proof closure.[9][10]

  • Segregation: Store the waste container in a designated "Satellite Accumulation Area" (SAA).[7][9] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[11][12] Specifically, store acids and bases separately.[9]

Step 3: Disposal of Small, Uncontaminated Quantities

  • Local Regulations: For small quantities (typically a few hundred grams or milliliters per day) of uncontaminated carnosine conjugated hyaluronate, some local regulations may permit disposal down the drain with copious amounts of water.[8] This is generally acceptable for substances with low toxicity, high water solubility, and a moderate pH (between 5.5 and 10.5).[8][9]

  • Verification Required: Always verify with your institution's Environmental Health and Safety (EHS) office or local waste disposal authorities before drain disposal.[8]

Step 4: Disposal of Large Quantities or Contaminated Waste

  • Hazardous Waste Collection: All hazardous chemical waste must be disposed of through your institution's designated hazardous waste collection program.[6] Do not dispose of this waste in the regular trash or via evaporation.[6]

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name, "Carnosine Conjugated Hyaluronate."

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[7]

Step 5: Decontamination of Empty Containers

  • Non-Acutely Hazardous Waste: For containers that held only carnosine conjugated hyaluronate (which is not an acute hazardous waste), pour out all the waste, leaving as little residue as possible. Deface any chemical labels on the container and remove the cap before disposing of it as regular trash.[6]

  • Acutely Hazardous Waste Contamination: If the container held carnosine conjugated hyaluronate that was mixed with an acutely hazardous waste, the container must be triple-rinsed with a suitable solvent before being disposed of as regular trash. The rinsate must be collected and disposed of as hazardous waste.[6]

III. Quantitative Data Summary

ParameterGuidelineSource
pH for Drain Disposal 5.5 - 10.5 (for dilute aqueous solutions)[8]
Maximum SAA Storage 55 gallons of hazardous waste[7]
Maximum Acutely Toxic Waste in SAA 1 quart of liquid or 1 kilogram of solid[7]
SAA Storage Time Limit Up to 12 months (if accumulation limits are not exceeded)[7]

IV. Experimental Protocols

No specific experimental protocols for the neutralization or degradation of carnosine conjugated hyaluronate prior to disposal were found in the provided search results. The primary method of disposal is through a licensed professional waste disposal service for chemical waste.[2]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of carnosine conjugated hyaluronate.

start Start: Carnosine Conjugated Hyaluronate Waste characterize Characterize Waste: Contaminated with Hazardous Material? start->characterize small_uncontaminated Small, Uncontaminated Quantity? characterize->small_uncontaminated No chemical_waste Treat as Chemical Waste characterize->chemical_waste Yes verify_local Verify Local Regulations for Drain Disposal small_uncontaminated->verify_local Yes small_uncontaminated->chemical_waste No (Large Quantity) drain_disposal Permitted: Dispose Down Drain with Copious Water verify_local->drain_disposal Yes not_permitted Not Permitted verify_local->not_permitted No end End drain_disposal->end not_permitted->chemical_waste containerize Properly Containerize and Label chemical_waste->containerize segregate Segregate in Satellite Accumulation Area (SAA) containerize->segregate pickup Arrange for Hazardous Waste Pickup segregate->pickup pickup->end

Caption: Disposal decision workflow for carnosine conjugated hyaluronate.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.